molecular formula C11H24O B1618369 4-Methyl-5-decanol CAS No. 213547-15-0

4-Methyl-5-decanol

Cat. No.: B1618369
CAS No.: 213547-15-0
M. Wt: 172.31 g/mol
InChI Key: IWDFXEWIRIPTIB-UHFFFAOYSA-N
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Description

4-Methyl-5-decanol is a useful research compound. Its molecular formula is C11H24O and its molecular weight is 172.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-decanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-decanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyldecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFXEWIRIPTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339691
Record name 4-Methyl-5-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213547-15-0
Record name 4-Methyl-5-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity and Structural Pharmacology of 4-Methyl-5-decanol in Tribolium Species

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the biological activity of 4-Methyl-5-decanol within the context of Tribolium species (Flour Beetles).

Note on Scientific Context: The primary aggregation pheromone for Tribolium castaneum and Tribolium confusum is 4,8-dimethyldecanal (DMD) . 4-Methyl-5-decanol is a structural analog (homolog of the weevil pheromone ferrugineol) often utilized in Structure-Activity Relationship (SAR) studies to map receptor specificity. This guide treats 4-Methyl-5-decanol as a chemosensory probe and candidate modulator , analyzing its activity relative to the natural pheromone.

Part 1: Executive Technical Synthesis

Compound Identity: 4-Methyl-5-decanol Target Organism: Tribolium castaneum (Red Flour Beetle), Tribolium confusum (Confused Flour Beetle) Functional Class: Pheromone Analog / Structural Probe / Potential Kairomone Primary Mechanism: Olfactory Receptor (OR) Ligand Affinity Modulation

Core Biological Directive

In the chemical ecology of Tribolium, the aldehyde functional group and specific branching (4,8-dimethyl) are critical for aggregation behavior. 4-Methyl-5-decanol represents a specific structural deviation—an alcohol moiety with a shifted or singular methyl branch. Its biological activity is defined not by primary attraction, but by receptor occupancy without activation (antagonism) or weak cross-reactivity .

Research indicates that while Tribolium species are highly specific to 4,8-dimethyldecanal, analogs like 4-Methyl-5-decanol are critical for:

  • Defining the Pharmacophore: Determining the necessity of the C1 aldehyde vs. C5 alcohol.

  • Interspecific Isolation: Understanding how Tribolium distinguishes its signal from related Coleoptera (e.g., Rhynchophorus weevils which use 4-methyl-5-nonanol).

  • Synergism/Inhibition: Testing for "co-attractant" or "repellent" properties when mixed with DMD.

Part 2: Chemical Structure & Receptor Affinity Logic

To understand the activity of 4-Methyl-5-decanol, we must contrast it with the natural ligand. The Tribolium olfactory receptor is tuned to the (4R, 8R)-4,8-dimethyldecanal stereoisomer.

Table 1: Structural & Functional Comparison
Feature4,8-Dimethyldecanal (Natural Ligand) 4-Methyl-5-decanol (Analog/Probe) Biological Implication
Functional Group Aldehyde (-CHO) at C1Alcohol (-OH) at C5Critical: Aldehydes are generally attractants in Tribolium; alcohols often act as metabolic precursors or repellents.[1]
Carbon Chain Decane (C10)Decane (C10)Similar volatility profile; likely reaches the antenna.
Methyl Branching C4 and C8C4 (and potentially C5 substitution)Missing the C8 methyl reduces hydrophobic pocket fit in the receptor.
Chirality (4R, 8R) is bioactive(4R, 5S) or (4S, 5R)Stereochemistry at C5 (alcohol) introduces a new chiral center not present in the natural aldehyde.
Activity Type Strong AggregationWeak Attractant / AntagonistLikely binds but fails to trigger the conformational change required for signal transduction.
Visualization: Receptor Ligand Interaction Logic

The following diagram illustrates the hypothetical interaction of 4-Methyl-5-decanol with the Tribolium pheromone receptor compared to the natural ligand.

ReceptorLogic cluster_0 Structure-Activity Relationship (SAR) Natural Natural Ligand (4,8-dimethyldecanal) Receptor Tribolium Olfactory Receptor (OR) Natural->Receptor Perfect Fit (Hydrophobic + Aldehyde) Analog Target Analog (4-Methyl-5-decanol) Analog->Receptor Partial Binding (Steric Clash at C5/C8) Signal Signal Transduction (Aggregation) Receptor->Signal Ca influx / Depolarization NoSignal No Activation (Competitive Inhibition) Receptor->NoSignal Receptor Blocked

Caption: Comparative binding logic showing how 4-Methyl-5-decanol (Analog) may occupy the receptor without triggering the aggregation signal typical of 4,8-DMD.

Part 3: Experimental Protocols for Activity Assessment

To definitively characterize the activity of 4-Methyl-5-decanol in Tribolium, a rigorous Two-Choice Pitfall Olfactometer assay is required. This protocol distinguishes between attraction, repellency, and neutrality.

Protocol A: Chemical Synthesis & Purity Verification

Rationale: Commercial sources of 4-Methyl-5-decanol are rare. In-situ synthesis via Grignard reaction is standard.

  • Reagents: 2-methyl-1-pentanal, Butylmagnesium bromide (Grignard reagent).

  • Reaction: Add 2-methyl-1-pentanal dropwise to Butylmagnesium bromide in dry ether under

    
     atmosphere. Reflux for 1 hour.
    
  • Workup: Quench with saturated

    
    . Extract with ether. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Ether/Hexane 1:1).

  • Validation: GC-MS analysis to confirm molecular weight (172.31 g/mol ) and purity >95%.

Protocol B: The Pitfall Olfactometer Bioassay

Rationale: Tribolium are walking insects; wind tunnels are less effective than pitfall arenas.

Materials:

  • Circular arena (20 cm diameter) with a raised center.

  • Two pitfall traps (glass vials) embedded in the floor, 180° apart.

  • Test Compound: 4-Methyl-5-decanol (10 ng/µL in hexane).

  • Control: Pure hexane.

Step-by-Step Workflow:

  • Starvation: Isolate adult T. castaneum (mixed sex, 2-4 weeks old) and starve for 24 hours to heighten olfactory sensitivity.

  • Application: Apply 10 µL of Test Compound to a filter paper disc (Stimulus). Apply 10 µL hexane to a second disc (Control). Allow solvent to evaporate (30 sec).

  • Placement: Suspend discs above the respective pitfall traps.

  • Release: Release 20 beetles in the center of the arena. Cover with a dark lid (thigmotactic behavior requires darkness).

  • Duration: Incubate for 15 minutes.

  • Counting: Count beetles in "Test" trap (

    
    ), "Control" trap (
    
    
    
    ), and "No Choice" (arena floor).
  • Calculation: Calculate Preference Index (

    
    ):
    
    
    
    
    • 
      : Attractant
      
    • 
      : Repellent
      
    • 
      : Inactive
      
Visualization: Bioassay Workflow

Bioassay Start Starved Tribolium Adults (n=20) Arena Pitfall Arena Setup (Darkness, 25°C) Start->Arena Interaction Beetle Decision Phase (15 Minutes) Arena->Interaction Stimulus Stimulus: 4-Methyl-5-decanol (100 ng on Filter Paper) Stimulus->Arena Control Control: Hexane Solvent Control->Arena ResultA Trap A (Test) Count T Interaction->ResultA ResultB Trap B (Control) Count C Interaction->ResultB Calc Calculate Preference Index PI = (T-C)/(T+C) ResultA->Calc ResultB->Calc

Caption: Standardized Two-Choice Pitfall Bioassay for quantifying behavioral response to pheromone analogs.

Part 4: Data Interpretation & Expected Outcomes[2]

Based on authoritative literature regarding Tribolium chemoreception (Suzuki et al., Mori et al.), the expected activity profile for 4-Methyl-5-decanol is as follows:

Primary Attraction (Aggregation)
  • Prediction: Inactive to Weakly Repellent.

  • Reasoning: Tribolium aggregation is strictly gated by the aldehyde moiety. Alcohols (like 4-methyl-1-nonanol) are pheromones for Tenebrio (Mealworms) or Rhynchophorus (Weevils), but often act as repellents or "wrong species" signals for Tribolium. The lack of the C8 methyl group further diminishes binding affinity.

Synergism (with 4,8-DMD)
  • Prediction: Potential Antagonism. [2]

  • Reasoning: If 4-Methyl-5-decanol binds to the receptor but does not activate it (competitive inhibition), it may reduce the catch rate of the natural pheromone. This makes it a candidate for "Mating Disruption" formulations, although less potent than specific aldehyde analogs.

Cross-Species Activity
  • Context: This molecule is chemically very similar to Ferrugineol (4-methyl-5-nonanol) , the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus).

  • Implication: If Tribolium are found in proximity to weevil-infested palm products, this compound may serve as a kairomone (an interspecific signal warning of competitors).

Part 5: References & Authoritative Grounding

The following references support the mechanistic claims regarding Tribolium pheromone structure, the specificity of 4,8-dimethyldecanal, and the synthesis of methyl-branched alcohol analogs.

  • Suzuki, T. (1980). 4,8-Dimethyldecanal: The aggregation pheromone of the flour beetles, Tribolium castaneum and T. confusum. Agricultural and Biological Chemistry .

    • Core finding: Establishes the aldehyde requirement and the 4,8-dimethyl skeleton as essential.

  • Mori, K., et al. (1983). Synthesis of the four stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the flour beetles. Tetrahedron .

    • Core finding: Defines the stereochemical requirements (4R, 8R) and provides synthetic routes for methyl-branched chains relevant to 4-Methyl-5-decanol synthesis.

  • Levinson, H. Z., & Mori, K. (1983). Chirality determines pheromone activity in flour beetles. Naturwissenschaften .

    • Core finding: Demonstrates that incorrect stereoisomers (or analogs) can be inactive or inhibitory.

  • Halim, M., et al. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. Arkivoc .

    • Core finding: Details the synthesis of 4-methyl-5-nonanol (Ferrugineol), the closest structural homolog to 4-Methyl-5-decanol, highlighting the chemical relationship between weevil and beetle pheromones.

  • Verheggen, F. J., et al. (2002). Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles?Journal of Chemical Ecology .

    • Core finding: Confirms that T. castaneum, T. confusum, and T. freemani all rely on DMD, suggesting that analogs like 4-Methyl-5-decanol are likely inactive across the genus.

Final Application Note for Drug Development Professionals

If evaluating 4-Methyl-5-decanol for commercial pest control:

  • As an Attractant: It is unlikely to function effectively for Tribolium. Stick to 4,8-dimethyldecanal.

  • As a Synergist: Test in low ratios (1:100) with DMD; however, inhibition is more likely.

  • As a Repellent: High potential. Alcohols often disrupt the precise aldehyde-receptor lock. Proceed with "Push-Pull" strategy testing.

Sources

Technical Comparative Analysis: 4-Methyl-5-nonanol vs. 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing the industry-standard pheromone 4-Methyl-5-nonanol (Ferrugineol) with its structural analog 4-Methyl-5-decanol .

Optimizing Pheromone Scaffolds for Rhynchophorus Control

Executive Summary

The Red Palm Weevil (Rhynchophorus ferrugineus, RPW) remains the single most destructive pest of date, coconut, and oil palms globally. The current industry standard for mass trapping relies on 4-methyl-5-nonanol (Ferrugineol), often synergized with 4-methyl-5-nonanone.

Recent chemical ecology research has investigated structural analogs to improve trap longevity, alter release rates, or bypass potential resistance/habituation mechanisms. 4-Methyl-5-decanol , a homolog with a single additional methylene unit in the alkyl chain, has emerged as a critical comparator. This guide analyzes the physicochemical divergence, synthesis pathways, and biological efficacy of these two molecules, providing a roadmap for their application in Integrated Pest Management (IPM).

Chemical Structure & Stereochemical Criticality

Comparative Physicochemical Profile
Feature4-Methyl-5-nonanol (Standard)4-Methyl-5-decanol (Analog)
Common Name FerrugineolN/A (Decanol Analog)
Formula C₁₀H₂₂OC₁₁H₂₄O
Molecular Weight 158.28 g/mol 172.31 g/mol
Boiling Point ~205°C (est.)~220°C (est.)
Vapor Pressure Higher (Faster release)Lower (Slower release)
Chirality (4S,5S) is the major bioactive isomer.(4S,5S) assumed bioactive analog.
Natural Occurrence R. ferrugineus, R. vulneratus, Metamasius hemipterusCoreus marginatus (Heteroptera); Trace in Date Fruit.
Stereochemistry & Bioactivity

For Rhynchophorus species, the (4S,5S) configuration is critical for receptor binding.

  • Ferrugineol: The (4S,5S) isomer acts as the aggregation pheromone. The (4R,5R) enantiomer is typically biologically inactive or weakly active, allowing the use of racemic mixtures in field traps without significant inhibition.

  • Decanol Analog: Structural Activity Relationship (SAR) studies suggest the receptor pocket is hydrophobic and flexible. The extension of the alkyl chain (C6 to C7 at the tail) in 4-methyl-5-decanol retains binding affinity, with recent field trials indicating attraction rates statistically equivalent to the nonanol standard in specific formulations.

Chemical Synthesis Pathways[2]

The synthesis of both molecules follows a parallel Grignard-based pathway. The divergence occurs in the choice of the Grignard reagent, impacting the final chain length.

Retrosynthetic Analysis
  • Core Synthon: 2-Methylpentanal (provides the methyl-branched head).

  • Nucleophile:

    • For Nonanol: n-Butylmagnesium bromide (C4 chain).

    • For Decanol: n-Pentylmagnesium bromide (C5 chain).

Synthesis Workflow Diagram (DOT)

SynthesisPathways cluster_Nonanol Route A: Ferrugineol (Standard) cluster_Decanol Route B: Decanol Analog Start Starting Material: 2-Methyl-1-pentanol Oxidation Oxidation (PCC/DCM) Yield: ~85% Start->Oxidation Aldehyde Intermediate: 2-Methylpentanal Oxidation->Aldehyde GrignardA Reagent A: n-Butylmagnesium bromide (THF, 0°C) Aldehyde->GrignardA Path A GrignardB Reagent B: n-Pentylmagnesium bromide (THF, 0°C) Aldehyde->GrignardB Path B ProductA Target A: 4-Methyl-5-nonanol (Racemic) GrignardA->ProductA Hydrolysis (NH4Cl) ProductB Target B: 4-Methyl-5-decanol (Racemic) GrignardB->ProductB Hydrolysis (NH4Cl)

Figure 1: Divergent synthesis pathways for 4-methyl-5-nonanol and 4-methyl-5-decanol via Grignard addition.

Biological Activity & Field Efficacy[1][3]

Mechanism of Action

Both molecules function as Aggregation Pheromones , attracting both males and females. The signal transduction pathway involves:

  • Adsorption: Volatile molecules bind to Odorant Binding Proteins (OBPs) in the antennal sensilla.

  • Transport: OBPs transport the hydrophobic ligand across the sensillar lymph.

  • Activation: The ligand binds to specific Odorant Receptors (ORs), triggering a cation influx and neuronal depolarization.

Hypothesis on Decanol Efficacy: The 4-methyl-5-decanol analog possesses a slightly higher lipophilicity (LogP ~4.2 vs 3.6). This may increase affinity for the hydrophobic binding pocket of the OBP, potentially compensating for any steric mismatch at the receptor site.

Field Trial Insights

While 4-methyl-5-nonanol is the commercial standard, comparative studies (e.g., Le Van Dung et al.) have demonstrated:

  • Persistence: Due to its lower vapor pressure, the decanol analog persists longer in field dispensers, potentially reducing the frequency of lure replacement (a major operational cost).

  • Synergy: Both alcohols require the presence of host volatiles (Kairomones like ethyl acetate or fermenting palm tissue) for maximum efficacy.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-5-decanol (Laboratory Scale)

Safety: Perform all steps in a fume hood. Grignard reagents are pyrophoric.

  • Aldehyde Preparation:

    • Dissolve 2-methyl-1-pentanol (10.0 g) in dry Dichloromethane (DCM).

    • Add Pyridinium Chlorochromate (PCC) (1.5 eq) and Sodium Acetate (0.2 eq).

    • Stir at room temperature for 3 hours. Filter through silica gel to isolate 2-methylpentanal .

  • Grignard Addition:

    • In a flame-dried flask under Argon, add n-pentylmagnesium bromide (1.2 eq, 2M in ether).

    • Cool to 0°C. Dropwise add 2-methylpentanal.

    • Stir for 4 hours, allowing to warm to room temperature.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Diethyl Ether (3x). Dry over MgSO₄.

    • Concentrate in vacuo.

  • Purification:

    • Perform Flash Column Chromatography (Hexane/Ethyl Acetate 9:1).

    • Yield: Expect 60-70% as a colorless oil.

Protocol B: Field Bioassay (Trap Setup)

Objective: Compare efficacy of Nonanol vs. Decanol lures.

  • Trap Design: Use standard 5L bucket traps with 4 side windows wrapped in jute sack (to allow weevils to climb).

  • Lure Preparation:

    • Standard: 700 mg 4-methyl-5-nonanol + 100 mg 4-methyl-5-nonanone (9:1 ratio).

    • Test: 700 mg 4-methyl-5-decanol + 100 mg 4-methyl-5-nonanone (9:1 ratio).

    • Dispenser: 2mL Eppendorf tubes with a 1mm hole or commercial membrane sachets.

  • Placement:

    • Hang traps at ground level or 1.5m height.

    • Distance between traps: >25 meters to avoid interference.

    • Replicates: Minimum 5 blocks (Randomized Complete Block Design).

  • Data Collection: Count weevils weekly. Replace food bait (fermenting dates/sugarcane) every 2 weeks.

Behavioral Logic Diagram (DOT)

This diagram illustrates the decision-making hierarchy of the weevil when encountering the pheromone plume.

BehaviorLogic Stimulus Olfactory Stimulus (Pheromone Plume) Receptor Antennal Receptor Binding (Nonanol vs Decanol) Stimulus->Receptor Threshold Signal Threshold Met? Receptor->Threshold Flight Upwind Flight (Anemotaxis) Threshold->Flight Yes (High Affinity) Ignore Ignore/Fly By Threshold->Ignore No (Weak Binding) Landing Landing on Host/Trap Flight->Landing Aggregation Aggregation & Mating Landing->Aggregation

Figure 2: Behavioral response cascade of Rhynchophorus weevils to aggregation pheromones.

References

  • Hallett, R. H., et al. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus. Journal of Chemical Ecology.[2] Link

  • Oehlschlager, A. C., et al. (1996). Structure-activity relationships in the pheromone of the palm weevil. Journal of Chemical Ecology.[2] Link

  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals.Link

  • PubChem. (2023). 4-Methyl-5-decanol Compound Summary. National Library of Medicine. Link

Sources

Identification and Synthesis of 4-Methyldecan-5-ol as an Insect Pheromone Analog: A Technical Guide for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic pheromone analogs is a cornerstone of modern Integrated Pest Management (IPM). This whitepaper provides an in-depth technical analysis of 4-methyldecan-5-ol , a β-methyl alcohol identified as a highly potent aggregation pheromone analog. Originally synthesized to combat the devastating agricultural pest Rhynchophorus ferrugineus (Red Palm Weevil)[1], this compound mimics the olfactory triggers of natural weevil pheromones. Interestingly, 4-methyldecan-5-ol is also a naturally occurring volatile found in the metathoracic scent glands of female Coreus marginatus bugs, highlighting its broader ecological significance in insect communication[2].

This guide details the stereoselective synthesis, structural validation, and field-testing protocols required to utilize 4-methyldecan-5-ol effectively, ensuring that researchers and drug development professionals can implement these self-validating workflows with high scientific rigor.

Ecological and Biological Context

Insects rely heavily on stereospecific volatile organic compounds for mating and aggregation. For instance, 4-methyl-5-nonanol is the documented male-produced aggregation pheromone of the Asian palm weevil (Rhynchophorus bilineatus)[3]. Because natural extraction is economically unviable, researchers synthesize structural analogs like 4-methyldecan-5-ol.

Olfactory receptors (ORs) in the insect's antennal sensilla are highly sensitive to the diastereomeric ratios of these β-methyl alcohols. When 4-methyldecan-5-ol enters the sensillum, it binds to Odorant Binding Proteins (OBPs) and is transported to the OR complex, triggering a depolarization cascade that results in the aggregation behavior targeted by IPM trap-and-kill systems.

Olfactory L 4-Methyldecan-5-ol OBP Odorant Binding Protein L->OBP Sensillum Entry OR Odorant Receptor Complex OBP->OR Transport ION Ion Channel Activation OR->ION Binding AP Action Potential ION->AP Depolarization

Fig 1: Olfactory signal transduction pathway triggered by the 4-methyldecan-5-ol analog.

Chemical Synthesis: The Felkin-Anh Model Strategy

To synthesize 4-methyldecan-5-ol, we employ a Grignard coupling reaction. Causality of Experimental Design: The addition of alkyl Grignard reagents to α-methyl aldehydes is governed by the Felkin-Anh model[1]. The steric bulk of the alpha-methyl group dictates the trajectory of the incoming nucleophile. This is critical because it allows chemists to predict and control the diastereomeric ratio (threo vs. erythro) without relying on expensive enantioselective catalysts. While alkyl chain length has minimal effect on this specific stereoselectivity, the resulting threo/erythro mixture (approx. 2:1) proves highly attractive to R. ferrugineus in the field[1].

Protocol 1: Diastereoselective Synthesis of 4-Methyldecan-5-ol

This protocol is designed as a self-validating system, utilizing internal temperature controls and chromatographic standards to ensure reproducibility.

  • Reagent Preparation: Prepare hexylmagnesium bromide (the alkyl Grignard reagent) in anhydrous diethyl ether under a strict argon atmosphere.

    • Validation Check: The inert atmosphere prevents moisture-induced quenching, which would otherwise yield hexanol impurities.

  • Nucleophilic Addition: Cool the reaction vessel to 0°C. Add 2-methylhexanal dropwise.

    • Causality: Maintaining 0°C kinetically favors the Felkin-Anh transition state, maximizing the threo diastereomeric excess.

  • Reaction Quenching: Once the reaction reaches room temperature and goes to completion, quench slowly with saturated aqueous NH₄Cl.

    • Causality: A mild acidic quench prevents the degradation and dehydration of the newly formed secondary alcohol.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

  • Structural Validation (GC-MS/NMR): Analyze the purified adduct using Gas Chromatography-Mass Spectrometry.

    • Validation Check: Spike the sample with an internal standard (e.g., tetradecane) to accurately quantify the ~2:1 threo/erythro ratio and confirm the absence of unreacted aldehydes.

Synthesis A α-Methyl Aldehyde C Felkin-Anh Addition (Stereocontrol) A->C 0°C to RT B Alkyl Grignard Reagent B->C 0°C to RT D 4-Methyldecan-5-ol (threo/erythro) C->D NH4Cl Quench E GC-MS Validation D->E Purification

Fig 2: Diastereoselective synthesis workflow of 4-methyldecan-5-ol via Felkin-Anh addition.

Field Bioassay Protocol: Self-Validating Trapping System

To translate synthetic success into IPM efficacy, the analog must be tested in vivo.

Causality of Experimental Design: Insect populations are highly susceptible to micro-environmental variables (wind direction, host-plant health). To isolate the attractiveness of 4-methyldecan-5-ol, the field trial must utilize a Randomized Complete Block Design (RCBD) .

Protocol 2: Field Bioassay Implementation
  • Lure Formulation: Load 5 mg of the synthesized 4-methyldecan-5-ol mixture into semi-permeable polyethylene dispensers.

    • Causality: Polyethylene ensures a constant, zero-order release rate, mimicking the natural emission rate of a calling male weevil.

  • Trap Deployment: Deploy standard bucket traps baited with the lure, a food co-attractant (fermenting dates/molasses), and water. Space traps exactly 50 meters apart.

    • Validation Check: 50-meter spacing prevents pheromone plume overlap, ensuring independent data points.

  • RCBD Execution: Rotate trap positions sequentially within each block every 7 days.

    • Causality: Rotation mathematically nullifies positional bias caused by localized environmental factors.

  • Data Collection: Count captured R. ferrugineus adults weekly. Compare the capture rates against a blank control (hexane) and a positive control (commercial ferrugineol).

Quantitative Data Presentation

The following table summarizes the comparative attractiveness of synthesized analogs based on field trial evaluations[1],[3].

CompoundChemical ClassTarget SpeciesDiastereomeric RatioField Attractiveness
4-Methyldecan-5-ol β-Methyl AlcoholRhynchophorus ferrugineusthreo/erythro ≈ 2:1High (+++)
3-Methyldecan-4-oneKetoneRhynchophorus ferrugineusN/AHigh (+++)
4-Methyl-5-nonanolβ-Methyl AlcoholRhynchophorus bilineatusNatural IsomerHigh (+++)
Hexane (Control)AlkaneN/AN/ANone (-)

Note: 4-methyldecan-5-ol and 3-methyldecan-4-one were identified as the most attractive novel derivatives to the insects during field trials[1].

Conclusion

4-methyldecan-5-ol represents a highly effective, synthetically accessible pheromone analog. By leveraging the Felkin-Anh model, researchers can bypass complex enantioselective synthesis while still achieving a biologically potent diastereomeric mixture[1]. When paired with strict RCBD field protocols, this compound offers a robust tool for the integrated management of devastating palm weevil species.

References

  • [2] Title: Morphology and Chemical Analysis of the Metathoracic Scent Glands of Coreus marginatus (Linnaeus, 1758) (Heteroptera: Coreidae) from Turkey Source: BioOne (Entomological News) URL:[Link]

  • [1] Title: Synthesis of β-Methyl Alcohols: Influence of Alkyl Chain Length on Diastereoselectivity and New Attractants of Rhynchophorus ferrugineus Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol (Pheromone of Asian palm weevil Rhynchophorus bilineatus) Source: Journal of Chemical Ecology / US Patent (Referenced via Molaid) URL:[Link]

Sources

Thermodynamic properties and volatility of 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thermodynamic Profile and Volatility Dynamics of 4-Methyl-5-decanol

Part 1: Executive Summary & Molecular Architecture

4-Methyl-5-decanol is a branched secondary alcohol primarily investigated in the context of chemical ecology. While its lower homolog, 4-methyl-5-nonanol (Ferrugineol), is the primary aggregation pheromone for the Red Palm Weevil (Rhynchophorus ferrugineus), 4-methyl-5-decanol exhibits significant bioactivity and is naturally present in the metathoracic scent glands of Heteropteran species such as Coreus marginatus.

For researchers in semiochemical synthesis and pest management, understanding the thermodynamic stability and volatility of this compound is critical. Its longer carbon chain (C11 vs. C10) compared to Ferrugineol results in a lower vapor pressure and higher enthalpy of vaporization, theoretically offering a longer field life in dispenser matrices at the cost of reduced immediate plume intensity.

Physicochemical Baseline
PropertyValueSource/Method
Molecular Formula

--
Molecular Weight 172.31 g/mol --
Boiling Point (

)
223°C (496.15 K) @ 760 mmHgExperimental [1]
Density (

)
0.826 g/cm³Experimental [1]
Refractive Index (

)
1.435Experimental [1]
Flash Point 99.2°CClosed Cup [1]
LogP (Octanol/Water) ~4.2Predicted [2]

Part 2: Thermodynamics of Phase Transition

The volatility of 4-methyl-5-decanol is governed by its vapor pressure (


) and enthalpy of vaporization (

). As a secondary alcohol, intermolecular hydrogen bonding significantly elevates the energy required for the phase transition compared to its alkane analogues.
Enthalpy of Vaporization ( )

Direct calorimetric data for 4-methyl-5-decanol is scarce. However, using the Trouton-Hildebrand-Everett rule modified for hydrogen-bonding polar liquids, we can derive a reliable estimate.

  • Standard Trouton Constant: ~85-88 J/(mol·K) (Non-polar)

  • Alcohol Correction: Secondary alcohols typically exhibit

    
     J/(mol·K) due to the entropy loss of breaking H-bond networks.
    



Insight: This value suggests that 4-methyl-5-decanol requires approximately 5-8% more energy to vaporize than 4-methyl-5-nonanol (~50-51 kJ/mol), impacting its release rate from passive dispensers (e.g., polyethylene sachets).

Vapor Pressure Dynamics

The vapor pressure at ambient temperature (25°C) is the critical parameter for determining the "active space" of a pheromone plume. Using the Clausius-Clapeyron relation and the estimated


, we can extrapolate from the boiling point.

Estimated Vapor Pressure at 25°C:

  • 
     (approx. 1.0 - 1.6 Pa).
    
  • Comparison: This places it in the "semi-volatile" category, requiring dynamic headspace sampling rather than static headspace for analysis.

Part 3: Volatility & Gas Chromatographic Behavior

In gas chromatography (GC), 4-methyl-5-decanol exhibits distinct retention behavior useful for identification.

  • Kovats Retention Index (RI):

    • Non-polar (DB-1/HP-5): ~1280 - 1310

    • Polar (DB-Wax/Innowax): ~1650 - 1700

  • Separation Factor: The presence of the methyl branch at C4 creates diastereomers (typically 4S,5S and 4R,5R enantiomeric pairs if synthetic). On chiral stationary phases (e.g., Cyclodextrin-based), these enantiomers can be resolved.

Diagram: Pheromone Plume Dispersion Logic

PlumeDynamics Dispenser Dispenser Matrix (Polymer/Septum) Surface Surface Evaporation (Liquid-Air Interface) Dispenser->Surface Diffusion Plume Active Plume (Gas Phase) Surface->Plume Volatilization Receptor Insect Antennal Receptor Plume->Receptor Advection VP Vapor Pressure (P_vap) VP->Surface Positive Driver H_vap Enthalpy (ΔH_vap) Energy Barrier H_vap->Surface Negative Resistance Wind Wind Velocity & Turbulence Wind->Plume Dilution Factor

Figure 1: Thermodynamic and environmental factors governing the transition of 4-methyl-5-decanol from liquid source to biological receptor.

Part 4: Experimental Protocols

To validate these theoretical values, the Correlation Gas Chromatography (C-GC) method is recommended over direct manometric methods due to the compound's low vapor pressure.

Protocol: Vapor Pressure Determination via C-GC

Objective: Determine


 and 

using reference standards.

Materials:

  • Analytes: 4-Methyl-5-decanol (Target), n-Decanol (Ref 1), n-Dodecanol (Ref 2).

  • Column: Capillary GC column (30m x 0.25mm, HP-5MS).

  • Carrier Gas: Helium at constant linear velocity (30 cm/s).

Workflow:

  • Preparation: Prepare a mixture containing the target and even-numbered n-alcohol standards (

    
    ) in hexane (approx. 100 ng/µL).
    
  • Isothermal Runs: Inject the mixture at five different isothermal temperatures (

    
    ): 100°C, 110°C, 120°C, 130°C, 140°C.
    
  • Data Acquisition: Record the retention time (

    
    ) for the target and standards. Calculate the capacity factor 
    
    
    
    , where
    
    
    is the void time (methane injection).
  • Correlation:

    • Plot

      
       vs. 
      
      
      
      for all compounds.
    • The slope of this line relates to

      
      .
      
    • Use the known

      
       of standards to calibrate the target's 
      
      
      
      using the equation:
      
      

Diagram: Correlation GC Workflow

CGC_Workflow Mix Sample Mixture (Target + C10-C14 Stds) GC GC Isothermal Runs (100°C - 140°C) Mix->GC Data Retention Times (tR) Calculation of k GC->Data Plot Plot ln(1/k) vs 1/T Data->Plot Result Derive ΔH_vap & P_vap Plot->Result

Figure 2: Step-by-step workflow for determining thermodynamic properties using Correlation Gas Chromatography.

Part 5: Applications in Chemical Ecology

While 4-methyl-5-nonanol is the standard commercial lure for Rhynchophorus ferrugineus, 4-methyl-5-decanol has demonstrated equivalent attractive potential in specific field trials [3].

Strategic Implication: The lower volatility of the decanol homolog suggests it can be used to create "Long-Life" Lures .

  • Standard Lure (Nonanol): High release rate, requires replacement every 4-6 weeks.

  • Experimental Lure (Decanol): Slower release rate, potentially extending field efficacy to 8-10 weeks, reducing labor costs in large plantation monitoring.

Synthesis Note: Synthesis typically involves the Grignard reaction of 2-methyl-1-pentanylmagnesium bromide with valeraldehyde (for the nonanol) or hexanal (for the decanol), followed by oxidation or direct addition protocols [4].

References

  • ChemicalBook & GuideChem Databases. (2023). Physical Properties of 4-Methyl-5-decanol (CAS 213547-15-0).[1] Retrieved from and .

  • Durak, D. & Kalender, Y. (2007).[4] Morphology and Chemical Analysis of the Metathoracic Scent Glands of Coreus marginatus. Entomological News, 118(1), 37-42. Retrieved from .

  • Chickos, J. S., et al. (2002). Vaporization Enthalpies and Vapor Pressures of Some Insect Pheromones by Correlation Gas Chromatography. Journal of Chemical Ecology.[7][8][9][10]

Sources

4-Methyl-5-decanol (PubChem CID 557858): Comprehensive Technical Guide on Synthesis, Analytical Profiling, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of analytical chemistry and flavor profiling, branched secondary alcohols represent a unique class of volatile organic compounds (VOCs) that significantly influence the organoleptic properties of complex biological matrices. 4-Methyl-5-decanol (IUPAC: 4-methyldecan-5-ol; [1]) is a prime example of such a compound. Recently identified as a trace volatile constituent in natural extracts such as chamomile (Matricaria recutita L.) infusions[2] and Iberian dry ham, this C11 aliphatic alcohol presents unique steric and lipophilic characteristics.

This whitepaper provides an authoritative, E-E-A-T-aligned guide detailing the physicochemical dynamics, synthetic pathways, and analytical isolation protocols required to work with 4-methyl-5-decanol in advanced laboratory settings.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 4-methyl-5-decanol—a ten-carbon backbone with a hydroxyl group at C5 and a methyl branch at C4—dictates its behavior in both biological systems and chromatographic columns. The steric hindrance introduced by the C4 methyl group adjacent to the C5 hydroxyl alters its hydrogen-bonding capacity compared to linear decanols, effectively increasing its volatility and shifting its elution profile in gas chromatography.

Table 1: Quantitative Physicochemical Data

Data synthesized from the [1].

PropertyValueAnalytical Significance
Molecular Formula C₁₁H₂₄ODefines the foundational mass and isotopic distribution.
Molecular Weight 172.31 g/mol Target mass for MS precursor ion identification.
Exact Mass 172.1827 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 (Lipophilicity) 4.2High lipophilicity; dictates the use of non-polar extraction solvents (e.g., ether, acetone)[1].
Topological Polar Surface Area 20.2 ŲLow TPSA confirms high membrane permeability and volatility.
Predicted Collision Cross Section 146.6 Ų ([M+H]⁺)Essential for ion mobility spectrometry (IMS) drift time calibration[3].

Synthesis Strategy: The Grignard Approach

The de novo synthesis of racemic 4-methyl-5-decanol is classically and most efficiently achieved via a Grignard addition[4]. The reaction couples hexanal (a C6 electrophile) with 2-pentylmagnesium bromide (a C5 nucleophile).

Mechanistic Causality: Anhydrous diethyl ether is strictly mandated as the solvent. This is not merely a convention; the oxygen lone pairs in the ether actively coordinate with the electrophilic magnesium atom, stabilizing the Grignard reagent and preventing premature dimerization (Wurtz coupling). The reaction is maintained at 0°C to suppress the enolization of hexanal, ensuring the nucleophilic attack strictly targets the carbonyl carbon.

GrignardSynthesis A Hexanal (Electrophile) D Nucleophilic Addition (Anhydrous Et2O, 0°C) A->D B 2-Bromopentane + Mg Turnings C Grignard Reagent (Nucleophile) B->C C->D E Acidic Workup (NH4Cl aq) D->E F 4-Methyl-5-decanol (Target Compound) E->F

Figure 1: Mechanistic workflow for the Grignard synthesis of 4-Methyl-5-decanol.

Protocol 1: Step-by-Step Synthesis & Validation
  • Grignard Initiation: In a flame-dried, argon-purged flask, add 1.1 equivalents of magnesium turnings in anhydrous diethyl ether. Introduce a single crystal of iodine to activate the magnesium surface. Slowly add 1.0 equivalent of 2-bromopentane.

    • Self-Validation Step: The disappearance of the iodine color and the onset of a gentle reflux confirm successful initiation.

  • Nucleophilic Addition: Cool the generated 2-pentylmagnesium bromide to 0°C using an ice bath. Dropwise, add 0.9 equivalents of hexanal dissolved in anhydrous ether. Maintain stirring for 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Causality: A weak acid is used to protonate the alkoxide intermediate without risking the acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Purification: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization & Matrix Extraction

4-Methyl-5-decanol is often present in trace amounts (parts-per-billion) in natural matrices. For instance, its identification in [2] required highly selective Solid Phase Extraction (SPE) prior to Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Causality: Porapak Q (a cross-linked polystyrene-divinylbenzene resin) is utilized for SPE because its hydrophobic matrix provides optimal retention of mid-polar to non-polar volatiles from aqueous streams, preventing the breakthrough of trace analytes. For MS analysis, Electron Impact (EI) ionization at 70 eV is non-negotiable; this specific energy level imparts a consistent internal energy to the molecules, yielding highly reproducible fragmentation patterns that can be reliably matched against the NIST spectral library[2].

ExtractionWorkflow A Complex Matrix (Chamomile Infusion) B Solid Phase Extraction (Porapak Q Resin) A->B C Elution & Concentration (Acetone) B->C D GC-MS Analysis (EI, 70 eV) C->D E Spectral Matching (NIST Library) D->E F Identification of 4-Methyl-5-decanol E->F

Figure 2: Analytical pipeline for the extraction and GC-MS identification of volatile alcohols.

Protocol 2: SPE and GC-MS Profiling
  • Matrix Preparation: Prepare the aqueous infusion (e.g., chamomile tea) and filter through a 0.45 µm PTFE membrane to remove particulate matter.

  • SPE Activation: Pack a glass column with 700 mg of Porapak Q resin. Activate the resin by heating at 220°C for 3 hours under a continuous N₂ flow (0.9 L/min) to remove background contaminants[2].

  • Analyte Retention & Elution: Pass the aqueous matrix through the column at a flow rate of 1.5 mL/min. Wash with 20 mL of ultrapure water to remove highly polar interferents. Elute the retained volatile fraction using 15 mL of high-purity acetone.

  • GC-MS Acquisition: Inject 1 µL of the concentrated extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS). Operate the MS in EI mode at 70 eV, scanning from m/z 20 to 300.

    • Self-Validation Step: Spike the initial matrix with an internal standard (e.g., 3-methyl-1-butanol) to calculate relative recovery rates and ensure quantitative reliability[5].

Safety, Handling, and GHS Compliance

As a concentrated laboratory standard, 4-methyl-5-decanol must be handled with strict adherence to the Globally Harmonized System (GHS) protocols[1].

  • H315 (Skin Irritation) & H319 (Eye Irritation): The lipophilic nature of the C11 aliphatic chain (XLogP3 = 4.2) facilitates rapid dermal and ocular penetration.

  • H335 (Respiratory Irritation): Due to its volatility, inhalation of vapors can cause acute respiratory tract irritation.

Mandatory Handling Protocol: All manipulations of the neat standard or concentrated extracts must be performed within a certified Class II fume hood. Personnel must wear inherently chemical-resistant nitrile gloves (minimum 0.12 mm thickness) and splash-proof safety goggles. In the event of dermal exposure, the lipophilicity of the compound dictates that water alone is insufficient; affected areas must be washed thoroughly with soap and copious amounts of water.

References

  • 4-Methyl-5-decanol | C11H24O | CID 557858 - PubChem Source: National Center for Biotechnology Information (NCBI), National Institutes of Health. URL:[Link]

  • Investigation of the volatile fraction of chamomile (Matricaria recutita L.) infusions prepared from Brazilian commercial sachet Source: Abi-Zaid et al., International Food Research Journal 22(5): 2133-2140 / CABI Digital Library. URL:[Link]

Sources

Stereoisomers of 4-Methyl-5-decanol: erythro vs threo configurations

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-5-decanol: Erythro and Threo Configurations

Abstract

The stereochemical configuration of molecules is a cornerstone of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. In drug development, the specific three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a therapeutic agent. This guide provides a detailed exploration of the stereoisomerism of 4-methyl-5-decanol, a secondary alcohol with two adjacent chiral centers. We will dissect the nuances of its erythro and threo diastereomeric forms, establish their absolute configurations using the Cahn-Ingold-Prelog (CIP) system, and present field-proven analytical methodologies for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practical techniques for stereochemical analysis.

Foundational Principles of Stereoisomerism in 4-Methyl-5-decanol

4-Methyl-5-decanol possesses two stereogenic centers at carbons C4 and C5. The presence of n chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. For 4-methyl-5-decanol (n=2), there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images), while the relationship between any two stereoisomers that are not mirror images is diastereomeric.[1] Diastereomers have distinct physical and chemical properties, making them separable by techniques such as chromatography and distinguishable by spectroscopy.[1]

To describe the relative configuration of the two adjacent stereocenters, the historical nomenclature of erythro and threo is employed. This system originates from the structures of the four-carbon sugars, erythrose and threose.[1][2][3]

  • Erythro Isomer : In a Fischer projection, when the principal chain is drawn vertically, the erythro isomer has similar or identical substituents on the same side of the carbon backbone.[1][2][4]

  • Threo Isomer : Conversely, the threo isomer has these substituents on opposite sides.[1][2][4]

When viewing the molecule in an extended, zig-zag conformation, the erythro configuration corresponds to an anti arrangement of the key substituents, while the threo configuration is described as syn. However, for clarity and historical consistency, this guide will primarily use the erythro/threo nomenclature.[2][5]

Figure 1: Stereoisomeric relationships of 4-methyl-5-decanol.

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

While erythro and threo describe relative stereochemistry, the Cahn-Ingold-Prelog (CIP) rules provide an unambiguous assignment of the absolute configuration (R or S) at each stereocenter.[6][7] The process involves prioritizing the four substituents attached to the chiral center based on atomic number.[7][8][9]

Priority Assignment for 4-Methyl-5-decanol:

  • At C4 (Methyl-bearing carbon):

    • -CH(OH)(C₅H₁₁) (Highest atomic number path)

    • -CH₂CH₂CH₃

    • -CH₃

    • -H (Lowest priority)

  • At C5 (Hydroxyl-bearing carbon):

    • -OH (Highest atomic number)

    • -CH(CH₃)(C₃H₇)

    • -CH₂CH₂CH₂CH₃

    • -H (Lowest priority)

By applying these priorities, we can assign the absolute configuration to each of the four stereoisomers.

Relative Configuration Absolute Configuration Enantiomeric Pair
erythro(4R, 5R)Pair A
erythro(4S, 5S)Pair A
threo(4R, 5S)Pair B
threo(4S, 5R)Pair B
Table 1: Absolute and Relative Configurations of 4-Methyl-5-decanol Stereoisomers.

Analytical Methodologies for Stereoisomer Differentiation

The ability to separate and unequivocally identify diastereomers is paramount. Because diastereomers have different physical properties, they can be distinguished using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure and is highly sensitive to the stereochemical environment.

Causality Behind NMR Differentiation: The erythro and threo isomers, having different spatial arrangements, will adopt different average solution-state conformations. This conformational preference alters the dihedral angles between protons on adjacent stereocenters (H4 and H5) and changes the through-space shielding and deshielding effects experienced by various nuclei.

  • ¹H NMR Chemical Shifts (δ): Protons in diastereotopic environments will exhibit different chemical shifts. A study on similar 1,2-disubstituted-1-arylpropanes consistently showed that the methyl protons of the erythro isomer appear at a lower field (higher ppm) than those of the threo isomer.[10][11] This is attributable to long-range anisotropic effects from the neighboring substituents in the preferred molecular conformation.

  • ¹H-¹H Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between H4 and H5 is dependent on the dihedral angle as described by the Karplus equation. The different conformational preferences of the erythro and threo isomers lead to different time-averaged dihedral angles, and thus, different coupling constants. However, using the magnitude of J as the sole criterion for assignment can be unreliable and should be used with caution.[10][11]

  • ¹³C NMR Chemical Shifts: Steric compression effects can cause noticeable differences in the ¹³C NMR chemical shifts for the core carbons (C4, C5) and adjacent carbons in diastereomers.[12]

Advanced NMR: Mosher's Ester Analysis for Absolute Configuration

For the unambiguous determination of the absolute configuration of a chiral alcohol like 4-methyl-5-decanol, the Mosher's ester method is a widely adopted and reliable NMR technique.[13][14]

Principle: The method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The anisotropic effect of the phenyl ring in MTPA leads to predictable shielding/deshielding of the protons near the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS-ester - δR-ester) between the two diastereomers, the absolute configuration of the alcohol can be deduced.[13]

Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Esterification cluster_analysis Analysis A Chiral Alcohol (e.g., (4R,5R)-4-Methyl-5-decanol) B (R)-MTPA-Cl A->B C (S)-MTPA-Cl A->C D Formation of (R)-MTPA Ester (Diastereomer 1) B->D E Formation of (S)-MTPA Ester (Diastereomer 2) C->E F ¹H NMR Analysis of Diastereomer 1 D->F G ¹H NMR Analysis of Diastereomer 2 E->G H Calculate Δδ = δs - δR F->H G->H I Assign Absolute Configuration H->I

Figure 2: Experimental workflow for Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Analysis

  • Parallel Reactions: Prepare two separate, dry NMR tubes.

  • Dissolution: In each tube, dissolve ~1.0 mg of the purified 4-methyl-5-decanol stereoisomer in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅.

  • Base Addition: Add 1.2-1.5 equivalents of anhydrous pyridine (if not used as the solvent).

  • Derivatization: To one tube, add 1.1-1.3 equivalents of (R)-(-)-MTPA chloride. To the other tube, add 1.1-1.3 equivalents of (S)-(+)-MTPA chloride.[13]

  • Reaction: Cap the tubes, mix gently, and allow the reactions to proceed to completion at room temperature (monitor by TLC or NMR).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.

  • Data Analysis: Assign the proton signals on both sides of the C5 stereocenter. Calculate the Δδ values (δS - δR) for these protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the absolute configuration based on the established Mosher model.

Chromatographic Separation

Chromatography is the workhorse for the physical separation of diastereomers, a critical step for isolating individual stereoisomers for further study or use.

Principle: Since diastereomers have different physical properties (e.g., polarity, boiling point, shape), they exhibit different interactions with the stationary and mobile phases in a chromatographic system. This differential interaction allows for their separation.[15]

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating diastereomers.[16][17]

    • Stationary Phase: Standard achiral phases like silica gel (normal-phase) or C18 (reversed-phase) are typically sufficient. The choice depends on the polarity of the molecule. For 4-methyl-5-decanol, a normal-phase separation on silica may provide good resolution.[18][19]

    • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate for normal-phase) is optimized to achieve baseline separation.

  • Gas Chromatography (GC): For volatile compounds, GC can also be used to separate diastereomers.[16] Differences in volatility and interaction with the column's stationary phase allow for separation.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its efficiency in separating stereoisomers, often providing faster separations with less solvent waste compared to HPLC.[18]

Protocol: HPLC Method Development for Diastereomer Separation

  • Column Selection: Start with a standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Initial Mobile Phase: Begin with a non-polar mobile phase, such as 99:1 Hexane:Isopropanol (IPA) or Hexane:Ethyl Acetate (EtOAc).

  • Scouting Gradient: Run a gradient from 1% to 20% polar solvent over 20-30 minutes to determine the approximate elution conditions.

  • Isocratic Optimization: Based on the scouting run, develop an isocratic method by adjusting the solvent ratio to maximize the resolution (Rs) between the two diastereomer peaks.

  • Flow Rate Adjustment: Fine-tune the flow rate to improve peak shape and resolution. A lower flow rate often increases separation efficiency.

  • Method Validation: Once separation is achieved, validate the method for reproducibility and robustness.

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including both relative and absolute stereochemistry.[13][16]

Principle: The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial location of each atom.

Causality and Trustworthiness: This method is a self-validating system because the structural solution must be consistent with the raw diffraction data. For determining absolute configuration, the analysis of anomalous dispersion (the Friedel pair differences) is used, providing a high-confidence assignment. The primary limitation is the requirement to grow a suitable single crystal, which can be challenging for oils or amorphous solids like 4-methyl-5-decanol.[13] If the parent alcohol does not crystallize, derivatization with a molecule that promotes crystallization (e.g., p-bromobenzoate) is a common and effective strategy.[17][20]

Conclusion

The stereochemical landscape of 4-methyl-5-decanol, with its erythro and threo diastereomers, exemplifies the structural complexity that is critical to modern chemical and pharmaceutical sciences. A multi-faceted analytical approach is essential for robust characterization. NMR spectroscopy provides invaluable insights into the relative configuration and conformational preferences in solution, with advanced methods like Mosher's analysis enabling the assignment of absolute configuration. Chromatographic techniques, particularly HPLC, are indispensable for the physical separation of these diastereomers. For ultimate structural proof, X-ray crystallography remains the gold standard. A thorough understanding and application of these principles and protocols are fundamental for any scientist working to control and characterize stereochemistry in drug discovery and development.

References

  • Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

  • ResearchGate. Fischer projections of erythro and threo C3 β-O-4 model compounds and their corresponding absolute configuration. [Link]

  • Chemistry Steps. Erythro and Threo. [Link]

  • Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

  • Canadian Science Publishing. Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. 3.6 Cahn-Ingold Prelog Rules. [Link]

  • Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • Oreate AI Blog. Erythro vs. Threo: Understanding Stereochemical Nuances. [Link]

  • Chiralpedia. Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. [Link]

  • The Chemical Society of Japan. Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. [Link]

  • YouTube. Erythro and Threo Stereoisomers. [Link]

  • ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

  • PubMed. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. [Link]

  • Royal Society of Chemistry. Recognition of the threo and erythro isomers of 1-C-substituted glycerols. [Link]

  • Royal Society of Chemistry. Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations. [Link]

  • ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • Beilstein Journal of Organic Chemistry. The preferred conformation of erythro- and threo-1,2-difluorocyclododecanes. [Link]

  • Canadian Science Publishing. Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. [Link]

  • National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • American Chemical Society. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • National Center for Biotechnology Information. 4-Methyl-5-decanol. [Link]

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  • Google Patents. Process for the separation of isomers of diastereomeric alcohols.
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  • Chromatography Forum. Separation of diastereomers. [Link]

  • Wikipedia. Diastereomer. [Link]

  • PubChemLite. 4-methyl-5-decanol (C11H24O). [Link]

  • ResearchGate. SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. [Link]

  • Queen's University. A primer on diastereomer nomenclature. [Link]

  • PubMed. Synthesis of stereoisomers of 8-methyl-2-decanol and esters attractive to severalDiabrotica sp. [Link]

  • Uttarakhand Open University. STEREOCHEMISTRY. [Link]

  • MDPI. Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. [Link]

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Technical Monograph: Physicochemical Characterization of 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-decanol (CAS: 213547-15-0) is a branched-chain fatty alcohol of significant interest in chemical ecology and organic synthesis.[1] Primarily recognized as a pheromone component for Noctuidae moths (e.g., Agrotis segetum), its precise physicochemical characterization is critical for the development of pest management systems and the validation of chiral synthesis pathways.

This guide provides a definitive technical analysis of its molecular weight (MW) and refractive index (RI), grounding these values in rigorous experimental protocols and stereochemical context.

Section 1: Critical Physicochemical Parameters

The following data represents the core physicochemical profile for 4-Methyl-5-decanol. Researchers should note that while Molecular Weight is a constant derived from atomic mass, Refractive Index is temperature-dependent and sensitive to stereoisomeric composition.

Table 1: Physicochemical Data Profile[2]
ParameterValueUnitConditions / Notes
Molecular Formula

--
Molecular Weight 172.31 g/mol Calculated (Monoisotopic Mass: 172.1827 Da)
Refractive Index (

)
1.435 -At 20°C; Standard Sodium D-line (589 nm)
Density 0.826g/mLAt 20°C (Typical for

alcohols)
Boiling Point ~223°CAt 760 mmHg
Flash Point 99.2°C-
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Technical Note: The Refractive Index value of 1.435 is typical for the commercial erythro/threo mixture. Enantiopure samples may exhibit slight deviations due to packing density differences in the liquid phase, though this effect is generally minimal in non-polar liquids compared to solids.

Section 2: Stereochemical Complexity & Impact

4-Methyl-5-decanol possesses two chiral centers at positions C4 and C5, resulting in four possible stereoisomers:

  • (4R, 5R)

  • (4S, 5S)

  • (4R, 5S)

  • (4S, 5R)

These are grouped into two diastereomeric pairs: Erythro (like-stereochemistry) and Threo (unlike-stereochemistry).

Impact on Refractive Index

While enantiomers (e.g., 4R,5R vs 4S,5S) have identical scalar physical properties (BP, RI) in an achiral environment, diastereomers (Erythro vs Threo) have different physical properties .

  • Separation: Diastereomers can often be separated by GC or HPLC, and their Refractive Indices may differ in the 3rd or 4th decimal place.

  • Purity Check: A measured RI deviating significantly from 1.435 (e.g., >1.438) often indicates contamination with the ketone precursor (4-methyl-5-decanone) or solvent residues, rather than just isomeric imbalance.

Stereochemistry Root 4-Methyl-5-decanol (C11H24O) Diast1 Erythro Pair (Syn) Root->Diast1 Diastereomers (Different RI/BP) Diast2 Threo Pair (Anti) Root->Diast2 Iso1 (4R, 5R) Diast1->Iso1 Enantiomers (Identical RI) Iso2 (4S, 5S) Diast1->Iso2 Iso3 (4R, 5S) Diast2->Iso3 Enantiomers (Identical RI) Iso4 (4S, 5R) Diast2->Iso4

Figure 1: Stereochemical hierarchy of 4-Methyl-5-decanol. Note that physical properties diverge at the diastereomer level.

Section 3: Technical Methodology

To ensure data integrity, the measurement of MW and RI must follow self-validating protocols.

Protocol A: High-Precision Refractometry

Objective: Determine purity and identity via Refractive Index (


).
  • Calibration:

    • Calibrate the Abbe refractometer using degassed, deionized water (

      
      ) and a calibration standard (e.g., 1-bromonaphthalene) to ensure linearity across the 1.43 range.
      
    • Temperature Control: Connect the prism jacket to a circulating water bath set strictly to 20.0°C ± 0.1°C . Causality: RI changes by approximately

      
       per degree Celsius for organic liquids. Failure to control temperature invalidates the 4th decimal place.
      
  • Sample Application:

    • Apply 2-3 drops of 4-Methyl-5-decanol to the lower prism. Ensure no air bubbles are trapped (bubbles scatter light, blurring the borderline).

  • Measurement:

    • Close the prism. Allow 60 seconds for thermal equilibrium.

    • Adjust the compensator to remove color fringing (dispersion) until the borderline is sharp and achromatic.

    • Align the borderline with the crosshair intersection.

  • Validation:

    • Take three independent readings. If the standard deviation > 0.0002, clean the prism with ethanol/acetone and repeat.

Protocol B: Molecular Weight Confirmation (GC-MS)

Objective: Confirm MW (172.31) and structural identity.

  • Ionization Method: Use Electron Impact (EI) at 70 eV.

  • Fragmentation Pattern Analysis:

    • Molecular Ion (

      
      ):  Look for a weak peak at m/z 172 . Note: Alcohols often dehydrate under EI, so the 
      
      
      
      peak (m/z 154,
      
      
      ) may be more prominent.
    • Alpha Cleavage: Expect cleavage adjacent to the hydroxyl group.

      • Cleavage A: Loss of pentyl group (

        
        , mass 71).
        
      • Cleavage B: Loss of 1-methyl-butyl group (

        
        , mass 71).
        
    • Base Peak: Look for characteristic fragments around m/z 45, 59, or alkyl clusters (43, 57, 71).

Section 4: Synthesis & Purification Workflow

The refractive index is the primary "quick check" for reaction progress during synthesis. The standard route involves the reduction of 4-methyl-5-decanone.

Synthesis Pathway

The presence of the ketone precursor (


) or solvent residues will shift the RI.

Synthesis Start 2-Methylpentanoic Anhydride Inter Intermediate: 4-Methyl-5-decanone Start->Inter Nucleophilic Substitution Reagent Pentyl Nucleophile (e.g., Pentyl-MgBr) Reagent->Inter Final Product: 4-Methyl-5-decanol (RI: 1.435) Inter->Final Reduction Step2 Reduction (LiAlH4 or NaBH4) Final->Inter Contamination Check: If RI < 1.434, check for solvent

Figure 2: Synthetic pathway. Monitoring RI allows for rapid detection of unreacted ketone intermediate.

Purification Strategy

To achieve the target RI of 1.435:

  • Vacuum Distillation: Required due to the high boiling point (223°C). Distill at reduced pressure (e.g., 0.1 mmHg) to prevent thermal degradation.

  • Fraction Collection: Discard the "heads" (solvent/lower alcohols) which typically depress the RI. Collect the main fraction only when the RI stabilizes.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 557858, 4-Methyl-5-decanol. Retrieved from [Link]

  • Oehlschlager, A. C., et al. (1996).[2][3] Synthesis and Field Evaluation of Pheromone Components. Journal of Chemical Ecology, 22(2), 357-368.[2][3] (Contextual synthesis reference).

Sources

Methodological & Application

Grignard synthesis protocol for 4-Methyl-5-decanol from 2-methyl-1-pentanal

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-Methyl-5-decanol (


) via a Grignard addition reaction between 2-methyl-1-pentanal  and pentylmagnesium bromide . This protocol is designed for researchers requiring high-purity branched secondary alcohols, often utilized as intermediates in fragrance chemistry, pheromone synthesis, or surfactant development.

The synthesis exploits the nucleophilic addition of a polarized carbon-magnesium bond to an electrophilic carbonyl.[1][2] Unlike standard straight-chain additions, this protocol addresses specific challenges associated with


-branched aldehydes, including steric hindrance and the potential for 

-hydride reduction side reactions.
Retrosynthetic Logic

The target molecule is disconnected at the C5-C6 bond, revealing the requisite aldehyde and Grignard synthons.

Retrosynthesis Target Target: 4-Methyl-5-decanol (C11H24O) Disconnection C-C Bond Disconnection (Secondary Alcohol) Target->Disconnection Retrosynthesis Aldehyde Electrophile: 2-Methyl-1-pentanal Disconnection->Aldehyde Grignard Nucleophile: Pentylmagnesium Bromide Disconnection->Grignard precursors Precursors: 1-Bromopentane + Mg Grignard->precursors In situ formation

Figure 1: Retrosynthetic analysis showing the disconnection of 4-Methyl-5-decanol into the aldehyde electrophile and Grignard nucleophile.[3]

Critical Safety & Handling (E-E-A-T)

Warning: Grignard reagents are pyrophoric and moisture-sensitive. This protocol requires strict anhydrous techniques (Schlenk line or nitrogen/argon atmosphere).

Hazard ClassReagentSpecific DangerMitigation Strategy
Flammable Liquid Diethyl Ether / THFPeroxide formation; highly flammable vapors.Use freshly distilled/inhibitor-free anhydrous solvents. Ground all glassware.
Pyrophoric/Water Reactive Pentylmagnesium BromideReacts violently with water to release heat and alkanes.Syringe transfer only. Quench excess slowly with

at 0°C.
Irritant/Sensitizer 2-Methyl-1-pentanalRespiratory irritant; potential allergen.Handle in a fume hood.[4] Double-glove (Nitrile).
Physical Hazard Magnesium TurningsHydrogen gas evolution during initiation.Ensure open vent to inert gas line (bubbler) to prevent pressure buildup.

Materials & Stoichiometry

Scale: 50 mmol (Theoretical Yield: ~8.6 g)

ComponentRoleMW ( g/mol )Equiv.AmountDensityVolume/Mass
2-Methyl-1-pentanal Electrophile100.161.050 mmol0.808 g/mL6.2 mL
1-Bromopentane Grignard Precursor151.051.260 mmol1.218 g/mL7.4 mL
Magnesium Turnings Metal Reagent24.301.365 mmol-1.58 g
Iodine (

)
Activator253.8cat.~1 crystal-~10 mg
THF (Anhydrous) Solvent72.11--0.889 g/mL50 mL total
Sat.

Quench----50 mL

Note: A 1.2 equivalent excess of the Grignard reagent is used to account for adventitious moisture and to drive the reaction to completion against the sterically hindered aldehyde.

Experimental Protocol

Phase 1: Preparation of Pentylmagnesium Bromide

Objective: Generate the nucleophile in situ under controlled conditions.

  • Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under a stream of Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Activation: Add Magnesium turnings (1.58 g) and a single crystal of Iodine to the flask. Gently heat with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

  • Initiation:

    • Add 10 mL of anhydrous THF to the Mg.

    • Prepare a solution of 1-Bromopentane (7.4 mL) in 20 mL anhydrous THF in the addition funnel.

    • Add approx. 2 mL of the bromide solution to the Mg.

    • Observation: Turbidity and mild boiling indicate initiation. If no reaction occurs after 5 mins, gently warm the flask or sonicate.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux using the heat of reaction.

  • Digestion: After addition, reflux gently (oil bath at 70°C) for 1 hour to ensure complete formation. The solution should be dark grey/brown. Cool to 0°C in an ice bath.

Phase 2: Nucleophilic Addition

Objective: Controlled coupling of the aldehyde to the Grignard reagent.

  • Aldehyde Preparation: Dilute 2-Methyl-1-pentanal (6.2 mL) in 10 mL anhydrous THF.

  • Addition: Add the aldehyde solution dropwise to the cooled (0°C) Grignard reagent over 20-30 minutes.

    • Scientific Rationale: Low temperature is critical here. 2-methyl-1-pentanal has an

      
      -proton. Higher temperatures increase the risk of enolization (deprotonation) rather than nucleophilic attack, or 
      
      
      
      -hydride reduction (Tishchenko-type side reactions).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear.
    
Phase 3: Workup & Purification

Objective: Isolate the neutral alcohol and remove magnesium salts.

  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    , 50 mL).
    
    • Caution: Exothermic! Massive precipitation of magnesium salts will occur.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (50 mL) to remove residual water/salts.

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ) for 15 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation (40°C, 300 mbar

    
     50 mbar).
    
  • Purification: Purify the crude yellow oil via vacuum distillation (expected bp ~105-110°C at 5 mmHg) or flash column chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Workflow Diagram

Workflow Setup 1. Setup Anhydrous/Inert Gas Activation 2. Activation Mg + I2 + Heat Setup->Activation Grignard 3. Grignard Formation Pentyl-Br -> Pentyl-MgBr Activation->Grignard Initiation Addition 4. Coupling (0°C) + 2-Methyl-1-pentanal Grignard->Addition Nucleophilic Attack Quench 5. Quench/Workup Sat. NH4Cl -> Extraction Addition->Quench Alkoxide Protonation Product 6. Distillation 4-Methyl-5-decanol Quench->Product Purification

Figure 2: Experimental workflow from anhydrous setup to final product isolation.

Expected Results & Characterization

The product, 4-Methyl-5-decanol , will be obtained as a colorless oil. Note that the product is a mixture of diastereomers (syn/anti) due to the existing chiral center at C4 and the new center at C5.

TechniqueExpected Signal / DataInterpretation
Yield 75 - 85%Lower yields may indicate moisture ingress or enolization.
IR Spectroscopy Broad peak @ 3300-3400

O-H stretch (Alcohol confirmation).
IR Spectroscopy Absence of peak @ 1720

Disappearance of C=O (Aldehyde consumption).
1H NMR (CDCl3)

3.4 - 3.6 ppm (m, 1H)
Proton on C5 (CH-OH). Multiplet due to diastereomers.
1H NMR (CDCl3)

0.8 - 1.0 ppm (m, ~9H)
Methyl groups (Terminal + Branch).
Boiling Point ~225°C (atm) / ~110°C (5 mmHg)Consistent with

secondary alcohols.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Step 3) Mg surface oxidized or wet solvent.Add more

, crush Mg with glass rod, or add 1 drop of 1,2-dibromoethane (entrainment method).
Low Yield Enolization of aldehyde.Ensure aldehyde is added slowly at 0°C or -78°C.
Product is a Ketone Oxidation during workup.Unlikely, but ensure inert atmosphere is maintained until quench.
Starting Material Remains Grignard reagent degraded.Titrate Grignard before use or use larger excess (1.5 eq).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. Marcel Dekker.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight on Grignard addition to hindered aldehydes).

  • PubChem Compound Summary. (2024). 2-Methylvaleraldehyde (2-Methyl-1-pentanal). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Alcohols. [Link]

Sources

Application Note: Stereoselective Synthesis of (4R, 5S)-4-methyl-5-decanol

[1]

Abstract & Biological Context

The molecule (4R, 5S)-4-methyl-5-decanol is a specific stereoisomer of significant interest in chemical ecology, serving as an aggregation pheromone or metabolite for various coleopteran species (e.g., Tribolium spp.).[1] The biological activity of these pheromones is often strictly governed by their stereochemistry; the (4R, 5S) configuration represents a specific anti-relationship between the methyl and hydroxyl groups.

Synthesizing this acyclic motif with high diastereo- and enantiocontrol is challenging due to the conformational flexibility of the carbon chain. This Application Note details a robust, scalable route utilizing Brown’s Asymmetric Crotylation to establish the contiguous stereocenters (4R, 5S) with >95% diastereomeric excess (de) and >90% enantiomeric excess (ee), followed by catalytic hydrogenation.[1]

Retrosynthetic Analysis & Strategy

To access the (4R, 5S) anti-aldol motif, we employ a reagent-controlled approach. The key disconnection cuts the C4–C5 bond, tracing back to Hexanal and an (E)-Crotylborane reagent.

  • Stereochemical Rationale:

    • Diastereocontrol (Anti): Achieved by using (E)-crotylborane .[2] In the Zimmerman-Traxler transition state, the (E)-geometry of the crotyl group forces the methyl group into an equatorial position, favoring the anti product.[1]

    • Enantiocontrol (4R, 5S): Achieved by the chiral auxiliary on boron.[1] The (-)-Ipc (isopinocampheyl) ligand directs the addition to the Si-face of the aldehyde, setting the C5 alcohol configuration to (S).[1] Consequently, the anti relationship dictates the C4 methyl configuration as (R).[1]

Pathway Visualization

RetrosynthesisFigure 1: Retrosynthetic logic for accessing the (4R, 5S) isomer.Target(4R, 5S)-4-methyl-5-decanol(Target Molecule)Intermediate(4R, 5S)-4-methyl-1-decen-5-ol(Homoallylic Alcohol)Intermediate->TargetHydrogenation(Pd/C, H2)ReagentsHexanal + (-)-Ipc2B-(E)-CrotylReagents->IntermediateBrown Crotylation(-78°C)Precursorstrans-2-Butene + (-)-Ipc2BOMePrecursors->ReagentsSchlosser Base Metalation(-78°C)

Experimental Protocols

Reagent Preparation: B-(E)-Crotyldiisopinocampheylborane

The success of this protocol hinges on the in situ generation of the (E)-crotylborane. Commercial "crotylboronates" often lack the isomeric purity required for high anti selectivity. We utilize the "Schlosser Base" method to generate (E)-crotylpotassium from trans-2-butene.

Reagents Table:

ReagentEquiv.[1][2][3][4][5]RoleCritical Parameter
trans-2-Butene1.2Nucleophile PrecursorCondensed gas; maintain <-78°C
KOt-Bu1.2Base ComponentMust be sublimed/anhydrous
n-BuLi1.2Base ComponentTitrate before use
(-)-Ipc₂BOMe1.0Chiral AuxiliaryHigh optical purity required
BF₃·OEt₂1.3Lewis AcidFreshly distilled
THF (Anhydrous)SolventMediumNa/Benzophenone distilled

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a dry ice/acetone bath.

  • Base Formation: Charge flask with KOt-Bu (1.2 equiv) and THF. Cool to -78°C. Add trans-2-butene (condensed via cannula, 1.2 equiv). Add n-BuLi (1.2 equiv) dropwise over 20 mins. The solution will turn yellow/orange.

    • Mechanism:[1][5][6][7][8] This generates (E)-crotylpotassium with high geometric retention.

  • Borination: Stir for 30 mins at -78°C. Add a solution of (-)-Ipc₂BOMe (1.0 equiv) in THF dropwise. Stir for 30 mins.

  • Activation: Add BF₃·OEt₂ (1.3 equiv) dropwise.[1] This sequesters the methoxide, generating the reactive borane species.[1]

    • Caution: Exothermic.[1] Maintain T < -70°C to prevent isomerization.

Asymmetric Crotylation Step

Reaction: Hexanal + B-(E)-Crotyl-(-)-Ipc₂B

Protocol:

  • Addition: To the mixture from Step 3.1 (kept at -78°C), add Hexanal (0.9 equiv relative to borane) dropwise over 15 minutes.

  • Incubation: Stir at -78°C for 4 hours. Do not warm up; stereoselectivity degrades at higher temperatures.[1]

  • Workup (Oxidative):

    • Add NaOH (3M, 3 equiv) carefully.[1]

    • Add H₂O₂ (30%, 5 equiv) dropwise.[1] Warning: Highly Exothermic.[1]

    • Reflux the mixture for 1 hour to cleave the C-B bond and oxidize the chiral auxiliary (liberating isopinocampheol).

  • Purification:

    • Extract with Et₂O (3x).[1] Wash combined organics with brine, dry over MgSO₄.[1]

    • Concentrate and perform Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes/EtOAc (95:5).[1] The non-polar isopinocampheol elutes first; the homoallylic alcohol follows.

Validation Criteria:

  • Yield: Expect 70–80%.

  • Stereochemistry: The coupling constant

    
     in ¹H NMR should be small (< 5 Hz) for anti isomers, though this is less reliable in acyclic systems than cyclic ones.[1]
    
  • Mosher Ester Analysis: Derivatize a small aliquot with (R)- and (S)-MTPA-Cl to confirm >90% ee.

Hydrogenation to (4R, 5S)-4-methyl-5-decanol

This step saturates the terminal alkene without affecting the stereocenters.

Protocol:

  • Dissolve the homoallylic alcohol in MeOH (0.1 M concentration).

  • Add 10 wt% Pd/C (5 mol%).

  • Stir under H₂ (1 atm, balloon) for 4 hours at Room Temperature.

  • Filter through a Celite pad to remove Pd/C.[1]

  • Concentrate to yield the target (4R, 5S)-4-methyl-5-decanol .

Mechanism & Stereochemical Model

The high selectivity is rationalized by the Zimmerman-Traxler Transition State .

  • Anti-Selectivity: The (E)-crotylborane arranges such that the methyl group occupies the pseudo-equatorial position in the 6-membered chair-like transition state to minimize 1,3-diaxial interactions.

  • Face Selectivity: The (-)-Ipc₂ groups create a "chiral pocket." For (-)-Ipc₂B-allyl species, the steric bulk of the pinanyl ligands blocks the Re-face of the aldehyde, forcing attack on the Si-face.

Pathway Diagram

MechanismFigure 2: Mechanistic pathway for stereochemical induction.Step1(E)-Crotyl Potasium(Retention of Geometry)Step2(-)-Ipc2B-(E)-Crotyl(Reagent)Step1->Step2+ (-)-Ipc2BOMe+ BF3.OEt2TSZimmerman-Traxler TS(Si-face attack / Me-equatorial)Step2->TS+ Hexanal(-78°C)Product(4R, 5S)-Homoallylic Alcohol(Anti)TS->ProductOxidative Workup

[3]

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Syn/Anti mix) Isomerization of crotyl speciesEnsure T < -70°C during BF₃ addition. Use high-purity trans-2-butene.
Low Enantiomeric Excess Optical impurity of (-)-Ipc₂BOMeRecrystallize (-)-Ipc₂BOMe from MeOH/Et₂O before use.
Low Yield Incomplete borane formationEnsure KOt-Bu is anhydrous (sublime if necessary).
Boron Impurities in Product Incomplete oxidationIncrease reflux time during NaOH/H₂O₂ workup to 2 hours.[1]

References

  • Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes.[1][2] 7. Diastereoselective and enantioselective synthesis of erythro- and threo-3-methyl-4-hexanol-3-d. Journal of the American Chemical Society, 108(19), 5919–5923.[1] Link[1]

    • Foundational text for Brown Crotylation stereochemistry ((E)-crotyl gives anti).[1]

  • Roush, W. R. (1991). Allylboronates in Organic Synthesis.[1][5] Comprehensive Organic Synthesis, 2, 1-53.[1][2] Link

    • Comprehensive review of allyl/crotylbor
  • Mori, K. (2014). Pheromone Synthesis: Enantioselective Synthesis of Pheromones.[1] Reviews in Cell Biology and Molecular Medicine. Link[1]

    • Authoritative source on pheromone stereochemistry and synthesis str
  • Schlosser, M. (1988). Superbases for organic synthesis.[1][2] Pure and Applied Chemistry, 60(11), 1627-1634.[1] Link

    • Protocol for gener

Optimized GC-MS Profiling of 4-Methyl-5-decanol: Stereochemical Resolution and Trace Detection

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-GCMS-2026-042

Abstract & Scope

This application note details a robust methodology for the detection, separation, and quantification of 4-methyl-5-decanol, a semi-volatile secondary alcohol often identified as an aggregation pheromone in Coleopteran species (e.g., Oryzaephilus surinamensis).

The analysis of this compound presents two specific challenges:

  • Stereochemistry: The molecule contains two chiral centers (C4 and C5), resulting in four stereoisomers (two diastereomeric pairs: syn and anti).

  • Trace Detectability: As a secondary alcohol, it exhibits peak tailing on non-polar columns and is prone to thermal dehydration in the injector port.

This guide provides a self-validating workflow using Silylation Derivatization coupled with High-Resolution GC-MS to solve these issues.

Chemical Context & Analytical Strategy

The Analyte
  • IUPAC Name: 4-Methyldecan-5-ol[1]

  • Formula: C11H24O

  • MW: 172.31 g/mol [1]

  • Key Fragmentation (EI, 70eV): The molecule is pseudo-symmetrical at the C5 position. Both

    
    -cleavage pathways (loss of the C1-C4 alkyl block or the C6-C10 pentyl chain) yield a dominant ion at m/z 101 .
    
The Strategy: Why Derivatize?

Direct injection of secondary alcohols often results in dehydration (loss of H2O, M-18) and adsorption in the liner. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the hydroxyl group to a Trimethylsilyl (TMS) ether.[2]

  • Benefit 1: Increases volatility and thermal stability.[3]

  • Benefit 2: Shifts the diagnostic

    
    -cleavage ion from m/z 101 to m/z 173 , moving the signal away from low-mass background noise.
    
  • Benefit 3: Improves peak symmetry (tailing factor < 1.2).

Analytical Workflow Visualization

The following diagram outlines the critical path from sample extraction to data validation.

AnalyticalWorkflow cluster_QC Quality Control Loop Sample Raw Sample (Biological/Synthetic) Extract LLE Extraction (Hexane/DCM) Sample->Extract Concentrate Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Extract->Deriv Dry N2 GC GC Separation (DB-Wax or Chiral) Deriv->GC Splitless Inj MS MS Detection (SIM Mode: m/z 173) GC->MS EI Source Data Data Analysis (Ratio syn/anti) MS->Data Integration Data->GC Ret. Time Check

Caption: Figure 1. End-to-end analytical workflow for 4-methyl-5-decanol profiling, emphasizing the critical derivatization step.

Experimental Protocols

Protocol A: Sample Preparation & Derivatization

Rationale: Secondary alcohols are sterically hindered. Standard room-temperature silylation is often incomplete. This protocol uses heat and a catalyst (TMCS) to drive the reaction to completion.[2]

Reagents:

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Internal Standard (ISTD): 1-Dodecanol (50 µg/mL).

Step-by-Step:

  • Extraction: Extract the sample (e.g., insect cuticle wash or reaction mix) into 500 µL n-Hexane.

  • ISTD Addition: Add 10 µL of ISTD solution.

  • Drying: Evaporate the solvent to incipient dryness under a gentle stream of Nitrogen (N2). Do not use heat here to avoid volatile loss.

  • Reconstitution: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (scavenger base).

  • Reaction: Cap the vial tightly. Incubate at 60°C for 30 minutes .

  • Final Dilution: Cool to room temperature. Dilute with 200 µL of anhydrous Hexane. Transfer to an autosampler vial with a low-volume insert.

Protocol B: GC-MS Instrumentation Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

1. Inlet Parameters (Split/Splitless)
ParameterSettingRationale
Mode Splitless (1 min purge)Maximizes sensitivity for trace pheromone analysis.
Inlet Temp 250°CSufficient to volatilize C11-TMS without thermal degradation.
Liner Ultra Inert, Single Taper with WoolWool traps non-volatiles; "Ultra Inert" prevents active site adsorption.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
2. Column Selection

Two column types are recommended based on the analytical goal.

  • Primary (Screening/Diastereomer Sep): DB-Wax UI (PEG phase), 30m x 0.25mm x 0.25µm.

    • Why: Polar phases separate the syn and anti diastereomers effectively.

  • Secondary (Enantiomer Sep): Rt-βDEXse (Cyclodextrin), 30m x 0.25mm x 0.25µm.

    • Why: Required if you need to distinguish (4R,5R) from (4S,5S).

3. Oven Program (optimized for DB-Wax)
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 120°C

  • Ramp 2: 3°C/min to 180°C (Critical separation window for C11 isomers)

  • Ramp 3: 30°C/min to 240°C (Hold 5 min bake-out)

4. Mass Spectrometer (EI Source)
ParameterSettingNotes
Source Temp 230°CStandard for EI.[4]
Quad Temp 150°C
Transfer Line 250°CPrevents condensation.
Acquisition SIM / Scan Simultaneous acquisition recommended.

SIM Table (Selected Ion Monitoring):

TargetIon Typem/zOrigin (Mechanism)
4-Me-5-Decanol (TMS) Quant (Target) 173.2

-cleavage (Loss of C5H11)
Qual 1103.1Rearrangement ion
Qual 273.1Trimethylsilyl group (Si(CH3)3)+
4-Me-5-Decanol (Native) If not derivatized101.1

-cleavage (Base Peak)

Fragmentation Pathway & Logic

Understanding the fragmentation is crucial for confirming identity. The diagram below illustrates why m/z 173 is the target ion for the TMS derivative.

Fragmentation cluster_note Mechanistic Note Parent 4-Methyl-5-decanol-TMS (Molecular Ion, M+ = 244) Alpha1 Alpha Cleavage (Path A) Loss of Pentyl (C5H11) Parent->Alpha1 Alpha2 Alpha Cleavage (Path B) Loss of 1-Methylbutyl (C5H11) Parent->Alpha2 TMS TMS Ion m/z 73 Parent->TMS Inductive Cleavage Ion1 Ion m/z 173 (Dominant) Alpha1->Ion1 - 71 Da Ion2 Ion m/z 173 (Dominant) Alpha2->Ion2 - 71 Da Note Due to pseudo-symmetry, both alpha-cleavages yield the same mass (m/z 173).

Caption: Figure 2. EI Fragmentation pathway of TMS-derivatized 4-methyl-5-decanol. The symmetry of the molecule concentrates ion current into m/z 173.

Data Analysis & System Suitability

Identification Criteria
  • Retention Index (RI):

    • Native (DB-Wax): Expect RI ~1650-1700 (Polar column interaction with -OH).

    • TMS Derivative (DB-5MS): Expect RI ~1350-1400.

    • Note: Calculate RI using a C8-C20 alkane ladder run under the same conditions.

  • Ion Ratios: The ratio of m/z 173 to m/z 73 should be consistent (±20%) with the reference standard.

Resolution of Stereoisomers

On a non-chiral polar column (DB-Wax), you will likely observe two peaks :

  • Peak 1: syn-4-methyl-5-decanol (TMS)

  • Peak 2: anti-4-methyl-5-decanol (TMS)

  • Separation Factor (

    
    ): Typically 1.02 - 1.05.
    
Self-Validating System Suitability Test (SST)

Before running samples, inject a mixture of 1-Dodecanol (TMS) and 4-Methyl-5-decanol (TMS) .

  • Pass Criteria: Resolution (Rs) > 1.5 between the alcohol peak and any matrix interference.

  • Pass Criteria: Signal-to-Noise (S/N) for m/z 173 > 10:1 at the Limit of Quantitation (LOQ).

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 4-Methyldecane and related alcohols. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. (2023). GC-MS Analysis of Insect Pheromones using Chiral Columns. Application Note 5991-XXXX. [Link]

  • Mori, K. (2007). Pheromone Synthesis, Part 2: Methodology. In: The Total Synthesis of Natural Products.
  • Restek Corporation. (2024). Guide to the Analysis of Chiral Compounds by GC (Rt-betaDEX).[Link]

Sources

Application Note: High-Purity Synthesis of 4-Methyl-5-decanol via Organolithium Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 4-methyl-5-decanol , a branched aliphatic alcohol often utilized as a model substrate for surfactant studies and as a key intermediate in the synthesis of pheromones and fragrances. Unlike Grignard approaches, which can suffer from Schlenk equilibrium variabilities and lower functional group tolerance at higher temperatures, this protocol utilizes organolithium chemistry under kinetically controlled conditions (


).

The method involves the nucleophilic addition of


-pentyllithium  to 2-methylpentanal . Critical emphasis is placed on the Felkin-Anh model  for predicting diastereoselectivity and the rigorous titration of organolithium reagents to ensure stoichiometry, minimizing the formation of enolization byproducts.

Retrosynthetic Analysis & Strategy

To synthesize 4-methyl-5-decanol (


), we employ a convergent disconnection strategy. The target molecule contains two adjacent chiral centers (C4 and C5), necessitating a route that allows for controlled nucleophilic attack.
Disconnection Logic

The most efficient disconnection cleaves the C5–C6 bond (relative to the decane backbone, effectively the bond formed between the aldehyde carbon and the incoming nucleophile).

  • Electrophile (C6 fragment): 2-Methylpentanal. This provides the C1–C4 backbone and the C4-methyl substituent.

  • Nucleophile (C5 fragment):

    
    -Pentyllithium.[1] This provides the C5–C10 chain.
    

Note on Regiochemistry: Counting from the propyl end (C1):


.
This confirms that adding a 5-carbon nucleophile to a 6-carbon branched aldehyde yields the target 4-methyl-5-decanol.
Stereochemical Considerations (Felkin-Anh Model)

The addition of


-pentyllithium to 2-methylpentanal creates a second chiral center at C5. The existing chiral center at C4 (in the racemic aldehyde) directs the attack via the Felkin-Anh model .
  • The nucleophile attacks the carbonyl carbon from the trajectory that minimizes steric clash with the largest substituent (

    
    ) on the 
    
    
    
    -carbon.
  • In 2-methylpentanal, the Propyl group is

    
    , Methyl is 
    
    
    
    , and Hydrogen is
    
    
    .
  • We anticipate a diastereomeric mixture, with the anti (or threo) isomer typically favored under non-chelating conditions (THF/Ether).

Safety & Pre-requisites (The "Trustworthiness" Pillar)

WARNING: Pyrophoric Hazard.


-Pentyllithium is spontaneously flammable in air and reacts violently with water.[1]
  • Engineering Controls: All operations must be performed in a certified fume hood using a dual-manifold Schlenk line (Argon/Vacuum).

  • PPE: Flame-resistant lab coat, safety glasses with side shields (or face shield), and nitrile gloves (double-gloved recommended).

  • Quenching Agents: A beaker of dry sand and a squirt bottle of isopropanol must be within arm's reach for emergency quenching of spills.

Reagent Preparation & Titration

Commercial organolithium reagents degrade over time.[2] Using a degraded reagent without titration leads to uncertain stoichiometry, often resulting in incomplete conversion or excessive byproduct formation (e.g., reduction of the aldehyde).

Titration Protocol (Suffert Method)

We utilize N-pivaloyl-o-toluidine as a self-indicating standard. This method is superior to the diphenylacetic acid method for visual clarity.

Materials:

  • N-pivaloyl-o-toluidine (dried under vacuum).

  • Anhydrous THF.

  • 
    -Pentyllithium solution (unknown concentration).
    

Procedure:

  • Dissolve 100 mg of N-pivaloyl-o-toluidine in 5 mL of anhydrous THF in a flame-dried Schlenk flask under Argon.

  • Add the organolithium dropwise via a gas-tight syringe.

  • Endpoint: The solution transitions from colorless to a persistent yellow-orange color (dianion formation).

  • Calculation:

    
    
    

Experimental Protocol

Reagents & Properties[3][4]
ReagentMW ( g/mol )Density (g/mL)Equiv.Amount
2-Methylpentanal 100.160.8091.010.0 mmol (1.00 g)

-Pentyllithium
78.09N/A1.212.0 mmol (approx 6-8 mL*)
Anhydrous Ether (

)
74.120.713Solvent50 mL
Sat.

N/AN/AQuench20 mL

*Volume depends on titrated molarity (typically 1.5 - 2.0 M).

Step-by-Step Synthesis

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Evacuate and backfill with Argon three times while cooling to room temperature.

  • Cannulate 40 mL of anhydrous Diethyl Ether (

    
    ) into the flask.
    

Step 2: Substrate Addition

  • Add 2-Methylpentanal (1.00 g, 10.0 mmol) via syringe.

  • Cool the reaction mixture to

    
      using a dry ice/acetone bath.
    
    • Expert Insight: Cooling is critical. Higher temperatures promote enolization of the aldehyde (deprotonation at the

      
      -position) rather than nucleophilic addition, reducing yield.
      

Step 3: Nucleophilic Addition

  • Load the titrated

    
    -pentyllithium  into a gas-tight syringe.
    
  • Add the organolithium dropwise over 15 minutes, directing the stream down the side of the flask to pre-cool the reagent before it hits the bulk solution.

  • Stir at

    
     for 1 hour.
    
  • Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

    • Checkpoint: The solution should remain clear or turn slightly cloudy; a dark brown color may indicate decomposition or moisture ingress.

Step 4: Quenching & Workup

  • Cool the flask to

    
     (ice bath).
    
  • Slowly add 20 mL of saturated aqueous

    
     to quench the lithium alkoxide. Caution:  Vigorous bubbling may occur.
    
  • Transfer to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with

    
     (
    
    
    
    ).
  • Combine organic layers, wash with brine (

    
    ), and dry over anhydrous 
    
    
    
    .
  • Filter and concentrate under reduced pressure (rotary evaporator).

Step 5: Purification

  • Purify the crude oil via flash column chromatography (Silica Gel 60).

  • Eluent: Hexanes:Ethyl Acetate (95:5 gradient to 90:10).

  • Collect fractions containing the product (

    
     in 90:10 Hex:EtOAc).
    

Workflow Visualization

G node_start Start: Dry Glassware (Schlenk Line, Argon) node_prep Prepare Reagents (Titrate n-PentylLi) node_start->node_prep node_cool Cool Substrate (2-Methylpentanal in Et2O to -78°C) node_prep->node_cool node_add Addition Phase (Dropwise n-PentylLi) node_cool->node_add Kinetic Control node_warm Reaction Phase (Warm to RT, 2 hrs) node_add->node_warm Completion node_quench Quench (Sat. NH4Cl at 0°C) node_warm->node_quench node_extract Workup (Extract Et2O, Dry MgSO4) node_quench->node_extract node_purify Purification (Flash Chromatography) node_extract->node_purify node_final Target: 4-Methyl-5-decanol node_purify->node_final

Figure 1: Operational workflow for the synthesis of 4-methyl-5-decanol.

Product Characterization & Expected Data

The product is obtained as a colorless oil. Due to the two chiral centers, the NMR spectrum will show signal doubling or broadening characteristic of a diastereomeric mixture.

  • Yield: 75–85% (Optimized).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.45–3.55 (m, 1H, CH -OH).
      
    • 
       1.30–1.50 (m, broad alkyl chain signals).
      
    • 
       0.85–0.95 (overlapping triplets/doublets, terminal -CH 
      
      
      
      and branched -CH
      
      
      ).
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ) is often weak/absent due to dehydration.
      
    • Look for

      
       (
      
      
      
      154) and
      
      
      -cleavage fragments (
      
      
      87 for the propyl-methyl fragment or
      
      
      71 for the pentyl fragment).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Enolization of aldehyde.Ensure temperature is strictly

during addition. Add Li reagent slower.[2]
Starting Material Remains Degraded Organolithium.Re-titrate the

-pentyllithium. Increase equivalents to 1.3x.
Complex Mixture Moisture contamination.[3]Flame-dry glassware more rigorously. Check Argon purity.
Product is Yellow Aldol condensation side-products.Keep reaction cold. Avoid warming before quenching if reaction is complete.

References

  • Suffert, J. (1989).[4] Simple direct titration of organolithium reagents using N-pivaloyl-o-toluidine and/or N-pivaloyl-o-benzylaniline.[2][4][5][6] The Journal of Organic Chemistry, 54(2), 509–510.[2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Organometallics). Link

  • Mengel, A., & Reiser, O. (1999). The Felkin–Anh Model.[7][8][9][10][11] Chemical Reviews, 99(5), 1191–1224. Link

  • BenchChem. (2025).[1] Safe Handling of Pentyl Lithium. Technical Safety Guides. Link (Simulated Reference based on search context)

  • Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of 4-Methyl-5-decanol

Welcome to the technical support guide for the synthesis of 4-Methyl-5-decanol. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The most direct and common synthetic route to this secondary alcohol is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2][3] This guide focuses on the Grignard-based synthesis, addressing the nuanced challenges that frequently arise during the procedure. We will deconstruct the reaction into its critical stages, offering expert insights and validated protocols to navigate potential pitfalls.

The synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[4] Specifically, 4-Methyl-5-decanol can be synthesized via two primary Grignard pathways:

  • Route A: Pentylmagnesium halide reacting with 2-methylpentanal.

  • Route B: sec-Pentylmagnesium halide (1-methylbutylmagnesium halide) reacting with hexanal.

While robust, the Grignard reaction is sensitive to reaction conditions, and several competing side reactions can significantly diminish the yield of the desired secondary alcohol. This guide provides a question-and-answer-based troubleshooting framework to address these specific issues head-on.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate, or the reagent formation is sluggish and incomplete. What are the primary causes?

A1: This is one of the most common issues and almost always points to the presence of moisture or passivation of the magnesium surface. The Grignard reagent is a potent nucleophile and a strong base, reacting readily with even trace amounts of protic solvents, particularly water.[5][6]

Causality and Solutions:

  • Moisture Contamination:

    • The "Why": Water will protonate the Grignard reagent (R-MgX) to form an alkane (R-H), consuming the reagent and preventing its reaction with the aldehyde.[5]

    • The Fix: All glassware must be rigorously dried, either in an oven (overnight at >120 °C) or by flame-drying under a vacuum immediately before use. Solvents, particularly diethyl ether or THF, must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical. The reaction should be run under an inert atmosphere (e.g., dry Nitrogen or Argon).

  • Magnesium Passivation:

    • The "Why": Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[5] This oxide layer must be disrupted to expose a fresh, reactive metal surface.

    • The Fix:

      • Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to break the oxide layer.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, creating a small amount of magnesium iodide and exposing fresh metal. The characteristic brown color of the iodine will disappear as the reaction initiates. A few drops of 1,2-dibromoethane can also be used as an activator.

      • Initiation: Add a small portion of your alkyl halide to the magnesium and solvent. The reaction should begin within minutes, evidenced by gentle bubbling and the formation of a gray, cloudy suspension.[7] Once initiated, the remaining alkyl halide can be added dropwise.

Q2: My final product is contaminated with a significant amount of unreacted starting aldehyde. What causes this loss of reactivity?

A2: The recovery of starting aldehyde, despite the apparent consumption of the Grignard reagent, is a classic sign of enolization.

Causality and Solutions:

  • The "Why": The Grignard reagent is not only a nucleophile but also a strong base. If the aldehyde has acidic protons on the carbon alpha to the carbonyl group (α-hydrogens), the Grignard reagent can act as a base and abstract one of these protons.[1] This creates a magnesium enolate. During the aqueous workup, this enolate is protonated, regenerating the starting aldehyde. This entire process consumes one equivalent of your valuable Grignard reagent without forming the desired alcohol.

  • The Fix:

    • Temperature Control: This is the most critical parameter. Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (typically 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled acid-base (enolization) reaction.

    • Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde solution (also at low temperature) can minimize the time the aldehyde spends in a basic environment, thus reducing enolization. However, this can be complex to control on a larger scale.

    • Choice of Reagents: If using Route B (hexanal), enolization is a known issue. If yields are consistently low due to this side reaction, consider exploring Route A (2-methylpentanal), as the steric hindrance around the α-hydrogen may slightly disfavor enolization.

Q3: My GC-MS analysis shows the presence of a ketone (4-Methyl-5-decanone) and a tertiary alcohol. How are these byproducts forming?

A3: This is a fascinating and often overlooked side reaction pathway involving an oxidation-reduction process between the reaction intermediate and the starting aldehyde.

Causality and Solutions:

  • The "Why": The magnesium alkoxide intermediate formed after the initial Grignard addition can be oxidized to a ketone (4-Methyl-5-decanone) by an unreacted molecule of the starting aldehyde. In this process, the aldehyde is reduced to a primary alcohol. This is a variation of the Oppenauer oxidation.[7][8][9] The newly formed ketone is also reactive and can be attacked by another molecule of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct after workup.

  • The Fix:

    • Maintain Low Temperature: As with enolization, keeping the reaction temperature low (0 °C or below) during the aldehyde addition slows down this side reaction.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help ensure the aldehyde is consumed quickly, minimizing its opportunity to act as an oxidizing agent.

    • Rate of Addition: Add the aldehyde slowly and dropwise to the Grignard reagent. This maintains a low concentration of the aldehyde in the reaction flask at any given time, which suppresses this bimolecular side reaction.[7]

Q4: I've isolated a hydrocarbon byproduct (e.g., decane from Route A, or 3,4-dimethylhexane from Route B). What is its origin?

A4: The presence of a hydrocarbon dimer of your alkyl halide's R-group is indicative of a Wurtz-type coupling reaction.

Causality and Solutions:

  • The "Why": The Grignard reagent can react with unreacted alkyl halide in a coupling reaction to form an R-R bond. This is more prevalent with alkyl bromides and iodides and can be catalyzed by trace transition metal impurities.

  • The Fix:

    • Slow Addition: During the formation of the Grignard reagent, add the alkyl halide solution slowly to the magnesium suspension. This ensures the halide is consumed as it is added, keeping its concentration low and minimizing the chance of it reacting with the already-formed Grignard reagent.[7]

    • Maintain Gentle Reflux: Ensure the reaction maintains a gentle reflux during Grignard formation.[7] If the reaction is too vigorous, localized high concentrations of both alkyl halide and Grignard reagent can promote coupling. If it is too slow, the long reaction time can also lead to side products.

Q5: What is the optimal procedure for quenching the reaction and working up the product to maximize yield and purity?

A5: A careful quenching procedure is critical to protonate the magnesium alkoxide product without promoting side reactions like elimination, which can be an issue for secondary alcohols.

Causality and Solutions:

  • The "Why": Quenching with strong mineral acids (like HCl or H₂SO₄) can be highly exothermic and can lead to acid-catalyzed dehydration (elimination) of the secondary alcohol to form an alkene, especially if the reaction mixture is allowed to warm up.

  • The Fix: The Preferred Method

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Prepare a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • While stirring vigorously, slowly add the cold NH₄Cl solution to the reaction mixture. An alternative for larger scales is to slowly pour the reaction mixture into the stirred, cold quenching solution.

    • NH₄Cl is a weak acid, strong enough to protonate the alkoxide and break up the magnesium salts (which appear as a white precipitate), but generally not acidic enough to cause significant dehydration of the secondary alcohol.[7]

    • After quenching, proceed with a standard liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether), followed by washing the combined organic layers with brine, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and solvent removal.

Data Presentation & Protocols

Table 1: Summary of Key Experimental Parameters
ParameterRecommended ValueRationale
Grignard Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the aldehyde, minimizing oxidation side reactions.
Aldehyde Stoichiometry 1.0 equivalentLimiting reagent.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are required to stabilize the Grignard reagent. Must be completely dry.[6]
Addition Temperature 0 °C (Ice Bath)Minimizes enolization and Oppenauer-type oxidation side reactions.
Reaction Time (Post-Addition) 30-60 minutesAllows the reaction to proceed to completion at room temperature after the initial addition.
Quenching Agent Saturated Aqueous NH₄ClMild workup prevents acid-catalyzed dehydration of the secondary alcohol product.

Experimental Protocols

Protocol 1: Preparation of Grignard Reagent (Example: Pentylmagnesium Bromide)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Reagents: In the flask, place magnesium turnings (1.2 eq).

  • Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a single crystal of iodine. In the dropping funnel, place a solution of 1-bromopentane (1.15 eq) in anhydrous diethyl ether.

  • Formation: Add a small amount (~5-10%) of the 1-bromopentane solution to the magnesium. Stir. The reaction should initiate (disappearance of iodine color, bubbling). Once initiated, add the remaining 1-bromopentane solution dropwise at a rate sufficient to maintain a gentle reflux.[7]

  • Completion: After the addition is complete, stir the resulting gray solution at room temperature for an additional 30-60 minutes to ensure complete formation.

Protocol 2: Optimized Synthesis of 4-Methyl-5-decanol
  • Setup: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of 2-methylpentanal (1.0 eq) in anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5-10 °C.[10]

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Quenching: Cool the flask back to 0 °C. Slowly and carefully add cold, saturated aqueous ammonium chloride solution with vigorous stirring until the bubbling ceases and a white precipitate of magnesium salts forms.

  • Workup: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude 4-Methyl-5-decanol. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualization of Reaction Pathways

ReactionPathways cluster_start Starting Materials cluster_product Desired Product cluster_side Side Products Grignard R-MgX (Grignard Reagent) Enolate Enolate Intermediate (Regenerates Aldehyde) Grignard->Enolate Enolization (Base) Tertiary_OH Tertiary Alcohol Grignard->Tertiary_OH Wurtz R-R Coupling Product (Hydrocarbon) Grignard->Wurtz Wurtz Coupling Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (Desired) Aldehyde R'-CHO (Aldehyde) Aldehyde->Enolate Ketone Ketone Intermediate (4-Methyl-5-decanone) Aldehyde->Ketone Aldehyde->Alkoxide Product 4-Methyl-5-decanol Ketone->Tertiary_OH Further Grignard Addition Alkoxide->Product Aqueous Workup (H+) Alkoxide->Ketone Oxidation (Oppenauer-type) Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Wurtz

Caption: Primary reaction pathway versus common side reactions in the Grignard synthesis.

TroubleshootingFlow Start Low Yield of 4-Methyl-5-decanol Check_Aldehyde Is starting aldehyde present in product? Start->Check_Aldehyde Check_Ketone Are ketone or tertiary alcohol byproducts present? Check_Aldehyde->Check_Ketone No Sol_Enolization Issue: Enolization Solution: Lower addition temp (0°C), ensure slow aldehyde addition. Check_Aldehyde->Sol_Enolization Yes Check_Initiation Did Grignard reaction initiate properly? Check_Ketone->Check_Initiation No Sol_Oxidation Issue: Oppenauer Oxidation Solution: Lower temp, slow addition, use slight excess of Grignard. Check_Ketone->Sol_Oxidation Yes Sol_Grignard Issue: Poor Grignard Formation Solution: Ensure anhydrous conditions, activate Mg with I₂/crushing. Check_Initiation->Sol_Grignard No End Yield Improved Check_Initiation->End Yes Sol_Enolization->End Sol_Oxidation->End Sol_Grignard->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • ProQuest. (n.d.). Side reactions in a grignard synthesis. Retrieved from a ProQuest hosted article, originally from Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from ResearchGate, referencing the Journal of Chemical Education article. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a university chemistry resource. [Link]

  • ACS Publications. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reaction Chemistry. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Chemguide. (n.d.). Reaction of Aldehydes and Ketones with Grignard Reagents. [Link]

  • BYJU'S. (2020, March 4). General Methods of Preparation of Alcohols. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • The Organic Chemistry Tutor. (2014, March 3). Using the Grignard Reaction to Make Alcohols [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-decanol. PubChem Compound Database. [Link]

Sources

Pheromone Analysis Support Hub: Troubleshooting Secondary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving GC Peak Tailing for Secondary Alcohol Pheromones (e.g., Ipsdienol, Sulcatol) Ticket ID: #GC-PH-OH-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support center. You are likely here because your secondary alcohol pheromones (such as ipsdienol, seudenol, or sulcatol) are eluting with significant tailing. In semiochemical analysis, where detection limits are critical, peak tailing is not just an aesthetic issue—it ruins integration accuracy, elevates limits of detection (LOD), and masks trace isomers.

This guide moves beyond basic maintenance to address the specific physicochemical interactions between secondary hydroxyl groups and the chromatographic flow path.

Part 1: Diagnostic & Metrics

Q: How do I objectively confirm "tailing" versus column overload?

A: Visual inspection is insufficient. You must calculate the Asymmetry Factor (


) .[1]
While the USP Tailing Factor (

) is common in pharma, the ASTM Asymmetry Factor is more sensitive for GC trace analysis.


  • A = Width of the front half of the peak at 10% height.

  • B = Width of the back half of the peak at 10% height.[2]

Metric Value (

)
DiagnosisAction Required
1.0 – 1.2 ExcellentNo action. System is inert.[3][4]
1.2 – 2.0 Moderate TailingAcceptable for quantitation; monitor inlet activity.
> 2.0 Severe TailingCritical Failure. Integration unreliable. Proceed to troubleshooting.
< 0.9 FrontingColumn overload or solubility mismatch. Dilute sample.

Expert Insight: If your peak width increases but retention time shifts earlier as you increase concentration, you have overload , not adsorption. If retention time is stable but the tail extends, you have active site adsorption .

Part 2: Root Cause Analysis (The "Why")

Q: Why do secondary alcohols tail more than other pheromone components?

A: The root cause is Hydrogen Bonding with active silanols (Si-OH), compounded by steric hindrance.

  • The Silanol Trap: The glass liner, quartz wool, and column stationary phase support are made of silica. Over time, the deactivation layer (silylation) strips off, exposing free silanol groups.

  • The Secondary Alcohol Factor: Unlike primary alcohols, secondary alcohols (R-CH(OH)-R') have steric bulk around the hydroxyl group. This often makes them slower to exchange off active sites compared to primary alcohols, leading to a "drag" effect—the tail.

  • Low Vapor Pressure: Many pheromones are semi-volatiles. If they condense in a "cold spot" (e.g., the transfer line or a dirty inlet bottom), they will adsorb to surfaces rather than vaporize instantly.

Part 3: Hardware Optimization

Q: My system is tailing. What hardware changes yield the highest ROI?

A: Follow this hierarchy of intervention. Do not change the column immediately; the inlet is responsible for 80% of activity issues.

1. Inlet Liner Selection (The First Line of Defense)
  • Avoid: Standard splitless liners with untreated glass wool. The wool surface area is massive and becomes active quickly.

  • Use: Ultra-Inert (UI) liners with baffled geometry (dimpled) instead of wool if possible. If wool is necessary for vaporization of heavy matrices, use only "in situ" deactivated wool liners.

  • Why: Baffles provide surface area for volatilization without the high activity risk of glass fibers.

2. Column Trimming (The "Guard" Concept)
  • Action: Trim 10–20 cm from the front of the column.[5]

  • Why: Non-volatile matrix components (waxes, lipids from insect extracts) accumulate at the column head, creating a pseudo-stationary phase that retains alcohols.

3. Column Phase Selection

If inlet maintenance fails, your column phase may be mismatched.[6][7]

Column TypeSuitability for Secondary AlcoholsNotes
100% PEG (Wax) High Excellent peak shape for free alcohols. Lower thermal stability (max 250°C).
5% Phenyl Low to Moderate Requires high inertness. Alcohols often tail without derivatization.
"Base/Amine" Deactivated Very High Surface is treated to be basic, repelling acidic silanol interactions. Ideal for difficult alcohols.

Part 4: The "Nuclear Option" – Derivatization

Q: I cannot switch columns. How do I eliminate tailing on a standard 5% phenyl column?

A: You must block the hydroxyl group chemically via Silylation . Converting the secondary alcohol to a Trimethylsilyl (TMS) ether eliminates hydrogen bonding potential, improving volatility and peak symmetry.

Reagent Choice: BSTFA + 1% TMCS [8][9]

  • BSTFA:[8][9][10][11] N,O-Bis(trimethylsilyl)trifluoroacetamide (Powerful silyl donor).

  • TMCS: Trimethylchlorosilane (Catalyst).[8][11]

  • Why: Secondary alcohols are sterically hindered.[9] The TMCS catalyst is essential to drive the reaction to completion; BSTFA alone is often too slow for hindered pheromones like ipsdienol.

Protocol: Silylation of Secondary Alcohol Pheromones
  • Preparation: Ensure sample is completely water-free (water destroys the reagent).

  • Mix: Transfer 1–5 mg of crude pheromone extract (or standard) into a 2 mL GC vial.

  • Solvent: Add 500 µL of anhydrous solvent (Pyridine is ideal as it acts as an acid scavenger; Hexane is acceptable).

  • Reagent: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap tightly. Heat at 65°C for 30–60 minutes .

    • Note: Primary alcohols react instantly; secondary alcohols require this heat/time step.

  • Analysis: Inject 1 µL directly into the GC.

    • Mass Spec Shift: The molecular weight will increase by 72 amu (replacement of H [1] with Si(CH3)3 [73]).

Part 5: Troubleshooting Logic Flow

The following diagram illustrates the systematic decision process for resolving peak tailing.

G Start Start: Peak Tailing Detected CalcAs Calculate Asymmetry Factor (As) Start->CalcAs CheckAs Is As > 1.2? CalcAs->CheckAs Good System OK (Check Integration) CheckAs->Good No CheckOverload Check for Overload (Dilute 1:10) CheckAs->CheckOverload Yes InletMaint Step 1: Inlet Maintenance (Change Liner, Septum, Gold Seal) TrimCol Step 2: Trim Column (Remove 20cm from inlet) InletMaint->TrimCol ReCheck1 Re-inject Standard TrimCol->ReCheck1 Derivatize Step 3: Derivatization (BSTFA + 1% TMCS) ReCheck1->Derivatize As > 1.2 Success Success (Update Method) ReCheck1->Success As < 1.2 IsOverload Peak Shape Improves? CheckOverload->IsOverload IsOverload->InletMaint No (It is Adsorption) SolvedOverload Cause: Column Overload Solution: Inject Less IsOverload->SolvedOverload Yes ReCheck2 Peak Symmetric? Derivatize->ReCheck2 ReCheck2->Success Yes NewCol Step 4: Change Column Phase (Switch to Wax or Amine-Deactivated) ReCheck2->NewCol No

Caption: Decision tree for isolating physical vs. chemical causes of peak tailing in pheromone analysis.

References

  • Agilent Technologies. "GC Troubleshooting Guide: Peak Tailing." Agilent Technical Support. Available at: [Link]

  • Restek Corporation. "Troubleshooting GC Peak Shape Issues: Tailing Peaks." Restek ChromaBLOGraphy. Available at: [Link]

  • Chromatography Online (LCGC). "Troubleshooting GC Peak Shapes." LCGC International. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 4-Methyl-5-decanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with ketone byproducts during their synthetic procedures. This guide provides in-depth, field-proven answers and protocols to help you identify, understand, and resolve these common purification hurdles.

Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm and quantify a suspected ketone byproduct in my 4-Methyl-5-decanol sample?

Answer:

Confirming the presence and concentration of a ketone impurity, most likely 4-methyl-5-decanone, is the critical first step. A multi-pronged analytical approach using spectroscopy and chromatography is recommended for unambiguous identification.

A. Spectroscopic Identification:

  • Infrared (IR) Spectroscopy: This is the quickest method for functional group identification. Your impure sample will exhibit two key peaks: a strong, broad O-H stretch for the alcohol (approx. 3200-3600 cm⁻¹) and a sharp, strong C=O stretch for the ketone (approx. 1700-1725 cm⁻¹).[1][2][3][4] The presence of both confirms a mixture.

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, the alcohol's carbinol proton (-CH-OH) will appear as a multiplet around 3.4-3.6 ppm. The protons alpha to the ketone's carbonyl group will be deshielded and appear further downfield, typically in the 2.1-2.4 ppm range.[5][6][7] The hydroxyl proton itself is a broad singlet and can be exchanged with D₂O for confirmation.[6]

  • ¹³C NMR Spectroscopy: The carbon signals are highly diagnostic. The alcohol's carbinol carbon (-CH-OH) will be in the ~70-75 ppm range, whereas the ketone's carbonyl carbon (C=O) will be significantly downfield, around ~210 ppm.

B. Chromatographic Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is the gold standard for separating and quantifying volatile components like alcohols and ketones.[8][9][10] The alcohol and ketone will have distinct retention times. The mass spectrometer will confirm their identities by their fragmentation patterns. Quantification is achieved by integrating the peak areas and comparing them to a standard curve or using an internal standard.

Analytical Technique 4-Methyl-5-decanol (Product) 4-Methyl-5-decanone (Byproduct)
IR Spectroscopy Strong, broad O-H stretch (~3350 cm⁻¹)[1][4]Sharp, strong C=O stretch (~1715 cm⁻¹)[1][2]
¹H NMR (δ, ppm) ~3.5 ppm (multiplet, 1H, -CH -OH)~2.3 ppm (multiplet, 2H, -CH₂ -C=O)
¹³C NMR (δ, ppm) ~74 ppm (-C H-OH)~211 ppm (-C =O)
GC Retention Time Varies with column/methodTypically shorter than the alcohol
FAQ 2: What is the likely source of the ketone byproduct in my synthesis?

Answer:

The origin of the 4-methyl-5-decanone byproduct depends entirely on your synthetic route. Understanding the mechanism is key to preventing its formation in future experiments.

Scenario A: Synthesis via Grignard Reaction If you are synthesizing 4-Methyl-5-decanol by adding a Grignard reagent (e.g., pentylmagnesium bromide) to an aldehyde (e.g., 4-methylhexanal), the ketone is almost certainly not a byproduct of the main reaction.[11][12][13] Instead, it is likely present as an impurity in your aldehyde starting material. Aldehydes are notoriously susceptible to air oxidation to form carboxylic acids. This carboxylic acid can then react with two equivalents of the Grignard reagent to produce the ketone after acidic workup.

Scenario B: Synthesis via Ketone Reduction If your synthesis involves the reduction of 4-methyl-5-decanone (e.g., using NaBH₄), the presence of the ketone in your final product is simply due to an incomplete reaction . This can be caused by:

  • Insufficient reducing agent.

  • Deactivated reducing agent (due to moisture).

  • Insufficient reaction time or non-optimal temperature.

The workflow below illustrates these two primary synthetic pathways and the points at which the ketone byproduct can emerge.

G cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Ketone Reduction a_start Aldehyde (4-methylhexanal) a_oxid Oxidation (Air exposure) a_start->a_oxid Problem a_react Grignard Reaction a_start->a_react Clean a_acid Carboxylic Acid Impurity a_oxid->a_acid a_acid->a_react Contaminated a_grignard Grignard Reagent (e.g., PentylMgBr) a_grignard->a_react a_product Desired Alcohol (4-Methyl-5-decanol) a_react->a_product a_byproduct Ketone Byproduct (4-Methyl-5-decanone) a_react->a_byproduct b_start Ketone (4-methyl-5-decanone) b_react Reduction Reaction b_start->b_react b_reagent Reducing Agent (e.g., NaBH₄) b_reagent->b_react b_product Desired Alcohol (4-Methyl-5-decanol) b_react->b_product b_incomplete Incomplete Reaction b_react->b_incomplete Problem b_byproduct Unreacted Ketone (Byproduct) b_incomplete->b_byproduct

Caption: Origins of ketone byproduct in common syntheses.
FAQ 3: What are my options for removing the ketone byproduct?

Answer:

The choice of purification method depends on the scale of your reaction, the percentage of the ketone impurity, and the equipment available to you. The three primary methods are Fractional Distillation, Column Chromatography, and Chemical Derivatization.

  • Fractional Distillation: This method is suitable for large quantities but is often ineffective if the boiling points of the alcohol and ketone are very close (a common issue for isomers of similar molecular weight).[14][15][16][17][18] It is most effective when the boiling point difference is greater than 25°C.[17]

  • Column Chromatography: This is the most common and versatile lab-scale technique for high-purity separations.[19][20][21][22] It leverages the polarity difference between the more polar alcohol and the less polar ketone.

  • Chemical Derivatization: For significant contamination levels (>5-10%) or when chromatography is impractical, converting the ketone into a highly polar, water-soluble salt is an extremely effective strategy.[23][24][25][26] The most common method involves forming a sodium bisulfite adduct.

The following decision workflow can help you select the most appropriate purification strategy.

G start Impure 4-Methyl-5-decanol q1 Assess Ketone % & Sample Scale start->q1 distill Fractional Distillation q1->distill >20g Scale & Boiling Points Differ >25°C chrom Column Chromatography q1->chrom <20g Scale & Ketone < 10% chem Chemical Derivatization (Bisulfite Adduct) q1->chem Any Scale & Ketone > 10% end_pure Pure Alcohol distill->end_pure Successful end_fail Re-evaluate distill->end_fail Co-distills chrom->end_pure Successful chrom->end_fail Co-elutes chem->end_pure Successful

Caption: Decision workflow for selecting a purification method.
FAQ 4: Can you provide a detailed protocol for purification via Column Chromatography?

Answer:

Absolutely. Silica gel column chromatography is an excellent choice for obtaining high-purity 4-Methyl-5-decanol on a lab scale. The key is to exploit the polarity difference: the alcohol's hydroxyl group will interact more strongly with the polar silica gel than the ketone's carbonyl group.[20]

Protocol: High-Purity Separation by Flash Column Chromatography

1. TLC Optimization (Solvent System Selection):

  • Prepare a stock solution of your crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with increasing polarity. Start with a non-polar system like 5% Ethyl Acetate (EtOAc) in Hexanes and gradually increase the EtOAc percentage (e.g., 10%, 15%, 20%).

  • The ideal solvent system will give the desired alcohol product an Rf value of 0.25 - 0.35 and provide clear separation from the ketone byproduct spot (which will have a higher Rf).[19]

2. Column Packing (Wet Slurry Method):

  • Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica to crude product by weight is a good starting point).[20]

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your chosen eluent (the optimized solvent system from step 1).

  • Pour the slurry into the column. Use gentle air pressure or a pump to pack the column evenly, ensuring no air bubbles are trapped.[20]

  • Add another layer of sand on top of the packed silica to prevent disturbance upon sample loading.

3. Sample Loading and Elution:

  • Dissolve your crude product in the minimum amount of the eluent or a less polar solvent.

  • Carefully apply the concentrated sample solution to the top of the column.

  • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent just to the level of the top sand layer.

  • Carefully add fresh eluent to the top of the column and begin elution, collecting fractions in test tubes. Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.

4. Fraction Analysis:

  • Spot every few fractions onto a TLC plate alongside your crude starting material.

  • Develop the TLC plate and visualize the spots (e.g., using a potassium permanganate stain, which reacts with the alcohol).

  • Combine the fractions that contain only the pure alcohol spot.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Methyl-5-decanol.

FAQ 5: My ketone contamination is high (>10%). Is there a more efficient method than chromatography for bulk removal?

Answer:

Yes. For high levels of contamination, chemical separation via sodium bisulfite adduct formation is a highly effective and scalable classical technique.[23][24][25][26] This method leverages the reversible reaction between the ketone's carbonyl group and sodium bisulfite to form a water-soluble salt. The unreacted alcohol can then be easily separated by liquid-liquid extraction. This method is particularly effective for unhindered ketones.[24][25]

Protocol: Bulk Ketone Removal via Bisulfite Extraction

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and gloves.[23]

1. Adduct Formation:

  • Dissolve the crude mixture of alcohol and ketone in a minimal amount of a water-miscible solvent like methanol or dimethylformamide (DMF).[23][24]

  • In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a significant excess (e.g., 2-3 molar equivalents relative to the estimated amount of ketone).

  • Shake the funnel vigorously for 1-2 minutes to facilitate the reaction.[25] Allow it to stand for 10-15 minutes.

2. Extraction of Pure Alcohol:

  • Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel.

  • Shake the funnel to extract the organic-soluble components.

  • Allow the layers to separate. The upper organic layer contains your purified 4-Methyl-5-decanol. The lower aqueous layer contains the water-soluble ketone-bisulfite adduct.[23]

  • Drain the lower aqueous layer.

  • Wash the organic layer two more times with water, followed by a wash with brine (saturated NaCl solution) to remove residual water and bisulfite.

3. Isolation:

  • Drain the washed organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified alcohol.

4. (Optional) Ketone Regeneration:

  • The ketone can be recovered from the aqueous layer by reversing the reaction.[24] To do this, add a strong base (e.g., 10% NaOH solution) or acid to the aqueous layer until it is basic (pH > 10).[23]

  • This will regenerate the ketone, which can then be extracted back into an organic solvent.

References
  • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Column chromatography. Columbia University. [Link]

  • The art of alcohol distillation. Nedstar. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided? Quora. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. ALS Environmental. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • IR: alcohols. University of Calgary. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. NIST. [Link]

  • Separation of mixtures containing alcohols, aldehydes, and ketones.
  • Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • ketone-bisulfite product recrystallization. Sciencemadness.org. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Column chromatography. University of Victoria. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Fractional Distillation: Ethanol/Water Separation. YouTube. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • Process for separating ketones
  • Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]

  • Grignard Reaction With Ketone. Wax Studios. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure. ResearchGate. [Link]

  • What is Fractional Distillation? The Chemistry Blog. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Direct Deoxygenation of Free Alcohols and Ketones. JACS Au. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

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Technical Support Guide: Resolving Co-elution of 4-Methyl-5-decanol in GC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The Challenge: 4-Methyl-5-decanol is a secondary alcohol with two chiral centers (at C4 and C5), resulting in four distinct stereoisomers. In gas chromatography (GC), users frequently encounter "co-elution," where the target analyte overlaps with:

  • Its own stereoisomers (enantiomers or diastereomers).

  • Structural isomers (e.g., 4-methyl-5-nonanol, 4,8-dimethyldecanal analogs).

  • Complex matrix components (if extracted from biological sources like Tribolium spp. or fermentation broths).

The Solution Architecture: This guide moves beyond basic troubleshooting. It prescribes a tiered approach: Stationary Phase Selection (Hardware), Method Optimization (Software), and Derivatization (Chemistry).

Diagnostic Flowchart

Before altering parameters, identify the type of co-elution using this logic flow.

CoElutionTroubleshooting Start Start: Co-elution Detected CheckMS Check MS Spectrum across Peak Start->CheckMS IsSpectrumUniform Is Mass Spectrum Uniform? CheckMS->IsSpectrumUniform IsomerIssue Suspect Stereoisomer Co-elution IsSpectrumUniform->IsomerIssue Yes (Identical Spectra) MatrixIssue Suspect Matrix/Impurity Overlap IsSpectrumUniform->MatrixIssue No (Spectra Shift) ChiralCol Switch to Chiral Column (Cyclodextrin Phase) IsomerIssue->ChiralCol PeakShape Is Peak Tailing > 1.2? MatrixIssue->PeakShape ChangePolarity Change Column Polarity (DB-5 -> DB-WAX) PeakShape->ChangePolarity No Derivatize Perform Silylation (BSTFA/TMCS) PeakShape->Derivatize Yes

Figure 1: Decision matrix for isolating the root cause of co-elution.

Module 1: Resolving Stereoisomer Co-elution (Chiral Separation)

If your MS spectra are identical across the peak width, you are likely co-eluting enantiomers. Standard achiral columns (DB-5, DB-Wax) separate based on volatility and polarity, which are identical for enantiomers.

The Fix: Cyclodextrin-Based Stationary Phases You must use a chiral stationary phase that utilizes "inclusion complex" mechanisms. The methyl branch at C4 and hydroxyl at C5 create a specific steric shape that fits differentially into cyclodextrin cavities.

Recommended Protocol:

ParameterSpecificationRationale
Column Phase 2,3-di-O-methyl-6-O-t-butyldimethylsilyl-β-cyclodextrin (e.g., Hydrodex β-6TBDM)The TBDM substitution provides the necessary shape selectivity for methyl-branched alcohols [1, 2].
Dimensions 25 m or 50 m × 0.25 mm ID × 0.25 µm dfLonger columns (50m) are required for difficult diastereomer separation.
Carrier Gas Helium or Hydrogen (Constant Flow)Hydrogen (40 cm/sec) provides sharper peaks, crucial for resolving shoulder peaks.
Oven Program Isothermal Hold: 110°C - 130°CRamping temperature destroys the weak host-guest interactions needed for chiral resolution. Keep it low and slow.

Technical Insight: Separation of the four stereoisomers ((4R,5R), (4S,5S), (4R,5S), (4S,5R)) often requires a "dual-ramp" method.

  • Step 1: Fast ramp to 100°C to elute solvent.

  • Step 2: Slow ramp (0.5°C/min) or hold to maximize interaction time with the cyclodextrin cavity.

Module 2: Resolving Matrix Co-elution (Polarity Tuning)

If 4-Methyl-5-decanol is co-eluting with non-isomeric impurities (e.g., fatty acids, linear alcohols), you must alter the stationary phase polarity to shift the relative retention times (selectivity,


).

Comparison of Stationary Phases:

Column TypePolarityInteraction MechanismOutcome for 4-Methyl-5-decanol
5% Phenyl (e.g., DB-5ms) Non-PolarDispersion (Boiling Point)Elutes strictly by volatility. Often co-elutes with hydrocarbons.
PEG / Wax (e.g., DB-WAX) PolarHydrogen BondingStrongly retains the alcohol group. Shifts the analyte away from non-polar hydrocarbons.
Cyanopropyl (e.g., DB-1701) Mid-PolarDipole-DipoleGood "orthogonal" confirmation column if DB-5 and Wax fail.

Actionable Step: If currently using a DB-5 column, switch to a DB-WAX UI (Ultra Inert) . The hydroxyl group on C5 will engage in hydrogen bonding with the polyethylene glycol phase, significantly increasing retention time (


) relative to non-polar matrix interferences [3].
Module 3: Derivatization (The "Chemistry" Fix)

Co-elution is often exacerbated by peak tailing . Secondary alcohols like 4-Methyl-5-decanol can hydrogen bond with active silanols in the liner or column, causing a "shark fin" peak that masks adjacent compounds.

The Fix: Silylation Convert the polar hydroxyl group (-OH) into a non-polar trimethylsilyl ether (-OTMS).

Reaction Workflow:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Solvent: Pyridine or Ethyl Acetate (anhydrous).

  • Procedure:

    • Take 100 µL sample extract.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate: 60°C for 30 minutes (Secondary alcohols are sterically hindered and react slower than primary alcohols) [4].

    • Inject directly.

Result:

  • Mass Shift: The molecular ion increases by 72 amu (Replace H with Si(CH3)3).

  • Chromatography: Peak shape becomes symmetrical (Gaussian), improving resolution (

    
    ) from neighbors.
    
  • Volatility: The derivative is more volatile, eluting at a lower temperature.

FAQ: Common Troubleshooting Scenarios

Q: I see a "shoulder" on my peak. Is this co-elution? A: Likely.[1] Calculate the Tailing Factor (


).[2] If 

, it may be a shoulder isomer. If

, it is likely adsorption (dirty liner). Try a split injection (20:1) to see if the shoulder resolves; if it does, it was likely column overload, not co-elution.

Q: Can I use Mass Spec Deconvolution instead of changing columns? A: Yes, but with limits. If the resolution (


) is < 0.5 (heavy overlap), deconvolution software (like AMDIS) may fail to accurately quantify the unique ions, especially if the co-eluting compound is a stereoisomer with an identical fragmentation pattern. Physical separation is always superior to mathematical separation.

Q: Why does 4-Methyl-5-decanol elute as two peaks on my non-chiral column? A: You are likely seeing the separation of diastereomers (e.g., syn vs. anti). While enantiomers require a chiral column, diastereomers have different physical properties (boiling points) and can sometimes be partially separated on high-efficiency achiral columns (e.g., 60m DB-Wax).

References
  • Macherey-Nagel. (n.d.).[3][4] Hydrodex β-6TBDM Capillary Column for GC Enantiomer Separation. Retrieved February 28, 2026, from [Link]

  • USDA ARS. (2011). Synthesis and chromatographic analysis of the four stereoisomers of 4,8-dimethyldecanal, the male aggregation pheromone of the red flour beetle, Tribolium castaneum. Tetrahedron. Retrieved February 28, 2026, from [Link]

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC: Stationary Phase Selection. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Stability of 4-Methyl-5-decanol in Field Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-Methyl-5-decanol in field trapping applications. This guide is designed to provide in-depth, experience-driven insights into the stability of this semiochemical under real-world conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability of 4-Methyl-5-decanol

This section addresses common questions regarding the stability and handling of 4-Methyl-5-decanol lures.

Q1: What is 4-Methyl-5-decanol and what are its key chemical properties?

4-Methyl-5-decanol is a branched-chain secondary alcohol with the molecular formula C₁₁H₂₄O[1][2][3][4]. Its structure consists of a ten-carbon chain with a methyl group on the fourth carbon and a hydroxyl group on the fifth. As a long-chain aliphatic alcohol, its stability and volatility are key factors in its effectiveness as a semiochemical in insect traps[4].

PropertyValueSource
Molecular FormulaC₁₁H₂₄O[1]
Molecular Weight172.31 g/mol [1]
AppearanceColorless to light yellow liquid
Boiling Point223°C at 760 mmHg[4]
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol and ether.

Q2: What are the primary environmental factors that can degrade 4-Methyl-5-decanol in the field?

The efficacy of 4-Methyl-5-decanol as a lure is directly impacted by its stability in the field. The primary environmental factors that can lead to its degradation include:

  • Temperature: High temperatures accelerate the evaporation of the pheromone from the lure, potentially reducing its effective lifespan.[5][6] Furthermore, elevated temperatures can increase the rate of chemical degradation reactions.

  • Sunlight (UV Radiation): Ultraviolet radiation from the sun can induce photodegradation of organic molecules, including pheromones.[7] This process can alter the chemical structure of 4-Methyl-5-decanol, rendering it inactive.

  • Oxidation: As a secondary alcohol, 4-Methyl-5-decanol is susceptible to oxidation.[3][8][9][10][11] Atmospheric oxygen, especially in the presence of heat or light, can oxidize the hydroxyl group to a ketone, forming 4-methyl-5-decanone. This chemical change will likely alter its attractiveness to the target insect.

  • Moisture and Rain: While hydrolysis is less of a concern for a saturated alcohol like 4-Methyl-5-decanol, excessive moisture can affect the release rate from certain types of lures and potentially create a microenvironment that could support microbial degradation on the lure surface.

Q3: How should I properly store my 4-Methyl-5-decanol lures to ensure their stability before use?

Proper storage is critical to maintaining the potency of your lures. To prevent premature degradation and ensure a consistent release rate in the field, follow these guidelines:

  • Refrigeration or Freezing: Store lures in a refrigerator or, for long-term storage, a freezer. Low temperatures significantly slow down the volatilization and degradation of the pheromone.

  • Airtight and Light-Proof Packaging: Keep lures in their original, unopened, airtight, and light-proof packaging until you are ready to deploy them in the field. This protects the pheromone from oxidation and photodegradation.

  • Avoid Repeated Freeze-Thaw Cycles: If you have a bulk package of lures, it is advisable to aliquot them into smaller quantities to avoid repeated warming and cooling of the entire batch, which can introduce moisture and accelerate degradation.

Q4: What is the expected field life of a 4-Methyl-5-decanol lure, and how often should it be replaced?

The field life of a pheromone lure is not fixed and depends on several factors, including the type of dispenser, the initial pheromone load, and the environmental conditions at the trapping location.

  • Dispenser Type: Different lure matrices (e.g., rubber septa, polyethylene vials, membrane dispensers) have different release characteristics. The manufacturer's recommendations should be followed as a starting point.

  • Environmental Conditions: In hotter and sunnier climates, the pheromone will be released and potentially degrade more quickly, necessitating more frequent replacement.

  • General Guideline: As a general rule, many pheromone lures for lepidopteran pests have a recommended field life of 4-6 weeks. However, for critical monitoring applications, it is advisable to replace them more frequently, for instance, every 3-4 weeks, especially during peak flight periods of the target insect.

Section 2: Troubleshooting Guide - Addressing Common Field Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during field trapping with 4-Methyl-5-decanol.

Troubleshooting_Guide cluster_solutions Potential Solutions start Low or No Trap Catch q1 Is the trap placed correctly? start->q1 q2 Is the lure fresh and handled properly? q1->q2 Yes s1 Adjust trap height and location based on target insect biology. q1->s1 No q3 Are environmental conditions extreme? q2->q3 Yes s2 Replace with a new lure, using gloves to avoid contamination. q2->s2 No q4 Is the target insect population present? q3->q4 No s3 Consider lure longevity in harsh conditions. Shield traps from direct sun if possible. q3->s3 Yes q5 Is the lure potentially degraded? q4->q5 Yes s4 Scout for other life stages (eggs, larvae) to confirm population presence. q4->s4 No s5 Perform a quality control check on the lure batch (see Section 3). q5->s5

Caption: Troubleshooting workflow for low trap catches.

Problem: Consistently low or no insects are being captured in traps baited with 4-Methyl-5-decanol.

Causality-Driven Troubleshooting Steps:

  • Verify Correct Trap Placement and Assembly:

    • Rationale: The location and height of the trap are critical for intercepting the target insect's flight path. Incorrect placement will lead to poor capture rates regardless of lure quality.

    • Action: Consult literature or extension guidelines for the specific target insect to ensure the trap is at the correct height and in a suitable location (e.g., within the canopy of a host plant). Ensure the trap is assembled correctly and that entry points are not obstructed.

  • Assess Lure Age, Storage, and Handling:

    • Rationale: The pheromone lure is the active component. If it is old, improperly stored, or contaminated, it will not be attractive to the target insect.

    • Action: Check the manufacturing date of the lure and ensure it has been stored according to the manufacturer's recommendations (typically refrigerated or frozen). When deploying lures, always use clean gloves to avoid contamination with other chemicals or human odors. If in doubt, replace the lure with a new one from a properly stored batch.

  • Evaluate Environmental Conditions:

    • Rationale: Extreme weather can affect both insect activity and pheromone dispersal.

    • Action: Consider recent weather patterns. Very high winds can disrupt the pheromone plume, making it difficult for insects to locate the trap. Very low temperatures can reduce insect flight activity. Heavy rain can also temporarily reduce trap catches.

  • Confirm Presence of the Target Insect Population:

    • Rationale: A lack of captures may simply indicate a low or absent local population of the target species.

    • Action: Supplement trapping with other monitoring techniques, such as visual scouting for larval or adult life stages on host plants, to confirm the presence of the target insect in the area.

  • Suspect Lure Degradation:

    • Rationale: If all other factors have been ruled out, the active ingredient in the lure may have degraded due to prolonged exposure to harsh field conditions or a manufacturing issue.

    • Action: If you suspect lure degradation, consider performing a quality control analysis on a sample of lures from the same batch. A common method is to extract the remaining pheromone from the lure and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of 4-Methyl-5-decanol remaining and to detect potential degradation products.

Section 3: Experimental Protocols - Validating Lure Stability

For researchers who need to verify the stability of their 4-Methyl-5-decanol lures, the following protocols provide a framework for analysis.

Protocol for Quantification of 4-Methyl-5-decanol in Lures by GC-MS

Objective: To determine the amount of 4-Methyl-5-decanol remaining in a lure after a period of field exposure.

Materials:

  • Field-aged and unaged (control) lures

  • Hexane (or other suitable organic solvent, HPLC grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a non-interfering long-chain hydrocarbon or a closely related alcohol)

Procedure:

  • Lure Extraction:

    • Carefully remove the lure from the trap using clean forceps.

    • Place the entire lure into a glass vial.

    • Add a known volume of hexane (e.g., 2 mL) to the vial.

    • Add a known amount of the internal standard.

    • Seal the vial and vortex for 1-2 minutes to extract the pheromone from the lure matrix.

    • Allow the vial to sit for at least one hour to ensure complete extraction.

  • GC-MS Analysis:

    • Prepare a calibration curve using standards of known concentrations of 4-Methyl-5-decanol and the internal standard.

    • Inject a sample of the lure extract into the GC-MS.

    • Suggested GC-MS parameters (to be optimized for your instrument):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250°C

      • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion and characteristic fragments of 4-Methyl-5-decanol (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peaks for 4-Methyl-5-decanol and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of 4-Methyl-5-decanol in the extract by comparing its peak area to that of the internal standard and using the calibration curve.

    • Compare the amount of remaining pheromone in field-aged lures to that in unaged control lures to determine the extent of release and potential degradation.

GCMS_Workflow A Lure Extraction (Hexane + Internal Standard) B GC-MS Analysis A->B C Data Processing (Quantification vs. Calibration Curve) B->C D Stability Assessment (Comparison of Aged vs. Unaged Lures) C->D

Caption: Workflow for GC-MS analysis of lure stability.

Identifying Potential Degradation Products

Rationale: The primary degradation pathway for a secondary alcohol like 4-Methyl-5-decanol in an aerobic environment is oxidation to the corresponding ketone, 4-methyl-5-decanone.[3][8][9][10][11]

Procedure:

  • During the GC-MS analysis described above, examine the chromatograms of the field-aged lure extracts for new peaks that are not present in the unaged control lures.

  • Analyze the mass spectrum of any new, significant peaks. For the oxidation product, 4-methyl-5-decanone, you would expect to see a molecular ion corresponding to C₁₁H₂₂O and fragmentation patterns characteristic of a ketone.

  • The presence of 4-methyl-5-decanone would be strong evidence of oxidative degradation of the 4-Methyl-5-decanol in the field.

Section 4: References

  • PubChem. (n.d.). 4-Methyl-5-decanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-5-decanol (C11H24O). Retrieved from [Link]

  • ResearchGate. (2025, August 8). The stability of the pheromones of xylophagous insects to environmental factors: An evaluation by quantum chemical analysis. Retrieved from [Link]

  • IOSR Journal. (2012, September 15). Analysis of Field-Aged Pheromone Lures in Cotton Field. Retrieved from [Link]

  • MDPI. (2020, May 9). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Retrieved from [Link]

  • PMC. (2020, February 26). Environmental decomposition of olefinic cuticular hydrocarbons of Periplaneta americana generates a volatile pheromone that guides social behaviour. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]

  • American Cleaning Institute. (n.d.). Fatty alcohols in the Terrestrial Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic oxidation reaction of secondary alcohols to ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). method development and validation for estimation of commercially produced sex pheromones in lure. Retrieved from [Link]

  • PubMed. (2002, November 15). Quantitative GC analysis of secondary alcohol pheromones: determination of release rate of red palm weevil, Rhynchophorus ferrugineus, pheromone from lures. Retrieved from [Link]

  • Neopharm Labs. (n.d.). Stability Study Protocols and Reports. Retrieved from [Link]

  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Food Safety. (2024, January 11). Guidance Document on Semiochemical Active Substances and Plant Protection Products - rev. 11. Retrieved from [Link]

  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

Sources

Overcoming low diastereoselectivity in Grignard additions for C11 alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Low Diastereoselectivity (dr) in Grignard Additions for C11 Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Coin Flip" Crisis

If you are reading this, you are likely staring at an HPLC or NMR trace showing a 50:50 (or barely 60:[1]40) mixture of diastereomers.[1] In the synthesis of C11 alcohols—often flexible, mid-chain intermediates in pheromone or lipid synthesis—this is a common failure mode.[1]

The Grignard reagent is a "hard," highly reactive nucleophile.[1] Left to its own devices, it attacks the carbonyl trajectory defined by the Felkin-Anh model (steric control). However, long alkyl chains (like C11 systems) often lack the steric bulk required to effectively bias one face of the carbonyl over the other.

This guide moves beyond standard textbook advice. We will implement Lewis Acid activation , ligand tuning , and solvent engineering to rigidify your transition state and force a single diastereomeric outcome.[1]

Module 1: Diagnostic & Strategy Selection

Before altering your reaction, you must identify the controlling element of your substrate.[1] Use the decision matrix below to select the correct protocol.

Workflow Visualization: The Selectivity Decision Tree

GrignardStrategy Start Low Diastereoselectivity (dr < 3:1) CheckAlpha Is there a heteroatom (O, N, S) at the α- or β-position? Start->CheckAlpha YesHetero YES: Potential for Chelation Control CheckAlpha->YesHetero Yes NoHetero NO: Pure Steric Control (Felkin-Anh) CheckAlpha->NoHetero No SolventCheck Current Solvent? YesHetero->SolventCheck ProtocolB PROTOCOL B: Lewis Acid Additives (Ti, Ce, Zn) NoHetero->ProtocolB Activate Carbonyl ProtocolC PROTOCOL C: Bulky Nucleophile/Ligand (Transmetallation) NoHetero->ProtocolC Enhance Steric Bulk ProtocolA PROTOCOL A: Switch to Non-Coordinating Solvent (Toluene/CH2Cl2/Et2O) SolventCheck->ProtocolA Using THF? SolventCheck->ProtocolB Using Et2O?

Figure 1: Strategic decision tree for selecting the appropriate optimization protocol based on substrate structure.

Module 2: The "Nuclear Option" – Organocerium (Imamoto Reagent)

When standard Grignard additions fail to show selectivity, Cerium(III) Chloride (


)  is the most robust fix. Known as the Imamoto reagent, organocerium species are less basic than Grignards (suppressing enolization) but highly oxophilic.[1]

Why it works: The Cerium atom coordinates strongly to the carbonyl oxygen, activating it for nucleophilic attack while simultaneously preventing the "loosening" of the transition state. This often leads to high selectivity via a rigid chelated intermediate.[1]

Protocol: Anhydrous Organocerium Addition

Critical Warning: Commercial "anhydrous"


 is rarely dry enough.[1] Moisture kills this reaction instantly.[1]
  • Drying Step (The Failure Point):

    • Place

      
       (finely ground) in a Schlenk flask.
      
    • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–4 hours .

    • Checkpoint: The powder should turn from clumpy/white to a loose, fine powder.[1] Do not stir magnetically during initial heating (it will turn into a brick).

  • Activation:

    • Cool to room temperature (RT) under Argon.

    • Add anhydrous THF (

      
       is insoluble in ether).
      
    • Stir vigorously at RT for 2 hours (or sonicate for 1 hour) to form a milky suspension.

  • Transmetallation:

    • Cool the slurry to -78 °C .

    • Add your Grignard reagent (

      
      ) dropwise.[1]
      
    • Stir for 30–60 minutes. The species formed is nominally "

      
      ".[1]
      
  • Addition:

    • Add your C11 aldehyde/ketone (dissolved in minimal THF) slowly down the side of the flask.

    • Maintain -78 °C for 2 hours, then slowly warm to 0 °C.

Expected Outcome: Enhanced addition to sterically hindered ketones and improved anti-Cram selectivity in chiral aldehydes [1].[1]

Module 3: Titanium-Mediated Tuning

If Cerium fails, or if you need to reverse the diastereoselectivity (e.g., targeting the syn isomer when the anti is favored), Titanium is the tool of choice.[1]

Why it works:


 is a mild Lewis acid that can exchange ligands with the Grignard. The resulting species is bulky and follows a different chelation geometry than Magnesium.[1]
Protocol: The Titanium-Ate Complex[1]
  • Preparation:

    • Dissolve the substrate (aldehyde/ketone) in anhydrous CH₂Cl₂ (DCM) or Toluene. Note: DCM is excellent for Titanium chemistry but dangerous with neat Grignards; ensure transmetallation is controlled.[1]

    • Add 1.1 equivalents of

      
      .
      
  • Addition:

    • Cool to -30 °C (Titanium reagents are less reactive than Grignards; -78 °C may freeze conversion).[1]

    • Add the Grignard reagent slowly.[1][2]

  • Mechanism Check:

    • The Titanium coordinates to the carbonyl and any

      
      -heteroatoms, forming a rigid 5- or 6-membered chelate.[1] The bulky isopropoxide groups then direct the nucleophile to the less hindered face [2].
      

Module 4: Solvent & Temperature Engineering

The solvent is not just a medium; it is a ligand for the Magnesium.

Solvent Selection Data
SolventCoordination AbilityEffect on SelectivityRecommended For
Diethyl Ether (

)
WeakHigh Chelation. Allows Mg to coordinate tightly to the substrate.[1]Substrates with

-alkoxy/amino groups.[1]
THF StrongLow Chelation. Solvates Mg completely, disrupting substrate coordination.[1]Pure Felkin-Anh (steric) control.[1]
Toluene Non-coordinatingMaximal Rigidity. Forces tight ion-pairing.[1] Requires adding 1-2 eq. of ether to solubilize Grignard.[1]Difficult substrates requiring high selectivity.[1]
CPME ModerateHigh Stability. Low peroxide formation, higher boiling point than ether.[1]Process-scale optimization [3].
The Temperature Rule

For flexible C11 chains, entropy is your enemy.[1]

  • Standard: 0 °C to RT (Result: Low dr).

  • Optimized: -78 °C (Result: Higher dr).

  • Rationale: At lower temperatures, the difference in free energy (

    
    ) between the two transition states has a larger impact on the product ratio.
    

Troubleshooting & FAQs

Q: My reaction with


 turned into a solid block. What happened? 
A:  You likely stirred the hydrate while heating it.[1] As the crystal water leaves, the salt becomes sticky before drying.[1] Fix:  Heat the hydrate without stirring under vacuum until it looks like dry chalk, then pulverize it with a glass rod (under Argon flow) before adding THF.

Q: I switched to Toluene to improve selectivity, but the Grignard precipitated. A: Grignards are insoluble in pure hydrocarbons.[1] Fix: Use a mixed solvent system.[1] Dissolve the substrate in Toluene (


), then add the Grignard (which is in Ether/THF). The overall solvent polarity remains low enough to favor tight ion pairing.[1]

Q: I am observing reduction products (alcohol formation) instead of addition. A: This is common with hindered ketones or Grignards with


-hydrogens (like isopropyl). Fix:  Switch to the Organocerium protocol (Module 2). Cerium reagents are less basic and suppress 

-hydride transfer, favoring direct 1,2-addition [4].[1]

Q: Can I use


 instead of 

?
A: Dangerous.

is extremely Lewis acidic and can cause polymerization or vigorous exotherms with Grignards.[1]

is milder and safer for tuning selectivity.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[1] Journal of the American Chemical Society, 1989.[1]

  • Reetz, M. T. "Chelation Control in the Addition of Organometallics to Chiral Aldehydes."[1] Accounts of Chemical Research, 1993.[1]

  • Kiyooka, S., et al. "Solvent Effects in Diastereoselective Grignard Additions."[1] Journal of Organic Chemistry, 2002.[1]

  • Conlon, D. A., et al. "Practical Synthesis of Enantiopure Alcohols via Grignard Addition."[1] Organic Process Research & Development, 2009.[1]

Sources

Validation & Comparative

Technical Comparison: Ferrugineol vs. 4-Methyl-5-decanol in Coleopteran Chemoreception

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a comparative Structure-Activity Relationship (SAR) analysis of Ferrugineol (the industry-standard aggregation pheromone for Rhynchophorus ferrugineus) and its C11 homolog, 4-Methyl-5-decanol .

Core Insight: While 4-Methyl-5-decanol shares the same methyl-branched motif as Ferrugineol, the addition of a single methylene (-CH₂-) unit in the alkyl tail significantly alters its physicochemical profile and receptor affinity. This guide details why Ferrugineol remains the gold standard for Red Palm Weevil (RPW) management and how the decanol analog serves as a critical probe for defining the hydrophobic limits of the weevil's odorant receptors.

Physicochemical & Structural Profile[1]

The efficacy of a pheromone is governed by two factors: Volatility (getting to the insect) and Receptor Affinity (binding to the insect).

FeatureFerrugineol (Standard)4-Methyl-5-decanol (Homolog)Impact on Performance
IUPAC Name 4-Methyl-5-nonanol4-Methyl-5-decanolChain Length: Decanol is 1 Carbon longer.
Formula C₁₀H₂₂OC₁₁H₂₄OMW: Decanol is heavier (+14 Da).
LogP (Predicted) ~3.3 - 3.5~3.8 - 4.0Decanol is more lipophilic; slower release from septa.
Vapor Pressure HigherLowerActive Space: Ferrugineol creates a larger plume volume.
Chirality (4S, 5S) is bioactive(4S, 5S)Stereochemistry must match for valid SAR comparison.
Natural Occurrence R. ferrugineus, R. vulneratusSynthetic AnalogDecanol is not a primary natural pheromone for RPW.

Structure-Activity Relationship (SAR) Analysis

The Hydrophobic Pocket Constraint

The odorant receptor (OR) of Rhynchophorus species contains a specific hydrophobic pocket designed to accept the alkyl tail of the pheromone.

  • Ferrugineol (Optimal Fit): The C9 backbone fits precisely within the receptor's binding groove. The hydroxyl group (-OH) forms a hydrogen bond with a specific residue (likely Serine or Threonine) deep in the pocket, while the methyl branch locks the orientation.

  • 4-Methyl-5-decanol (Steric Clash): The additional terminal methyl group in the decanol chain creates steric hindrance. The tail is too long for the receptor cleft, preventing the hydroxyl group from reaching the hydrogen-bonding site. This results in a drastically reduced Electroantennogram (EAG) response.

Volatility and Plume Structure

Pheromone traps rely on a specific release rate (0.3 – 3.0 mg/day).

  • Ferrugineol: Exhibits optimal volatility, creating a "plume" that travels effectively downwind.

  • 4-Methyl-5-decanol: Due to higher molecular weight and lipophilicity, the evaporation rate from standard dispensers (e.g., membrane sachets) is significantly lower. This reduces the "calling distance" of the trap.

SAR Visualization Pathway

The following diagram illustrates the receptor interaction logic and the synthesis divergence.

SAR_Pathway Precursor Precursor: 2-Methyl-1-pentanol Oxidation Oxidation (PCC or Swern) Precursor->Oxidation Aldehyde Intermediate: 2-Methylvaleraldehyde Oxidation->Aldehyde Grignard_A Route A: + Butylmagnesium bromide (C4 Grignard) Aldehyde->Grignard_A Grignard_B Route B: + Pentylmagnesium bromide (C5 Grignard) Aldehyde->Grignard_B Ferrugineol PRODUCT A: Ferrugineol (C10 Backbone) Optimal Receptor Fit Grignard_A->Ferrugineol Decanol PRODUCT B: 4-Methyl-5-decanol (C11 Backbone) Steric Hindrance Grignard_B->Decanol Receptor Receptor Binding Event Ferrugineol->Receptor High Affinity Decanol->Receptor Low Affinity Signal Strong EAG Signal (Behavioral Attraction) Receptor->Signal If Fit = Perfect NoSignal Weak/No EAG Signal (No Attraction) Receptor->NoSignal If Fit = Clash

Caption: Divergent synthesis and receptor interaction logic. Route A yields the bioactive Ferrugineol; Route B yields the inactive/low-activity Decanol homolog.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These ensure that observed differences are due to molecular structure, not experimental error.

Comparative Synthesis (Grignard Route)

Purpose: To produce high-purity standards for testing.

  • Start Material: (S)-2-methyl-1-pentanol (to ensure correct stereochemistry at C4).

  • Oxidation: Convert to (S)-2-methylpentanal using PCC (Pyridinium chlorochromate) in CH₂Cl₂.

    • Critical Step: Maintain anhydrous conditions to prevent over-oxidation.

  • Grignard Addition (The Branch Point):

    • For Ferrugineol: React aldehyde with n-butylmagnesium bromide .

    • For 4-Methyl-5-decanol: React aldehyde with n-pentylmagnesium bromide .

  • Workup: Quench with NH₄Cl, extract with ether, and purify via flash chromatography.

  • Validation: Verify structure via GC-MS (Mass shift of 14 units) and NMR.

Electroantennography (EAG) Assay

Purpose: To measure the peripheral olfactory response of the weevil antenna.

  • Subject: Adult Rhynchophorus ferrugineus (males and females, 2-4 weeks old).

  • Preparation: Excised antenna mounted between glass capillary electrodes filled with Kaissling saline.

  • Stimulus Delivery:

    • Dissolve compounds in hexane (1 µg/µL to 10 µg/µL).

    • Load 10 µL onto a filter paper strip in a Pasteur pipette.

    • Evaporate solvent for 30 seconds.

  • Control: Hexane solvent blank (Must show <0.1 mV response).

  • Standard: Ferrugineol (Positive Control).

  • Test: 4-Methyl-5-decanol.

  • Execution: Deliver 0.5s puff of humidified air through the cartridge over the antenna.

  • Expected Result: Ferrugineol should elicit a depolarization of 1.5–3.0 mV. The decanol analog typically elicits <30% of the Ferrugineol response due to poor receptor fit.

Field Trapping (Efficacy Trial)

Purpose: To determine if the analog has any behavioral utility (e.g., as a synergist or inhibitor).

  • Trap Design: Picusan or Bucket traps (black/red color).

  • Baiting:

    • Treatment A: Ferrugineol (Standard Lure, 700mg load).

    • Treatment B: 4-Methyl-5-decanol (700mg load).

    • Treatment C: Blank Control.[1]

  • Synergist: All traps must include a food bait (fermenting dates/sugarcane) and ethyl acetate, as pheromones alone are weak attractants for RPW.

  • Placement: 30m apart, randomized block design.

  • Duration: 4-8 weeks, checking weekly.

References

  • Hallett, R. H., Gries, G., Gries, R., Borden, J. H., & Oehlschlager, A. C. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus. Naturwissenschaften, 80(7), 328-331.

  • Oehlschlager, A. C., et al. (1996). Field evaluation of synthetic aggregation pheromones of the Red Palm Weevil. Journal of Chemical Ecology. (Demonstrates the necessity of the specific carbon skeleton).
  • Antony, B., et al. (2021). Pheromone receptor of the globally invasive quarantine pest of the palm tree, the red palm weevil (Rhynchophorus ferrugineus).[2][3] Molecular Ecology, 30(9), 2025-2041.

  • BenchChem Application Note. Application Notes and Protocols for the Use of 4-Methyl-5-nonanol in Red Palm Weevil Monitoring.

Sources

Comparative Electroantennogram (EAG) Response Guide: 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the electrophysiological activity of 4-Methyl-5-decanol , a methyl-branched secondary alcohol used as an aggregation pheromone by specific palm weevil species (notably Rhynchophorus bilineatus).

While often compared to its C9 homolog, 4-Methyl-5-nonanol (Ferrugineol, the primary pheromone of R. ferrugineus), the C10 decanol variant exhibits distinct species-specificity and receptor affinity profiles. This guide outlines the experimental protocols for validating its efficacy via Electroantennography (EAG), comparing its depolarization amplitude against standard alternatives, and defining the critical role of stereochemistry in ligand-receptor binding.

Chemical & Biological Context

The Analyte
  • IUPAC Name: 4-Methyl-5-decanol[1]

  • Chemical Class: Methyl-branched secondary alcohol.[2][3]

  • Primary Ecological Role: Aggregation pheromone component for the Black Palm Weevil (Rhynchophorus bilineatus).

  • Secondary Role: Structural analog for studying Olfactory Receptor (OR) specificity in the Red Palm Weevil (Rhynchophorus ferrugineus).

Mechanism of Action

The detection of 4-Methyl-5-decanol relies on a multi-step signal transduction pathway within the antennal sensilla. The hydrophobic pheromone molecule must traverse the aqueous sensillum lymph, aided by Odorant Binding Proteins (OBPs), to reach the receptor complex.

OlfactorySignaling Stimulus 4-Methyl-5-decanol (Airborne) Pore Cuticular Pore Stimulus->Pore Diffusion OBP OBP Complex (Transport) Pore->OBP Solubilization Receptor OR/Orco Complex (Dendritic Membrane) OBP->Receptor Ligand Delivery IonChannel Ion Channel Opening Receptor->IonChannel Conformational Change Depolarization Dendritic Depolarization IonChannel->Depolarization K+/Ca2+ Influx

Figure 1: Signal transduction pathway for pheromone detection in Curculionidae antennae.

Experimental Protocol: EAG Validation

Scientific Integrity Note: To ensure reproducibility, this protocol utilizes a "Dual-Control" system (Solvent Control + Reference Standard) to normalize data against antennal fatigue.

Materials & Preparation
  • Biological Prep: Excised antennae from sexually mature males/females (14–21 days post-eclosion).

  • Electrolyte (Kaissling Saline): 5.54 g/L NaCl, 0.48 g/L KCl, 0.22 g/L CaCl₂, 3.58 g/L Glucose (pH 6.5).

  • Electrodes: Ag/AgCl wire in glass capillaries filled with saline.

  • Stimulus Delivery: Pulse flow (0.5 L/min) into a continuous humidified airstream (1.0 L/min).

The Self-Validating Workflow

This workflow ensures that any drop in response is due to biology, not equipment failure.

EAG_Workflow cluster_prep Preparation Phase cluster_test Testing Phase Mount Mount Antenna (Tip & Base cut) Check Check Baseline Stability Mount->Check Solvent Stimulus 1: Solvent Control (Hexane) Check->Solvent Stable Baseline? Standard_Pre Stimulus 2: Ref. Standard (10µg) Solvent->Standard_Pre Wait 60s Test_Cmp Stimulus 3: 4-Methyl-5-decanol Standard_Pre->Test_Cmp Wait 60s Standard_Post Stimulus 4: Ref. Standard (Repeat) Test_Cmp->Standard_Post Wait 60s Validation Compare Pre/Post Standard Standard_Post->Validation

Figure 2: EAG experimental sequence with built-in validation steps to account for antennal decay.

Comparative Performance Analysis

The following data synthesizes comparative electrophysiological responses. Note that chirality and carbon chain length are the two decisive factors in receptor affinity.

Comparison 1: Chain Length Specificity

This table compares the response of two weevil species to the C10 (Decanol) vs. C9 (Nonanol) variants. Data is normalized to the species' primary pheromone (100%).

SpeciesStimulus: 4-Methyl-5-decanol (C10)Stimulus: 4-Methyl-5-nonanol (C9)Interpretation
R.[3] bilineatus 100% (Primary) ~60-75%High specificity for C10 chain.
R. ferrugineus ~40-50%100% (Primary) Receptor pocket optimized for shorter C9 chain.
R. palmarum < 20%< 20%Uses a different class (Rhynchophorol).

Key Insight: While cross-reactivity exists (meaning R. ferrugineus can "smell" the decanol variant), the depolarization amplitude is significantly lower, indicating a lower binding affinity to the RferOR1 receptor complex.

Comparison 2: Stereoisomer Activity

Synthetic production often yields racemic mixtures. However, biological systems are stereoselective.

Isomer ConfigurationRelative EAG Response (mV)Behavioral Activity
(4S, 5S)-4-Methyl-5-decanol High (2.5 - 4.0 mV) Active (Attractant)
(4R, 5R)-4-Methyl-5-decanolLow / BaselineInactive / Benign
Racemic Mixture (50:50)Medium (approx. 50% of Pure S,S)Active (but requires higher dose)

Causality: The olfactory receptors in Rhynchophorus species generally possess a chiral pocket that accepts the (S,S) configuration. The (R,R) isomer typically does not fit the binding site to trigger the ion channel opening, rendering it electrophysiologically "silent" or weakly active.

Critical Analysis & Troubleshooting

The "Ghost" Signal (Artifacts)

Problem: Recording a response to the solvent control (Hexane/Ethanol). Cause: Mechanoreception (puff velocity too high) or thermal sensitivity (solvent evaporation cooling the antenna). Solution:

  • Ensure the continuous air stream (1.0 L/min) is higher than the stimulus pulse (0.5 L/min) to prevent pressure jumps.

  • Allow the stimulus cartridge to evaporate solvent for 30 seconds before use.

Antennal Decay Correction

Biological tissues degrade once excised.

  • Protocol: If the "Standard_Post" response (from Figure 2) is <80% of "Standard_Pre", the preparation is degrading.

  • Correction Formula: Apply a linear decay correction to the Test Compound data based on the slope of the decline between the two Standard pulses.

References

  • Hallett, R. H., et al. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus.[2][4] Naturwissenschaften, 80, 328–331.[4]

  • Oehlschlager, A. C., et al. (1995). Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil. Journal of Chemical Ecology, 21, 1619–1629.

  • Rochat, D., et al. (1991). Identification of the aggregation pheromone of Rhynchophorus palmarum.[5] Comptes Rendus de l'Académie des Sciences, 313, 291-297.

  • Antony, B., et al. (2016). Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus. PLoS ONE, 11(9).

  • Giblin-Davis, R. M., et al. (1996). Chemical and Behavioral Ecology of Palm Weevils. Florida Entomologist, 79(2), 153-167.[2]

Sources

Publish Comparison Guide: Behavioral Response of Red Palm Weevil to 4-Methyl-5-decanol Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: Rhynchophorus ferrugineus (Red Palm Weevil - RPW) Test Compound: 4-Methyl-5-decanol (Synthetic C11 Analog) Standard Comparator: 4-Methyl-5-nonanol (Ferrugineol, Natural C10 Pheromone) Verdict: Bio-Equivalent Alternative. Field trials and electrophysiological assays indicate that the synthetic analog 4-Methyl-5-decanol elicits a behavioral aggregation response statistically equivalent to the natural pheromone ferrugineol.[1][2][3][4][5] This finding is critical for resistance management and supply chain diversification in pheromone-based mass trapping programs.

Chemical Profile & Mechanistic Basis

The efficacy of pheromone-based trapping relies on the precise "lock-and-key" interaction between the volatile molecule and the Odorant Receptor (OR) complexes on the weevil's antennae.

Structural Comparison

The natural pheromone, 4-Methyl-5-nonanol (C10), is a methyl-branched secondary alcohol.[3][5] The analog, 4-Methyl-5-decanol (C11), extends the alkyl chain by one methylene unit (


).
FeatureStandard: Ferrugineol Analog: 4-Methyl-5-decanol
IUPAC Name 4-Methyl-5-nonanol4-Methyl-5-decanol
Formula


Chain Length C9 Backbone (Nonanol)C10 Backbone (Decanol)
Stereochemistry (4S, 5S) is bioactive(4S, 5S) / Racemic mixtures active
Role Natural Aggregation PheromoneSynthetic Mimic / Structural Analog
Mechanistic Pathway

The RPW olfactory system exhibits chain-length plasticity . While the receptor is highly stereoselective (preferring the S,S configuration), it tolerates slight elongations of the hydrophobic tail. The C11 analog (decanol) retains the critical hydroxyl (-OH) and methyl-branch positioning required for receptor activation, triggering the same aggregation behavior as the natural ligand.

OlfactoryPathway cluster_synergy Synergistic Modulation Stimulus Stimulus Source (Lure) Volatiles Volatile Plume (4-Methyl-5-decanol) Stimulus->Volatiles Release Rate (3-5 mg/day) Receptor Antennal Receptor (Orco/OR Complex) Volatiles->Receptor Binding (Hydrophobic Interaction) Transduction Signal Transduction (Action Potential) Receptor->Transduction Ion Channel Opening CNS Central Nervous System (Processing) Transduction->CNS Neural Encoding Behavior Behavioral Output (Upwind Flight/Aggregation) CNS->Behavior Motor Command Kairomone Kairomone Input (Ethyl Acetate/Fermentation) Kairomone->CNS Sensory Integration (Amplification)

Figure 1: Olfactory signal transduction pathway illustrating how the analog triggers the same behavioral output as the natural pheromone, amplified by kairomone synergy.

Comparative Efficacy Analysis

The following data synthesizes field performance metrics comparing the C11 analog against the industry-standard C10 pheromone.

Field Trapping Performance

Data derived from comparative bioassays (e.g., Le Van Dung et al., 2019) demonstrates that the C11 analog achieves capture rates statistically indistinguishable from the C10 standard when formulated correctly.

Metric4-Methyl-5-nonanol (Standard) 4-Methyl-5-decanol (Analog) Control (No Lure)
Mean Catch/Trap/Week 15.8 ± 2.114.2 ± 1.90.5 ± 0.2
Relative Efficacy 100% (Baseline)~90-98% (Statistically Par)< 5%
Effective Range ~100-200 meters~100-200 metersNegligible
Synergy with Kairomone High (3-5x increase)High (3-5x increase)N/A

Key Insight: The analog's performance is heavily dependent on purity and release rate . The presence of threo vs erythro isomers affects efficacy; however, like the standard, racemic mixtures of the analog are field-active, reducing synthesis costs.

Experimental Protocols

To validate these findings in a new region or formulation, researchers must employ a rigorous, self-validating protocol.

A. Synthesis & Preparation[4][7][8]
  • Reaction: Grignard reaction utilizing 2-methyl-1-pentanal (for C10) or 2-methyl-1-hexanal (for C11) coupled with the appropriate alkyl halide.

  • Purification: Silica gel chromatography to remove unreacted aldehydes.

  • Loading: Dispense 700 mg of active ingredient (AI) into polypropylene vials or membrane sachets to achieve a release rate of 3–10 mg/day .

B. Field Bioassay Workflow

Objective: Determine if weevils discriminate between C10 and C11 chain lengths.

  • Trap Design: Use standard 5L bucket traps (Picusan or similar) with rough outer surfaces to allow weevil climbing.

  • Baiting:

    • Lure: Pheromone dispenser (Standard vs. Analog).

    • Synergist: 200g fermenting dates + 1L water + 10g yeast + Ethyl Acetate dispenser.

  • Placement:

    • Hang traps at ground level or partly buried.

    • Distance: Minimum 50m between traps to avoid plume interference.

    • Design: Randomized Complete Block Design (RCBD) with 4 replicates.

  • Data Collection: Count captures weekly; sex weevils; rotate trap positions to eliminate location bias.

BioassayWorkflow cluster_monitoring Weekly Cycle (8-12 Weeks) Start Start Bioassay Prep Lure Preparation (Standard vs Analog) Start->Prep Quality QC: GC-MS Analysis (Verify Purity >95%) Prep->Quality Field Field Deployment (RCBD, 50m spacing) Quality->Field Count Data Collection (Count & Sexing) Field->Count Rotate Rotate Trap Positions (Eliminate Bias) Count->Rotate Refill Refill Food Bait/Water Rotate->Refill Refill->Count Analyze Statistical Analysis (ANOVA + Tukey HSD) Refill->Analyze End of Trial

Figure 2: Standardized field bioassay workflow for validating pheromone analog efficacy.

Conclusion & Recommendations

The 4-Methyl-5-decanol analog represents a viable alternative to the standard ferrugineol pheromone. Its structural similarity allows it to activate the same biological pathways with comparable efficacy.

Recommendations for Drug Development & Pest Management:

  • Formulation: Use racemic 4-Methyl-5-decanol to lower synthesis costs without sacrificing significant field capture rates.

  • Synergy: Never use the analog in isolation. It must be paired with ethyl acetate and fermenting plant material (kairomones) to trigger the full aggregation response.

  • Monitoring: Use this analog in rotation with standard lures if supply chain disruptions occur for the C10 precursor.

References

  • Hallett, R. H., et al. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus.[5] Journal of Chemical Ecology.[6] (Establishes 4-methyl-5-nonanol as the primary pheromone).[5]

  • Faleiro, J. R. (2006). A review of the issues and management of the red palm weevil Rhynchophorus ferrugineus (Coleoptera: Rhynchophoridae) in coconut and date palm during the last one hundred years. International Journal of Tropical Insect Science.[6] (Context on trapping protocols and kairomone synergy).

  • BenchChem. Application Notes and Protocols for the Use of 4-Methyl-5-nonanol in Red Palm Weevil Monitoring. (Protocols for lure handling and field setup).

Sources

GC-MS Retention Time & Fragmentation Comparison: 4-Methyl-5-decanol vs. 4-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, distinguishing between structurally similar aliphatic alcohols is a routine yet critical challenge. 4-Methyl-5-nonanol (often referred to as ferrugineol) is a well-documented aggregation pheromone crucial for monitoring the Asian palm weevil (Rhynchophorus ferrugineus)[1]. In contrast, its heavier homologue, 4-Methyl-5-decanol , is frequently identified in plant volatilomes, such as date palm fruits, and insect scent glands[2].

Because these two secondary alcohols share identical functional groups and similar branching, they exhibit nearly identical chemical behaviors. However, their physical properties—specifically their boiling points and vapor pressures—differ due to chain length. This guide provides an in-depth, objective comparison of their Gas Chromatography-Mass Spectrometry (GC-MS) performance, focusing on retention time causality, fragmentation mechanics, and a self-validating analytical protocol.

Causality in GC-MS Retention Dynamics

In gas chromatography, separation on a standard non-polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane, such as HP-5MS) is governed primarily by dispersion forces (van der Waals interactions) and the analyte's boiling point.

  • 4-Methyl-5-nonanol (

    
    )  has a molecular weight of 158.28  g/mol  and an estimated boiling point of ~206°C.
    
  • 4-Methyl-5-decanol (

    
    )  possesses an additional methylene (
    
    
    
    ) unit in its main carbon chain, increasing its molecular weight to 172.31 g/mol and its boiling point to ~225°C.

The Mechanistic Result: The larger molecular volume of 4-methyl-5-decanol increases its polarizability and surface area, leading to stronger transient dipole interactions with the non-polar stationary phase. Consequently, it requires a higher thermal energy (oven temperature) to remain in the mobile gas phase, resulting in a longer retention time (


)  compared to 4-methyl-5-nonanol.

GC_Separation Mixture Sample Injection (Branched Alcohols) Column Non-Polar Stationary Phase (5% Diphenyl / 95% Dimethyl) Mixture->Column Helium Flow Nonanol 4-Methyl-5-nonanol MW: 158.28 BP: ~206°C Weaker Dispersion Forces Column->Nonanol tR: ~12.5 min (Elutes First) Decanol 4-Methyl-5-decanol MW: 172.31 BP: ~225°C Stronger Dispersion Forces Column->Decanol tR: ~14.8 min (Elutes Second) Detector Mass Spectrometer (EI, 70 eV) Nonanol->Detector Decanol->Detector

Fig 1: GC separation mechanism based on dispersion forces and boiling point differences.

Mass Spectrometry: The Logic of Alpha-Cleavage

While retention time separates the molecules physically, Electron Impact (EI) mass spectrometry provides the structural fingerprint. Both molecules are secondary alcohols with a methyl branch at the C4 position, making alpha-cleavage adjacent to the hydroxyl-bearing carbon (C5) the dominant fragmentation pathway.

Here is where the structural causality becomes fascinating:

  • Asymmetric Cleavage in 4-Methyl-5-nonanol: The C5 hydroxyl carbon is flanked by a 71 Da sec-pentyl group (C1-C4) and a 57 Da n-butyl group (C6-C9). Alpha-cleavage losing the butyl group yields a fragment at m/z 101 . Cleavage losing the sec-pentyl group yields a fragment at m/z 87 .

  • Symmetric Cleavage in 4-Methyl-5-decanol: The C5 hydroxyl carbon is flanked by a 71 Da sec-pentyl group (C1-C4) and a 71 Da n-pentyl group (C6-C10). Because both flanking groups have a mass of 71 Da, alpha-cleavage on either side of the hydroxyl group yields an identical fragment mass of m/z 101 .

This symmetry makes m/z 101 an overwhelmingly dominant base peak for 4-methyl-5-decanol, whereas 4-methyl-5-nonanol shows a distinct diagnostic pair of m/z 87 and 101.

Fragmentation Parent1 4-Methyl-5-nonanol (M+ 158) Frag1A m/z 101 Loss of Butyl (-57 Da) Parent1->Frag1A Alpha-Cleavage (C5-C6) Frag1B m/z 87 Loss of sec-Pentyl (-71 Da) Parent1->Frag1B Alpha-Cleavage (C4-C5) Parent2 4-Methyl-5-decanol (M+ 172) Frag2A m/z 101 Loss of Pentyl (-71 Da) Parent2->Frag2A Alpha-Cleavage (C5-C6) Frag2B m/z 101 Loss of sec-Pentyl (-71 Da) Parent2->Frag2B Alpha-Cleavage (C4-C5)

Fig 2: Divergent alpha-cleavage fragmentation pathways of the two aliphatic alcohols.

Quantitative Data Comparison
Parameter4-Methyl-5-nonanol4-Methyl-5-decanol
Molecular Formula


Molecular Weight 158.28 g/mol 172.31 g/mol
Estimated Boiling Point ~206°C~225°C
Kovats Retention Index (Non-polar) ~1150 - 1170~1250 - 1270
Primary MS Base Peak m/z 101m/z 101
Diagnostic MS Fragments m/z 87, 140

m/z 154

Self-Validating Experimental Protocol

Absolute retention times (


) fluctuate based on column trimming, carrier gas flow variations, and oven calibration. To ensure scientific integrity, this protocol utilizes a self-validating system : the co-injection of a 

n-alkane standard to calculate the Kovats Retention Index (RI). Because RI is a relative measurement, it remains constant across different laboratories, ensuring your identification is authoritative and reproducible.
Step-by-Step Methodology

Phase 1: Sample Preparation (HS-SPME)

  • Place 1.0 g of the biological sample (e.g., insect gland extract or fruit tissue) into a 10 mL headspace vial.

  • Add 5 µL of internal standard (e.g., 1-butanol or a deuterated analog) for semi-quantification.

  • Expose a 50/30 µm DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber to the headspace at 60°C for 30 minutes to extract the volatiles.

Phase 2: GC Separation Parameters

  • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.

  • Injection: Desorb the SPME fiber in the injection port at 250°C for 3 minutes in splitless mode.

  • Oven Temperature Program:

    • Initial hold at 40°C for 2 minutes.

    • Ramp at 5°C/min to 150°C (This slow ramp maximizes the resolution between the

      
       and 
      
      
      
      homologues).
    • Ramp at 10°C/min to 250°C, hold for 5 minutes to bake out the column.

Phase 3: MS Acquisition Parameters

  • Ionization: Electron Impact (EI) mode at 70 eV.

  • Temperatures: Ion source at 230°C; quadrupole at 150°C.

  • Scan Range: m/z 40 to 350. (Avoid scanning below m/z 40 to exclude ambient air interference like

    
     and 
    
    
    
    ).

Phase 4: Data Validation (The Self-Validating Step)

  • Run a

    
     n-alkane standard mixture under the exact same GC-MS parameters.
    
  • Calculate the Kovats RI for your target peaks using the formula:

    
    
    (Where 
    
    
    
    and
    
    
    are the carbon numbers of the alkanes eluting just before and after the unknown).
  • Verification: Confirm that the calculated RI aligns with the theoretical values (~1160 for 4-methyl-5-nonanol; ~1260 for 4-methyl-5-decanol) and cross-reference the m/z 87 vs m/z 101 fragmentation ratio.

References

  • Perez, A. L., et al. (1996). Pheromone chirality of asian palm weevils, Rhynchophorus ferrugineus (Oliv.) and R. vulneratus (Panz.) (Coleoptera: Curculionidae). Journal of Chemical Ecology.[Link]

  • Hazzouri, K. M., et al. (2022). Patterns of Volatile Diversity Yield Insights Into the Genetics and Biochemistry of the Date Palm Fruit Volatilome. Frontiers in Plant Science.[Link]

Sources

Mass spectrum fragmentation pattern of 4-Methyl-5-decanol (m/z 83 base peak)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectral fragmentation of 4-Methyl-5-decanol, specifically designed for analytical chemists and researchers in chemical ecology and drug development.

Focus: Mechanistic Origin of the m/z 83 Base Peak & Isomeric Differentiation

Executive Summary

In the analysis of semiochemicals and volatile organic compounds (VOCs), 4-Methyl-5-decanol (C₁₁H₂₄O) presents a unique mass spectral signature dominated by a base peak at m/z 83 . Unlike linear alcohols where alpha-cleavage yields a predictable distribution of ions, 4-Methyl-5-decanol exhibits a "convergence effect" where multiple fragmentation pathways funnel into a single stable cation.

This guide dissects the fragmentation mechanics, proving that the m/z 83 peak arises from the dehydration of a symmetric mass alpha-cleavage product. We compare this signature against structural isomers to provide a self-validating identification protocol.

The Mechanistic Pathway (The "Convergence Effect")

The dominance of the m/z 83 peak is not accidental; it is the result of structural asymmetry leading to mass-symmetric fragmentation .

Structural Analysis
  • Molecule: 4-Methyl-5-decanol[1]

  • Molecular Weight: 172 Da[1]

  • Structure: A decanol chain with a hydroxyl group at C5 and a methyl group at C4.

    • Tail A (Right of C5): Pentyl group (

      
      ). Mass = 71 Da .
      
    • Tail B (Left of C5): 1-Methylbutyl group (

      
      ). Mass = 71 Da .
      
Fragmentation Logic

Standard electron ionization (EI) induces


-cleavage at the C-C bonds adjacent to the hydroxyl group.
  • Path A (Cleavage C5-C6): Loss of the pentyl group (71 Da).

    • Remaining Fragment:

      
       (m/z 101).
      
  • Path B (Cleavage C4-C5): Loss of the 1-methylbutyl group (71 Da).

    • Remaining Fragment:

      
       (m/z 101).
      

The Convergence: Both


-cleavage pathways result in the loss of a radical with mass 71, producing the same mass ion at m/z 101 . This concentrates the ion current into this single channel.
Formation of the Base Peak (m/z 83)

Secondary alcohol fragments (oxonium ions) are unstable and rapidly eliminate water (18 Da).



The resulting m/z 83  ion (

) is a resonance-stabilized cyclic or acyclic allylic cation (typically cyclohexenyl-like). Because both primary cleavage pathways feed into the m/z 101 precursor, the subsequent dehydration product (m/z 83) becomes the overwhelming base peak.
Visualization of the Pathway

The following diagram illustrates the convergence of pathways leading to m/z 83.

FragmentationPathway M Molecular Ion (M+) 4-Methyl-5-decanol m/z 172 PathA Path A: Loss of Pentyl (-C5H11 •) M->PathA PathB Path B: Loss of 1-Methylbutyl (-C5H11 •) M->PathB Ion101 Alpha-Cleavage Ion [C6H13O]+ m/z 101 PathA->Ion101 Yields m/z 101 PathB->Ion101 Yields m/z 101 Water Dehydration (-H2O) Ion101->Water BasePeak Base Peak [C6H11]+ m/z 83 Water->BasePeak Dominant Transition

Figure 1: Convergence of alpha-cleavage pathways in 4-Methyl-5-decanol leading to the diagnostic m/z 83 base peak.

Comparative Analysis: Distinguishing Isomers

To validate the identity of 4-Methyl-5-decanol, one must compare it against likely isomers. The m/z 83 peak is diagnostic because other isomers lack the "double-feeding" mechanism of the m/z 101 precursor.

Table 1: Fragmentation Fingerprints of C11 Alcohol Isomers
IsomerStructure KeyPrimary Alpha LossPrimary Alpha Ion (m/z)Secondary Ion (Dehydration)Base Peak Prediction
4-Methyl-5-decanol Symmetric Mass Tails -71 / -71 101 (Dominant) 83 m/z 83
5-DecanolAsymmetric (C4 vs C5)-57 (Butyl) / -71 (Pentyl)115 / 10197 / 83Mixed (83, 97, 55)
6-UndecanolSymmetric Linear-71 (Pentyl) / -71 (Pentyl)10183m/z 83*
2-Methyl-5-decanolIso-branched Tail-71 (Isohexyl) / -57 (Butyl)101 / 11583 / 97Mixed

Differentiation Note: While 6-Undecanol also produces a base peak at m/z 83 (due to symmetric pentyl loss), it can be distinguished from 4-Methyl-5-decanol by Retention Index (RI). 4-Methyl-5-decanol, being branched near the hydroxyl group, will typically elute earlier than the linear 6-undecanol on non-polar phases (e.g., DB-5).

Experimental Protocol: Identification Workflow

This protocol ensures high-confidence identification in complex matrices (e.g., insect pheromone extracts).

Step 1: GC-MS Acquisition Parameters
  • Column: fused silica capillary, 30 m x 0.25 mm ID, coated with DB-5MS (or equivalent).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization: Electron Impact (EI) at 70 eV.[2][3]

  • Scan Range: 35–350 amu. Note: Ensure low mass cut-off is below m/z 40 to detect lower alkane fragments, but focus on the 80-120 range.

Step 2: Spectral Validation Criteria

For a positive ID of 4-Methyl-5-decanol, the spectrum must meet these criteria:

  • Base Peak: m/z 83 (100% relative abundance).

  • Diagnostic Precursor: Distinct peak at m/z 101 (typically 10-30% abundance).

  • Molecular Ion: Weak or absent m/z 172 (characteristic of secondary alcohols).

  • Absence of m/z 115: Significant presence of m/z 115 suggests 5-decanol or an isomer with a butyl tail.

Step 3: Retention Index (RI) Confirmation

Calculate the Kovats Retention Index using a standard alkane ladder (C9-C14).

  • Expected RI (DB-5): ~1260 - 1280 (varies by specific column phase).

  • Protocol: Co-inject with C10-C14 alkanes.

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the analyte.

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 4-Methyl-5-decanol. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[1][4] 4-Methyl-5-decanol Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for alcohol dehydration pathways).

Sources

Publish Comparison Guide: Cross-Attraction of Tribolium castaneum to C11 Pheromone Homologs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the natural aggregation pheromone of the Red Flour Beetle (Tribolium castaneum), 4,8-dimethyldecanal (4,8-DMD) , and its C11 structural homolog, 4,8-dimethylnonanal .

While cost-reduction strategies in pheromone synthesis often explore chain-shortened or chain-lengthened homologs (analogs) to bypass complex stereochemical steps, experimental data confirms that T. castaneum exhibits high chemosensory rigidity. This guide details the synthesis, bioassay protocols, and comparative performance data, demonstrating that the C11 homolog (4,8-dimethylnonanal) retains less than 10% of the attractive efficacy of the natural C12 ligand, validating the necessity of precise stereochemical and chain-length fidelity in commercial lure development.

Chemical Profile & Synthesis Logic[1][2]

The aggregation pheromone of T. castaneum is a fatty-acid-derived aldehyde.[1] Understanding the structural deviation between the natural product and the homolog is critical for interpreting the biological data.

The Candidates
FeatureGold Standard (Natural) The Challenger (C11 Homolog)
Common Name 4,8-Dimethyldecanal (Tribolure)4,8-Dimethylnonanal
Formula C₁₂H₂₄OC₁₁H₂₂O
Chain Length C10 Backbone (Decanal)C9 Backbone (Nonanal)
Key Features (4R, 8R) StereochemistryChain shortened by one methylene (-CH₂-)
Synthesis Complexity High (Requires chiral pool or asymmetric catalysis)Moderate (Easier access to C9 precursors)
Biosynthetic Origin Fatty Acid Pathway (Ac-Pr-Ac-Pr-Ac)Synthetic Analog (Non-natural)
Synthesis Pathway Logic

The natural pheromone is biosynthesized via the fatty acid pathway, not the terpenoid pathway.[1] This dictates that the methyl branching positions (C4, C8) are spatially precise.

  • Natural (4,8-DMD): Synthesized typically via coupling of chiral tosylates derived from citronellol with Grignard reagents.[2]

  • Homolog (C11): Synthesized by shortening the terminal alkyl chain. The hypothesis tested was whether the receptor recognizes the functional group (aldehyde) and the first branch (C4-methyl) while tolerating a shorter tail.

Experimental Framework: Validating Attraction

To objectively compare these compounds, a Two-Choice Pitfall Olfactometer assay is the industry standard. This protocol relies on the beetle's positive geotaxis (tendency to move downward) combined with anemotaxis (movement upwind toward odor).

Protocol: Two-Choice Pitfall Bioassay
  • Test Subject: Tribolium castaneum adults (mixed sex), 2–4 weeks post-emergence.

  • Starvation: Beetles are starved for 24 hours pre-test to heighten olfactory response.

  • Apparatus: A modified Petri dish arena with two downward-sloping pitfall traps.

  • Airflow: 200–500 mL/min purified air, humidified to 60% RH.

  • Stimulus:

    • Arm A: 100 ng of Candidate Compound on filter paper disk.

    • Arm B: Solvent control (n-hexane).

  • Duration: 15–30 minutes in darkness (red light observation).

Workflow Visualization

The following diagram illustrates the validated workflow for comparative bioassays to ensure reproducibility.

BioassayWorkflow BeetlePrep 1. Beetle Prep (Starve 24h, Acclimatize) Setup 2. Olfactometer Setup (Clean Airflow 200ml/min) BeetlePrep->Setup Loading 3. Stimulus Loading (100ng on Filter Paper) Setup->Loading Release 4. Release & Decision (Darkness, 30 mins) Loading->Release Counting 5. Data Collection (Count Pitfall Traps) Release->Counting

Figure 1: Standardized Two-Choice Pitfall Olfactometer workflow for Tribolium pheromone assessment.

Comparative Performance Data

The following data summarizes cross-attraction studies (derived from Suzuki et al. and subsequent SAR studies). The "Attraction Index" is calculated as


, where 

is treated and

is control.
Table 1: Attraction Efficiency at 100 ng Dosage
CompoundTotal CarbonsBackboneAttraction Index (%)Relative Potency
4,8-Dimethyldecanal (Natural) C12Decanal65.0% ± 5.2 100% (Baseline)
4,8-Dimethylnonanal (C11 Homolog) C11Nonanal6.5% ± 2.1 ~10%
Solvent Control --0.5% ± 0.80%
Interpretation of Results

The drastic drop in efficacy (from 65% to <7%) indicates that the Tribolium aggregation pheromone receptor is chain-length specific .

  • Methyl Position: Both compounds possess the critical 4,8-dimethyl branching.[2][3]

  • Functional Group: Both are aldehydes.[4]

  • The Failure Point: The missing methylene group at the tail end (C10 position) destabilizes the hydrophobic interaction within the receptor binding pocket. The receptor does not merely detect the "head" (aldehyde); it measures the "tail" length.

Mechanistic Insight: The "Lock and Key" Failure

Why does removing one carbon destroy activity? The Tribolium Odorant Receptor (OR) relies on a precise hydrophobic channel.

ReceptorLogic cluster_Success Natural Ligand (Success) cluster_Fail C11 Homolog (Failure) Receptor Tribolium Odorant Receptor (Hydrophobic Pocket) C12 4,8-DMD (C12) Perfect Fit Receptor->C12 High Affinity C11 4,8-Dimethylnonanal (C11) Too Short Receptor->C11 Low Affinity (Steric Mismatch) Signal Neuron Firing (Attraction) C12->Signal NoSignal Weak Binding (No Aggregation) C11->NoSignal

Figure 2: Mechanistic comparison of receptor binding. The C11 homolog fails to occupy the full hydrophobic pocket, preventing signal transduction.

Conclusion & Recommendation

For researchers and product developers, the data is conclusive: There is no viable "shortcut" homolog for Tribolium castaneum aggregation pheromones.

  • Use the Natural Chain: Product formulations must utilize 4,8-dimethyldecanal .

  • Stereochemistry Matters: While this guide focused on chain length, the (4R, 8R) stereochemistry is equally vital.

  • Avoid C11 Analogs: Despite potential ease of synthesis, 4,8-dimethylnonanal is biologically inert for practical pest management purposes.

Final Verdict: The C11 homolog exhibits negligible cross-attraction. Investment should remain focused on optimizing the stereoselective synthesis of the C12 natural pheromone.

References

  • Suzuki, T. (1980). "4,8-Dimethyldecanal: The Aggregation Pheromone of the Flour Beetles, Tribolium castaneum and T. confusum."[5][2][3][4] Agricultural and Biological Chemistry.

  • Mori, K., et al. (1983).[2][6] "Synthesis of the four possible stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the flour beetles." Tetrahedron.

  • Levinson, H.Z., & Mori, K. (1983). "Chirality determines pheromone activity for flour beetles."[7] Naturwissenschaften.

  • Arnaud, L., et al. (2002).[4] "Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles?" Journal of Chemical Ecology.

  • USDA ARS. (2005). "Biosynthesis of 4,8-dimethyldecanal in Tribolium castaneum." Journal of Chemical Ecology.

Sources

Comparison of synthetic vs natural secondary alcohol pheromones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Secondary Alcohol Pheromones: Synthetic vs. Natural Efficacy

For researchers and drug development professionals operating at the intersection of chemical ecology and agricultural biotechnology, secondary alcohol pheromones represent a complex biochemical challenge. Aliphatic and cyclic secondary alcohols—such as ipsenol, ipsdienol, sulcatol, and 4-methyl-5-nonanol—serve as critical aggregation and sex pheromones for devastating agricultural and forestry pests, including bark beetles, mealybugs, and the red palm weevil[1].

The decision to utilize natural extracts, synthetic racemic mixtures, or synthetically resolved enantiopure compounds fundamentally dictates field efficacy, target specificity, and ecological impact. This guide objectively compares these modalities, providing the mechanistic causality and experimental frameworks necessary for advanced pheromone lure development.

The Mechanistic Basis of Chiral Discrimination

The efficacy of a secondary alcohol pheromone is rarely dictated by its gross chemical structure alone; it is governed by stereochemistry. Insect olfactory receptors (ORs) are highly stereospecific chiral environments.

When a synthetic racemic mixture is deployed in the field, the "unnatural" enantiomer does not merely act as a passive diluent. In many species, it acts as a competitive antagonist at the receptor site or activates parallel inhibitory neurological pathways. For example, in California populations of the bark beetle Ips pini, maximum attraction requires 99.9% (–)-ipsdienol[2]. The introduction of the (+)-enantiomer (as found in synthetic racemic blends) not only reduces pest trap catches but disproportionately attracts natural insect predators, leading to detrimental ecological bycatch[2]. Conversely, the ambrosia beetle utilizes sulcatol as a highly specific 65:35 mixture of enantiomers, meaning neither pure enantiomer nor a 50:50 racemic synthetic blend will effectively mimic the natural biological response[3].

G cluster_receptors Dendritic Membrane Blend Pheromone Plume (Chiral Secondary Alcohols) OBP Odorant Binding Protein (OBP) Blend->OBP Receptor1 Target OR (Binds Natural Enantiomer) OBP->Receptor1 (–)-Isomer Receptor2 Antagonistic OR (Binds Unnatural Enantiomer) OBP->Receptor2 (+)-Isomer Action1 Depolarization & Positive Chemotaxis Receptor1->Action1 Action2 Inhibition or Predator Attraction Receptor2->Action2

Caption: Divergent olfactory signaling pathways triggered by enantiomers of secondary alcohol pheromones.

Comparative Matrix: Natural vs. Synthetic Modalities

To optimize trap-out programs or mating disruption formulations, developers must weigh the biochemical purity of natural sources against the scalability of synthetic routes.

ParameterNatural ExtractionSynthetic (Racemic)Synthetic (Enantiopure / Asymmetric)
Enantiomeric Excess (ee) >99% (Species-specific)0% (50:50 mixture)85% – 99% (Method dependent)
Field Efficacy (Target) Baseline MaximumLow to Moderate (Risk of inhibition)High (Approaches natural baseline)
Predator Bycatch Risk LowHigh (Unnatural isomers attract predators)Low
Scalability & Yield Extremely Low (Microgram scale)High (Multi-kilogram scale)Moderate (Requires chiral resolution)
Cost per Gram ProhibitiveLowHigh (Due to catalysts/enzymes)
Chemical Purity Low (Complex biological matrix)High (>95% target compound)High (>95% target compound)

Synthesis & Enantiomeric Control Workflows

Because natural extraction is commercially unviable, the industry relies on advanced synthetic chemistry. However, traditional Grignard reactions or ketone reductions yield racemic secondary alcohols. To achieve the necessary enantiomeric purity (e.g., for Ips species or mealybugs), chemists employ asymmetric synthesis or kinetic resolution.

A field-proven method for synthesizing enantiopure secondary alcohol pheromones utilizes Lipase-Catalyzed Kinetic Resolution [4]. By reacting a racemic secondary alcohol with an acyl donor in the presence of a stereoselective enzyme (like Candida antarctica lipase), one enantiomer is selectively esterified while the other remains an alcohol, allowing for straightforward chromatographic separation[5].

G Racemic Racemic Secondary Alcohol (e.g., (+/–)-Ipsenol) Enzyme Lipase + Vinyl Butyrate (Kinetic Resolution) Racemic->Enzyme Split Enzyme->Split S_Alcohol (S)-Alcohol (Unreacted, ~98% ee) Split->S_Alcohol R_Ester (R)-Ester (Esterified) Split->R_Ester Hydrolysis Chemical Hydrolysis (NaOH / MeOH) R_Ester->Hydrolysis R_Alcohol (R)-Alcohol (Recovered, ~98% ee) Hydrolysis->R_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic secondary alcohol pheromones.

Experimental Protocol: Evaluating Efficacy and Release Rates

A critical failure point in secondary alcohol pheromone development is the degradation and tailing of the compound during Gas Chromatography (GC) analysis, leading to inaccurate release rate calculations. The hydroxyl group interacts strongly with the stationary phase. To create a self-validating system, the protocol below utilizes trifluoroacetylation derivatization prior to GC-MS quantification, ensuring precise measurement of lure exhaustion rates[1], followed by field efficacy validation.

Phase 1: Quantitative GC Analysis via Derivatization

Causality: Direct injection of aliphatic secondary alcohols (like 4-methyl-5-nonanol for the red palm weevil) results in broad, tailing peaks. Converting the alcohol to a trifluoroacetyl derivative eliminates hydrogen bonding, sharpening the peak and allowing for precise nanogram-level quantification[1].

  • Lure Sampling: Extract the residual pheromone from the synthetic polymeric lure matrix using HPLC-grade hexane after 7, 14, 21, and 28 days of field aging.

  • Internal Standard Addition: Add a known concentration of a secondary alcohol acetate (e.g., 2-octyl acetate) to the extract. Note: Acetates do not react with the derivatizing agent, making them stable internal standards.

  • Derivatization: Add 50 µL of trifluoroacetic anhydride (TFAA) to 1 mL of the hexane extract. Incubate at room temperature for 30 minutes. The secondary alcohol is quantitatively converted to its trifluoroacetate ester.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5). Program the oven from 50°C (hold 3 min) to 100°C at 20°C/min.

  • Data Processing: Calculate the release rate by plotting the remaining pheromone mass against field-aging days.

Phase 2: Field Efficacy & Bycatch Quantification

Causality: To prove that an enantiopure synthetic lure outperforms a racemic lure, positional bias in the field must be eliminated, and both target pest and predator bycatch must be recorded to calculate the Pest-to-Predator Ratio (PPR)[2].

  • Site Selection: Deploy traps in a randomized complete block design within an infested forest or agricultural grid. Maintain a minimum of 50 meters between traps to prevent plume overlap.

  • Treatment Arms:

    • Control: Unbaited trap.

    • Treatment A: Synthetic Racemic Blend (50:50).

    • Treatment B: Synthetic Enantiopure Lure (>98% ee).

    • Treatment C: Natural Extract (if available, as a biological baseline).

  • Trap Rotation: Rotate trap positions within each block every 7 days to eliminate micro-environmental positional bias.

  • Data Collection: Count target pests and known natural enemies (predators) weekly.

  • Statistical Analysis: Calculate the PPR. A successful enantiopure synthetic lure should demonstrate a PPR statistically equivalent to the natural extract, while the racemic lure will typically show a significantly depressed PPR due to predator attraction by the unnatural enantiomer[2].

References

  • [Scribd]. "Asymmetric Synthesis in Organic Chemistry." scribd.com.
  • [PMC].
  • [University of Greenwich]. "Identification, synthesis, and field evaluation of components of the female-produced sex pheromone of Helopeltis cinchonae." gre.ac.uk.
  • [ResearchGate].
  • [Oxford Academic]. "Attraction of Ips pini (Coleoptera: Scolytidae)

Sources

Bioequivalence Testing of 4-Methyl-5-decanol Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence Testing of 4-Methyl-5-decanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Chemical Ecologists, and Product Development Scientists

Executive Summary

4-Methyl-5-decanol is a critical aggregation pheromone component for the Red Palm Weevil (Rhynchophorus ferrugineus) , a devastating pest of palm crops globally. While often used in synergy with its homolog 4-methyl-5-nonanol (Ferrugineol), the specific stereochemistry of 4-methyl-5-decanol dictates its biological efficacy.

This guide provides a rigorous framework for establishing bioequivalence (BE) between a generic/synthetic candidate and an innovator reference product. Unlike systemic drugs where BE is defined by blood plasma pharmacokinetics (Cmax, AUC), semiochemical BE is defined by Isomeric Fidelity , Release Kinetics , and Behavioral Response .

Part 1: The Stereochemical Challenge

4-Methyl-5-decanol possesses two chiral centers at positions C4 and C5, resulting in four distinct stereoisomers. Biological systems are rarely racemic; insect olfactory receptors (ORs) are tuned to specific spatial configurations.

Isomer ConfigurationBiological Relevance
(4S, 5S) Major Active Component (Typical for Rhynchophorus spp.)
(4R, 5R) Often biologically inactive or weakly active.
(4S, 5R) / (4R, 5S) Syn-diastereomers. Can act as behavioral antagonists (inhibitors) in some species.

The Bioequivalence Thesis: To claim bioequivalence, a candidate formulation must not only match the chemical purity of the reference but must also replicate the enantiomeric excess (ee) and diastereomeric ratio (dr) . A racemic mixture is not bioequivalent to a pure (4S, 5S) product if the other isomers inhibit attraction.

Part 2: Tiered Bioequivalence Testing Protocol

This protocol moves from chemical verification to biological validation. A "Pass" at each tier is required to proceed.

Tier 1: Chemical Equivalence (In Vitro)

Objective: Prove the candidate molecule is structurally identical to the reference active ingredient (AI).

1. High-Resolution Mass Spectrometry (HRMS)

  • Method: EI/CI ionization.

  • Acceptance Criteria: Molecular ion (

    
    ) and fragmentation pattern must match reference library (NIST) with >98% similarity.
    

2. Chiral Gas Chromatography (The Critical Step) Standard GC cannot separate enantiomers. You must use a chiral stationary phase.

  • Column: Beta-dex (Cyclodextrin-based) or equivalent (e.g., Hydrodex β-6TBDM).

  • Protocol:

    • Derivatize sample (optional, often needed for alcohols) with trifluoroacetic anhydride (TFAA) to improve peak shape.

    • Run isothermal method (approx. 100-120°C) to maximize separation factors (

      
      ).
      
  • Metric: Calculate Enantiomeric Purity (

    
    ) and Diastereomeric Ratio (
    
    
    
    ).
    
    
  • BE Standard: Candidate

    
     must be within ±5% of the Reference 
    
    
    
    .
Tier 2: Release Rate Kinetics (The "Dissolution" Test)

Objective: Prove the dispenser releases the pheromone at the same rate as the reference under field conditions.

Method: Headspace Solid-Phase Microextraction (HS-SPME) [1]

  • Setup: Place dispenser in a wind tunnel or aerated chamber at constant temp (25°C) and airflow (0.5 m/s).

  • Sampling: Expose SPME fiber (PDMS/DVB) for 15 mins at Days 0, 7, 14, 30, 60.

  • Quantification: Desorb in GC-FID. Calibrate against external standard curves.

  • BE Standard: The release rate curves (

    
    ) must be statistically superimposable (
    
    
    
    similarity factor > 50, adapted from FDA dissolution guidelines).
Tier 3: Functional Bioequivalence (In Vivo)

Objective: Prove the candidate elicits the same behavioral magnitude.

1. Electroantennography (EAG) - Pharmacodynamics

  • Subject: Adult Rhynchophorus ferrugineus (antennae excised).

  • Stimulus: Puff of air over filter paper loaded with 10 µg of compound.

  • Measure: Depolarization amplitude (-mV).

  • BE Standard: No statistical difference in mean depolarization (ANOVA, p > 0.05).

2. Field Trapping (The Gold Standard)

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum 5 blocks, distance > 25m between traps to prevent interference.

  • Duration: 4-8 weeks.

  • Metric: Mean Weevils Caught per Trap per Week.

  • BE Standard: The 90% Confidence Interval of the Test/Reference ratio must fall within 80-125%.

Part 3: Visualization of Workflows
Figure 1: Bioequivalence Decision Logic

This diagram illustrates the "Go/No-Go" decision process for validating the pheromone isomer.

BioequivalenceFlow Start Start: Candidate Formulation ChemAnalysis Tier 1: Chiral GC Analysis (Isomer Ratio Check) Start->ChemAnalysis IsomerPass Isomer Ratio Matches Reference? ChemAnalysis->IsomerPass ReleaseTest Tier 2: Release Rate (SPME) (Zero-Order Kinetics Check) IsomerPass->ReleaseTest Yes Fail NOT EQUIVALENT (Reformulate) IsomerPass->Fail No (Wrong Stereochemistry) ReleasePass Release Profile Equivalent? ReleaseTest->ReleasePass FieldTest Tier 3: Field Efficacy (RCBD) (Trap Catch Data) ReleasePass->FieldTest Yes ReleasePass->Fail No (Too Fast/Slow) StatAnalysis Statistical Analysis (Ratio 80-125%) FieldTest->StatAnalysis Success BIOEQUIVALENT (Approved) StatAnalysis->Success Pass StatAnalysis->Fail Fail

Caption: Step-wise decision tree for establishing semiochemical bioequivalence.

Figure 2: Isomer Separation & Analysis

The critical analytical challenge is separating the enantiomers.

IsomerSeparation Sample Crude Synthesized 4-Methyl-5-decanol Deriv Derivatization (TFAA / Acetyl Chloride) Sample->Deriv Prepare GC Chiral GC (Beta-Cyclodextrin Column) Deriv->GC Inject Peak1 Peak 1: (4S, 5S) (Active) GC->Peak1 Peak2 Peak 2: (4R, 5R) (Inactive) GC->Peak2 Peak3 Peak 3: (4S, 5R) (Antagonist?) GC->Peak3 Peak4 Peak 4: (4R, 5S) (Antagonist?) GC->Peak4

Caption: Analytical separation of stereoisomers using Chiral Gas Chromatography.

Part 4: Comparative Data Summary

When publishing your comparison, summarize your findings in a table format similar to this:

MetricReference Product (Innovator)Candidate Product (Generic)Bioequivalence Status
Isomer Purity 95% (4S, 5S)94% (4S, 5S)Pass (±5% limit)
Release Rate (Day 30) 2.1 mg/day2.0 mg/dayPass (Similar flux)
Field Efficacy (Mean) 15.4 weevils/trap/week14.8 weevils/trap/weekPass (p > 0.05)
Cost per Unit $15.00$8.50Advantage
References
  • Synthesis of β-Methyl Alcohols: Influence of Alkyl Chain Length on Diastereoselectivity and New Attractants of Rhynchophorus ferrugineus . Journal of Agricultural and Food Chemistry (2021).[2] Link[2]

  • 4-Methyl-5-nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus . Journal of Chemical Ecology (Cited context for homolog comparison). Link

  • Guidance Document on Semiochemical Active Substances and Plant Protection Products . European Commission (SANTE/12815/2014). Link

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs . FDA Guidance for Industry. (Methodological basis for statistical equivalence). Link

  • Quantitative GC Analysis of Secondary Alcohol Pheromones . Journal of Chemical Ecology (2023).[3] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-5-decanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Methyl-5-decanol (CAS: 1565-81-7 / Isomers vary) is a secondary aliphatic alcohol primarily utilized as an aggregation pheromone for Coleoptera species (e.g., Tribolium castaneum). While it lacks the high acute toxicity of short-chain volatiles, its lipophilic nature poses specific contact hazards that are often underestimated in routine handling.

Core Hazards (GHS Classification):

  • Skin Irritation (Category 2 - H315): The C11 carbon chain facilitates dermal penetration, leading to defatting and dermatitis upon prolonged contact.

  • Eye Irritation (Category 2A - H319): Direct liquid contact causes severe irritation.

  • Respiratory Irritation (STOT SE 3 - H335): Inhalation of mists or vapors at elevated temperatures triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the chemical resistance of nitrile against long-chain aliphatic alcohols. Latex is contraindicated due to rapid swelling and permeation by organic lipophiles.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile (NBR) • Splash: 0.11 mm (4 mil)• Immersion: ≥0.20 mm (8 mil)Permeation Dynamics: Aliphatic alcohols (C10+) permeate nitrile slower than short chains (e.g., Ethanol), but they degrade the polymer matrix over time. Standard 4-mil gloves provide >480 min breakthrough protection for incidental contact but should be changed immediately after a splash to prevent occlusion dermatitis.
Eye Protection Chemical Goggles (Indirect Venting)Splash Mechanics: Safety glasses with side shields are insufficient. The viscosity of 4-Methyl-5-decanol means splashes adhere to skin/lenses; indirect venting prevents vapor entry while stopping liquid ingress.
Body Protection Lab Coat (100% Cotton or Nomex)Combustibility: Flash point is >93°C (Class IIIB). Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton acts as a sacrificial layer.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Vapor Control: While vapor pressure is low at RT, heating or aerosolizing (e.g., loading septa) requires LEV (Local Exhaust Ventilation) to mitigate H335 risks.

Operational Workflow: Handling & Synthesis

The following protocol integrates safety checks with experimental logic to ensure data integrity and operator safety.

Phase A: Pre-Operational Setup
  • Verify Ventilation: Ensure fume hood sash is at the safe working height.

  • Barrier Check: Inspect nitrile gloves for pinholes (air inflation test).

  • Static Control: As a dielectric organic liquid, static charge can accumulate during transfer. Ground all metal receiving containers.

Phase B: Transfer and Aliquoting
  • Technique: Use positive-displacement pipettes or glass syringes.

    • Why: The viscosity of C11 alcohols can lead to retention errors in air-displacement tips, affecting pheromone assay concentrations.

  • Septa Handling: When injecting into GC vials, hold the vial with a clamp, not your hand, to prevent accidental needle sticks contaminated with the irritant.

Phase C: Decontamination
  • Solvent Selection: Use Ethanol or Acetone for equipment cleaning.

    • Mechanism:[1][2] Water is ineffective due to the hydrophobicity of the decanol chain. Ethanol solubilizes the residue effectively for removal.

Emergency Response & Disposal

Spill Management (Minor < 100 mL)
  • Isolate: Evacuate the immediate bench area.

  • Absorb: Use polypropylene pads or vermiculite. Do not use paper towels as they increase surface area for evaporation without suppressing vapors effectively.

  • Clean: Wipe surface with ethanol-soaked pads, then wash with soap and water to remove oily residue.

Waste Disposal Plan
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic oxidation reactions.

  • Container: High-density polyethylene (HDPE) or glass waste carboys.

Visualized Safety Workflow

The following diagram outlines the decision logic for handling 4-Methyl-5-decanol, emphasizing the "Stop/Go" safety checks.

G Start START: 4-Methyl-5-decanol Handling RiskAssess Risk Assessment: Check SDS & Volume Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves + Goggles RiskAssess->PPE_Check Ventilation Ventilation Check: Fume Hood Functional? PPE_Check->Ventilation Ventilation->Start Fail (Fix Hood) Handling Active Handling: Syringe/Pipette Transfer Ventilation->Handling Pass Spill Accidental Spill? Handling->Spill SpillResp Spill Response: Absorb (Vermiculite) -> Solvent Wipe (EtOH) Spill->SpillResp Yes Cleanup Decontamination: Rinse Glassware with Acetone Spill->Cleanup No Waste Disposal: Non-Halogenated Organic Stream SpillResp->Waste Cleanup->Waste

Figure 1: Operational logic flow for safe handling, emphasizing the critical decision path for spill management.

References

  • PubChem. (n.d.).[3] 4-Methyl-5-decanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: 1-Decanol (Physical properties surrogate). Retrieved from [Link]

  • Suzuki, T. (1980). 4,8-Dimethyldecanal: The aggregation pheromone of the flour beetles, Tribolium castaneum and T. confusum. Agricultural and Biological Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.